Carbon monoxide;4-oxopent-2-en-2-olate;rhodium
Description
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Properties
CAS No. |
14874-82-9 |
|---|---|
Molecular Formula |
C7H7O4Rh- |
Molecular Weight |
258.03 g/mol |
IUPAC Name |
carbon monoxide;4-oxopent-2-en-2-olate;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/p-1 |
InChI Key |
GGRQQHADVSXBQN-UHFFFAOYSA-M |
Synonyms |
Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Dicarbonyl(acetylacetonato)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of dicarbonyl(acetylacetonato)rhodium(I), Rh(acac)(CO)₂, a key precursor in homogeneous catalysis. The document details its molecular geometry, crystallographic parameters, and relevant experimental protocols, tailored for professionals in research and development.
Introduction
Dicarbonyl(acetylacetonato)rhodium(I) is a square planar organorhodium complex that serves as a versatile and widely used catalyst precursor for a variety of organic transformations.[1] Its stability and reactivity have made it a subject of significant interest in the fields of organometallic chemistry and catalysis. This guide focuses on the precise structural characterization of this compound as determined by single-crystal X-ray diffraction.
Crystal Structure and Molecular Geometry
The definitive crystal structure of dicarbonyl(acetylacetonato)rhodium(I) was first reported by Huq and Skapski in 1974. The compound crystallizes in the triclinic space group P-1.[2] The rhodium center adopts a square planar coordination geometry, with the acetylacetonate ligand and two carbonyl ligands lying in the same plane.
The molecules exhibit a notable packing arrangement in the crystal lattice, forming stacks with significant Rh---Rh interactions at distances of approximately 326 pm. This arrangement is characteristic of a linear chain compound.[2]
Crystallographic Data
The crystallographic data for dicarbonyl(acetylacetonato)rhodium(I) are summarized in the table below.
| Parameter | Value[2] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.5189 Å |
| b | 7.7614 Å |
| c | 9.205 Å |
| α | 106.04° |
| β | 91.15° |
| γ | 100.21° |
| V | 439.3 ų |
| Z | 2 |
Selected Bond Lengths and Angles
Key intramolecular distances and angles are presented in the following table, highlighting the coordination environment of the rhodium atom.
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| Rh-O(1) | 2.040 |
| Rh-O(2) | 2.044 |
| Rh-C(1) | 1.831 |
| Rh-C(2) | 1.831 |
| **Bond Angles (°) ** | |
| O(1)-Rh-O(2) | 90.8 |
| C(1)-Rh-C(2) | 88.9 |
Experimental Protocols
Synthesis of Dicarbonyl(acetylacetonato)rhodium(I)
A common and effective method for the synthesis of dicarbonyl(acetylacetonato)rhodium(I) involves the reaction of a rhodium carbonyl halide precursor with an acetylacetonate salt.[2]
Materials:
-
Dichlorotetracarbonyldirhodium(I) [Rh(CO)₂Cl]₂
-
Sodium acetylacetonate (Na(acac))
-
Anhydrous solvent (e.g., benzene or diethyl ether)
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve dichlorotetracarbonyldirhodium(I) in the anhydrous solvent in a Schlenk flask.
-
In a separate flask, prepare a solution of sodium acetylacetonate in the same anhydrous solvent.
-
Slowly add the sodium acetylacetonate solution to the rhodium precursor solution with continuous stirring.
-
The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.
-
Upon completion, the precipitated sodium chloride is removed by filtration under inert atmosphere.
-
The filtrate, containing the desired product, is concentrated under reduced pressure.
-
The crude product is then purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a suitable solvent (e.g., hot hexane or benzene) and allowing it to cool slowly to form crystals.[3]
-
The resulting dark green or red-green dichroic crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of dicarbonyl(acetylacetonato)rhodium(I) is achieved through single-crystal X-ray diffraction analysis.
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of dicarbonyl(acetylacetonato)rhodium(I) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the best fit between the calculated and observed diffraction patterns is achieved.
Visualizations
Molecular Structure
Caption: Molecular structure of dicarbonyl(acetylacetonato)rhodium(I).
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for crystal structure determination.
Catalytic Role in Hydroformylation
Caption: Simplified catalytic cycle for hydroformylation using a Rh(acac)(CO)₂ precursor.
References
Spectroscopic Properties of Dicarbonyl(acetylacetonato)rhodium(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicarbonyl(acetylacetonato)rhodium(I) [Rh(CO)₂(acac)] is a significant organometallic complex, widely utilized as a catalyst precursor in various organic transformations, most notably hydroformylation. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, mechanistic studies, and quality control. This technical guide provides an in-depth overview of the key spectroscopic characteristics of Rh(CO)₂(acac), with a focus on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols for the characterization of this complex are also presented, alongside visualizations of its synthesis and a representative catalytic cycle.
Introduction
Rh(CO)₂(acac) is a dark green, air-sensitive solid that is soluble in many organic solvents, forming yellow solutions. It adopts a square planar geometry, a common coordination mode for Rh(I) complexes. The characterization of Rh(CO)₂(acac) relies heavily on spectroscopic techniques that probe the vibrational modes of its carbonyl ligands and the magnetic environments of its constituent nuclei. This guide will systematically present the key spectroscopic data and the methodologies to obtain them.
Spectroscopic Data
The spectroscopic data for Rh(CO)₂(acac) are summarized below. These values provide a characteristic fingerprint for the identification and purity assessment of the complex.
Infrared (IR) Spectroscopy
The most prominent features in the IR spectrum of Rh(CO)₂(acac) are the strong stretching vibrations (ν) of the two carbonyl ligands. The positions of these bands are sensitive to the solvent and the electronic environment of the rhodium center.
| Vibrational Mode | Frequency (cm⁻¹) (in n-hexane) | Reference |
| Symmetric CO Stretch | ~2083 | |
| Asymmetric CO Stretch | ~2014 | |
| C=O/C=C Stretch (acac) | ~1580-1600 | |
| C=O/C=C Stretch (acac) | ~1520-1550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and bonding within the Rh(CO)₂(acac) complex in solution and the solid state.
¹³C NMR Chemical Shifts (Solid State)
| Carbon Atom | Chemical Shift (δ, ppm) | ¹J(Rh,C) (Hz) | Reference |
| CO (trans to O) | ~185.1 | ~74.5 | |
| CO (trans to O) | ~184.6 | ~74.5 | |
| C=O (acac) | ~190 | - | |
| CH (acac) | ~100 | - | |
| CH₃ (acac) | ~28 | - |
¹⁰³Rh NMR Chemical Shift (Solid State)
| Parameter | Value (ppm) | Reference |
| Isotropic Chemical Shift (δ_iso) | ~-1150 to -1113 | |
| Chemical Shift Anisotropy (Ω) | ~2950 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of Rh(CO)₂(acac). As an air-sensitive compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Synthesis of Dicarbonyl(acetylacetonato)rhodium(I)
Rh(CO)₂(acac) is typically synthesized from a rhodium carbonyl halide precursor.
Materials:
-
Rhodium carbonyl chloride dimer {[Rh(CO)₂Cl]₂}
-
Sodium acetylacetonate (Na(acac))
-
Anhydrous, degassed solvent (e.g., benzene or acetone)
-
Schlenk flask and other standard inert atmosphere glassware
-
Cannula or syringe for liquid transfers
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve rhodium carbonyl chloride dimer in the chosen anhydrous, degassed solvent.
-
In a separate Schlenk flask, dissolve a stoichiometric amount of sodium acetylacetonate in the same solvent.
-
Slowly add the sodium acetylacetonate solution to the rhodium carbonyl chloride solution via cannula or syringe with stirring.
-
A precipitate of sodium chloride (NaCl) will form.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Filter the reaction mixture through a cannula filter or a sintered glass frit under an inert atmosphere to remove the NaCl precipitate.
-
The filtrate contains the desired Rh(CO)₂(acac) complex.
-
The solvent can be removed under vacuum to yield the dark green solid product. The product can be further purified by recrystallization from a suitable solvent if necessary.
Infrared (IR) Spectroscopy
Solution-State IR:
-
Sample Preparation: Prepare a dilute solution of Rh(CO)₂(acac) in an appropriate IR-transparent solvent (e.g., hexane, dichloromethane, or tetrahydrofuran) under an inert atmosphere. The concentration should be adjusted to yield absorbance values within the linear range of the detector.
-
Cell Assembly: Use a liquid-tight IR cell with windows transparent in the region of interest (e.g., NaCl, KBr, or CaF₂). Assemble the cell in a glovebox or under a stream of inert gas.
-
Data Acquisition:
-
Record a background spectrum of the pure solvent in the IR cell.
-
Carefully inject the sample solution into the cell using a gas-tight syringe.
-
Acquire the sample spectrum.
-
The final spectrum is obtained by subtracting the solvent background from the sample spectrum.
-
Typical spectral resolution is 2-4 cm⁻¹.
-
Solid-State IR (Nujol Mull):
-
Sample Preparation: In a glovebox, grind a small amount of the solid Rh(CO)₂(acac) with a drop of Nujol (mineral oil) in an agate mortar and pestle until a smooth paste is formed.
-
Sample Mounting: Spread a thin film of the mull between two IR-transparent salt plates (e.g., KBr).
-
Data Acquisition: Acquire the IR spectrum. Note that the Nujol itself has characteristic C-H stretching and bending bands that will be present in the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation for ¹³C NMR:
-
Solvent Selection: Choose a deuterated solvent in which the complex is soluble (e.g., deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), or deuterated acetone ((CD₃)₂CO)). The solvent should be thoroughly degassed to remove dissolved oxygen, which can affect relaxation times.
-
Sample Preparation: In a glovebox, dissolve an appropriate amount of Rh(CO)₂(acac) (typically 10-20 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. For air-sensitive samples, a J-Young NMR tube or a standard NMR tube sealed with a septum and parafilm under an inert atmosphere is recommended.
¹³C NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer.
-
Technique: Proton-decoupled ¹³C NMR.
-
Parameters:
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
A relaxation delay appropriate for organometallic complexes should be used.
-
The spectral width should be set to encompass the expected chemical shifts, particularly the carbonyl region.
-
Solid-State ¹⁰³Rh NMR Data Acquisition:
Solid-state ¹⁰³Rh NMR is a specialized technique due to the low gyromagnetic ratio and large chemical shift anisotropy of the ¹⁰³Rh nucleus.
-
Instrument: A high-field solid-state NMR spectrometer equipped with a suitable probe.
-
Technique: Cross-polarization from ¹H to ¹⁰³Rh is often employed to enhance sensitivity. The BRAIN-CP (Broadband Adiabatic Inversion Cross-Polarization) pulse sequence is a robust method for this purpose.
-
Sample Preparation: The solid sample is packed into a zirconia rotor.
-
Parameters:
-
Magic Angle Spinning (MAS) is used to average out anisotropic interactions.
-
Long contact times (10-30 ms) may be necessary for efficient cross-polarization.
-
Wideband uniform-rate smooth-truncation (WURST) pulses can be used for excitation and refocusing.
-
Role in Catalysis: Hydroformylation
Rh(CO)₂(acac) is a common precursor for the active catalyst in hydroformylation, the process of converting an alkene, carbon monoxide, and hydrogen into an aldehyde. In the presence of a ligand (typically a phosphine) and syngas (CO + H₂), Rh(CO)₂(acac) is converted into the active catalytic species, often a rhodium hydride complex.
Conclusion
The spectroscopic properties of Rh(CO)₂(acac) provide a robust framework for its identification, characterization, and the study of its reactivity. Infrared spectroscopy is invaluable for probing the carbonyl ligands, which are sensitive indicators of the electronic environment of the rhodium center. Multinuclear NMR spectroscopy, including ¹³C and specialized ¹⁰³Rh techniques, offers detailed insights into the molecular structure and bonding. The experimental protocols outlined in this guide provide a foundation for researchers to obtain high-quality spectroscopic data for this important organometallic complex. A thorough understanding of these properties is essential for the effective application of Rh(CO)₂(acac) in catalysis and other areas of chemical synthesis.
In-Depth Technical Guide to the Electronic Structure of Dicarbonyl(acetylacetonato)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicarbonyl(acetylacetonato)rhodium(I), with the chemical formula Rh(acac)(CO)₂, is a significant organometallic complex widely utilized as a precursor in homogeneous catalysis.[1] Its catalytic activity is intrinsically linked to its electronic structure. This guide provides a comprehensive analysis of the electronic properties of Rh(acac)(CO)₂, integrating experimental data from spectroscopic techniques with theoretical insights from computational studies. The objective is to offer a detailed understanding of the bonding, molecular orbital interactions, and electronic transitions that govern the reactivity of this important rhodium complex.
Introduction
Dicarbonyl(acetylacetonato)rhodium(I) is a dark green solid that is soluble in organic solvents like acetone and benzene, yielding yellow solutions.[1] It adopts a square planar molecular geometry.[1] The arrangement of the acetylacetonate (acac) and carbonyl (CO) ligands around the central rhodium(I) ion dictates the splitting of the d-orbitals and the overall molecular orbital landscape. Understanding these electronic features is paramount for designing novel catalysts and predicting their behavior in chemical transformations. This document synthesizes key data and methodologies to provide a foundational reference for researchers in catalysis and medicinal chemistry.
Molecular Structure and Bonding
The crystal structure of Rh(acac)(CO)₂ reveals a square planar coordination environment around the rhodium(I) center. The acetylacetonate ligand acts as a bidentate ligand, coordinating through its two oxygen atoms, while the two carbonyl ligands occupy the remaining coordination sites.
Table 1: Crystallographic Data for Dicarbonyl(acetylacetonato)rhodium(I) [1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 6.5189 Å |
| b | 7.7614 Å |
| c | 9.205 Å |
| α | 106.04° |
| β | 91.15° |
| γ | 100.21° |
| Rh---Rh distance | ~326 pm |
The molecules exhibit stacking in the solid state with a significant Rh---Rh interaction distance of approximately 326 pm.[1]
Experimental Determination of Electronic Structure
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique to probe the core-level electron binding energies, providing information about the elemental composition and chemical environment of the atoms in a molecule.
3.1.1. Experimental Protocol for XPS Analysis of Air-Sensitive Organometallic Compounds
Given that Rh(acac)(CO)₂ can be air-sensitive, proper sample handling is crucial for obtaining reliable XPS data. The following protocol outlines the general steps for such an analysis.
3.1.2. Rh 3d Core-Level Spectrum
The Rh 3d region is particularly informative for understanding the oxidation state and chemical environment of the rhodium center. The spectrum for Rh(acac)(CO)₂ shows characteristic spin-orbit splitting into Rh 3d₅/₂ and Rh 3d₃/₂ components.
Table 2: Experimental XPS Data for Rh(acac)(CO)₂
| Core Level | Binding Energy (eV) |
| Rh 3d₅/₂ | Data not available in search results |
| Rh 3d₃/₂ | Data not available in search results |
Note: While a figure showing the Rh 3d XPS spectrum of Rh(acac)(CO)₂ has been reported, the precise binding energy values were not explicitly stated in the available search results.[1]
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS probes the valence electron energy levels, providing direct insight into the molecular orbitals involved in bonding. A He(I) UPS spectrum would reveal the energetic distribution of the d-orbitals of rhodium and the orbitals of the ligands.
3.2.1. Experimental Protocol for UPS Analysis
The experimental setup for UPS is similar to XPS, with the primary difference being the use of a UV photon source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV). The handling of air-sensitive samples follows the same principles as for XPS.
Note: No experimental UPS data for Rh(acac)(CO)₂ were found in the search results.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption bands correspond to the excitation of electrons from occupied to unoccupied orbitals.
Note: While the use of UV-Vis spectroscopy for characterization is mentioned, specific spectra with molar absorptivity values for Rh(acac)(CO)₂ were not available in the provided search results.
Theoretical Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of transition metal complexes.
d-Orbital Splitting in a Square Planar Environment
In the square planar geometry of Rh(acac)(CO)₂, the d-orbitals of the rhodium(I) center (a d⁸ metal) are split in energy. The ordering of the d-orbitals is crucial for understanding the electronic properties and reactivity.
Molecular Orbital Analysis from DFT
Recent DFT studies have provided detailed insights into the molecular orbitals of Rh(acac)(CO)₂. A key feature of the electronic structure is the π-backbonding interaction between the filled d-orbitals of the rhodium center and the empty π* orbitals of the carbonyl ligands. This interaction is crucial for the stability and reactivity of the complex.
According to a 2023 DFT study, the Rh → CO π-backbonding primarily involves a set of rhodium 4d orbitals.[2] The study highlights that the orientation of these orbitals allows for significant overlap with the unoccupied ligand antibonding orbitals, particularly the Rh-O σ* orbitals of the acetylacetonate ligand, leading to a notable deshielding effect at the rhodium nucleus.[2] Visual representations from this study show the isosurfaces of the key molecular orbitals involved in this backbonding.[2]
Table 3: Qualitative Description of Key Molecular Orbitals from DFT
| Orbital Type | Description |
| Rh → CO π-backbonding | Involves specific Rh 4d orbitals donating electron density into the π* orbitals of the CO ligands.[2] |
| Rh-O σ-bonding | Formed from the overlap of Rh d-orbitals and oxygen p-orbitals of the acac ligand. |
| Ligand-based orbitals | Molecular orbitals primarily localized on the acetylacetonate and carbonyl ligands. |
Note: Specific quantitative molecular orbital energy levels and their compositions were not available in the provided search results.
Synthesis and Purification
A common and effective method for the synthesis of Rh(acac)(CO)₂ involves the reaction of a rhodium carbonyl halide precursor with an acetylacetonate salt in the presence of a base.
Experimental Protocol for Synthesis
The following is a representative synthetic procedure.
A typical preparation involves treating rhodium carbonyl chloride ([(CO)₂RhCl]₂) with sodium acetylacetonate.[1] The product can be purified by sublimation or recrystallization.[3]
Conclusion
The electronic structure of dicarbonyl(acetylacetonato)rhodium(I) is characterized by a square planar geometry with a d⁸ electron configuration on the rhodium(I) center. Spectroscopic and computational studies reveal the importance of Rh → CO π-backbonding in the overall stability and electronic properties of the complex. The provided data and protocols serve as a valuable resource for researchers working with this catalyst precursor, enabling a deeper understanding of its reactivity and facilitating the development of new catalytic applications. Further experimental work, particularly UPS and detailed UV-Visible analysis, would provide a more complete quantitative picture of the electronic structure.
References
The Genesis of an Industrial Catalyst: A Technical Guide to the Discovery of Rhodium-Catalyzed Carbonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The discovery of rhodium-catalyzed carbonylation reactions marked a pivotal moment in industrial chemistry, revolutionizing the production of acetic acid and paving the way for a new era of efficient catalytic processes. This technical guide provides an in-depth exploration of the seminal discoveries in this field, with a focus on the core chemistry, experimental methodologies, and the key figures who brought these transformative reactions to light.
A Paradigm Shift in Acetic Acid Synthesis: The Monsanto Process
Prior to the 1960s, the industrial production of acetic acid was a high-pressure, high-temperature endeavor. The game-changer arrived with the development of the Monsanto process, a rhodium-catalyzed methanol carbonylation reaction that offered significantly milder reaction conditions and superior selectivity. This breakthrough was the culmination of research that began at BASF and was later refined to industrial viability by scientists at Monsanto.[1][2]
The overall reaction is deceptively simple:
CH₃OH + CO → CH₃COOH
However, the underlying catalytic cycle is a finely tuned sequence of organometallic transformations. The key to this efficiency lies in the use of a rhodium catalyst in conjunction with a halide promoter, typically methyl iodide.
The Pioneers: James F. Roth and F. E. Paulik
The development of the highly efficient rhodium-iodide catalyst system is largely credited to the pioneering work of Dr. James F. Roth and his colleague F. E. Paulik at Monsanto. Their 1968 publication in Chemical Communications announced a novel catalyst for the low-pressure carbonylation of methanol, laying the foundation for what would become the dominant industrial route to acetic acid for decades.[3]
Dr. James F. Roth (1925-2021) was a distinguished industrial chemist who played a crucial role in translating fundamental catalytic principles into large-scale industrial applications.[2][4][5][6] His work not only led to the successful commercialization of the Monsanto process but also significantly advanced the understanding of homogeneous catalysis.
The Catalytic Heart of the Process
The active catalytic species in the Monsanto process is the anionic rhodium complex, cis-[Rh(CO)₂I₂]⁻.[2] The catalytic cycle, as elucidated through extensive mechanistic studies, including in-situ infrared (IR) spectroscopy, involves several key steps.
The Monsanto Process Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Infrared and ESCA studies of a heterogenized rhodium carbonylation catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 3. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In situ spectroscopy-guided engineering of rhodium single-atom catalysts for CO oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Catalytic Activity of Dicarbonyl(acetylacetonato)rhodium(I)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarbonyl(acetylacetonato)rhodium(I), with the formula Rh(acac)(CO)₂, is a widely utilized organorhodium complex that serves as a versatile and efficient catalyst precursor in a multitude of organic transformations.[1] Its stability, solubility in common organic solvents, and ease of handling have made it a staple in both academic and industrial research for the development of novel synthetic methodologies. This technical guide provides a comprehensive overview of the initial investigations into the catalytic activity of Rh(acac)(CO)₂, focusing on key applications such as hydroformylation, hydrogenation, silylcarbocyclization, and conjugate addition reactions. The document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and experimental workflows.
Core Catalytic Applications
Rh(acac)(CO)₂ is a precursor to catalytically active species in a range of chemical reactions. The acetylacetonate ligand can be readily displaced, allowing for the coordination of various ligands that modulate the catalyst's activity and selectivity. This section details the catalytic performance of Rh(acac)(CO)₂ in several key transformations.
Hydroformylation
Hydroformylation, or oxo-synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes. Rh(acac)(CO)₂ is a highly effective catalyst precursor for this transformation, often in combination with phosphine or phosphite ligands to control regioselectivity (n/iso ratio) and enhance catalytic activity.
The following table summarizes the quantitative data from various hydroformylation reactions catalyzed by systems derived from Rh(acac)(CO)₂.
| Alkene | Ligand | Temperature (°C) | Pressure (bar, H₂/CO) | Conversion (%) | Aldehyde Yield (%) | n/iso Ratio | Reference |
| 1-Hexene | Triphos | 80 | 2-10 (1:1) | - | - | - | [2] |
| 1-Octene | PPh₃ | 170 | (from methyl formate/water) | - | - | - | |
| 1-Octene | DPONP | >100 | - | >90% linearity | - | >90 | |
| Glycals | None | - | - | - | Major C-2 formyl pyran (for glucals) | - | [3] |
The following protocol is a representative example for the hydroformylation of 1-hexene using a Rh(acac)(CO)₂/triphos catalytic system.[2]
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂)
-
1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)
-
1-Hexene
-
Toluene (anhydrous)
-
Syngas (H₂/CO, 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with Rh(acac)(CO)₂ (0.01 mmol) and triphos (0.01 mmol).
-
Anhydrous toluene (20 mL) is added to dissolve the catalyst precursor and ligand.
-
1-Hexene (10 mmol) is then added to the solution.
-
The glass liner is placed inside the autoclave, which is then sealed.
-
The autoclave is purged three times with syngas.
-
The reactor is pressurized with the H₂/CO mixture to the desired pressure (e.g., 5 bar).
-
The reaction mixture is heated to 80 °C and stirred vigorously for the desired reaction time.
-
After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is collected, and the products are analyzed by gas chromatography (GC) and/or NMR spectroscopy to determine conversion, yield, and regioselectivity.
The generally accepted catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene is depicted below. The cycle is initiated by the formation of a rhodium hydride species from the Rh(acac)(CO)₂ precursor in the presence of syngas and a phosphine ligand.[2]
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Dicarbonyl(acetylacetonato)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
Dicarbonyl(acetylacetonato)rhodium(I), with the chemical formula Rh(acac)(CO)₂, is a significant organometallic complex widely utilized as a precursor in homogeneous catalysis and for the synthesis of rhodium-containing nanomaterials and thin films.[1] Its efficacy in these applications is intrinsically linked to its thermal behavior. This guide provides a comprehensive overview of the thermal stability and decomposition pathway of Rh(acac)(CO)₂, consolidating available data to aid researchers in its handling and application.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of Rh(acac)(CO)₂ is crucial before delving into its thermal properties.
| Property | Value | Reference |
| Chemical Formula | C₇H₇O₄Rh | [1] |
| Molar Mass | 258.034 g·mol⁻¹ | [1] |
| Appearance | Dark green solid | [1] |
| Melting Point | 155 °C (311 °F; 428 K) | [1] |
| Molecular Geometry | Square planar | [1] |
| Crystal Structure | Molecules stack with Rh-Rh distances of approximately 326 pm | [1] |
| Solubility | Soluble in acetone and benzene, yielding yellow solutions | [1] |
Thermal Decomposition Analysis
The thermal decomposition of Rh(acac)(CO)₂ involves the breakdown of the complex into metallic rhodium or rhodium oxide, depending on the atmospheric conditions. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the isolated complex are not extensively detailed in the public literature, studies on related compounds and surface-adsorbed Rh(acac)(CO)₂ provide significant insights.
When adsorbed on a titanium dioxide (TiO₂) surface, the acetylacetonate (acac) ligand of Rh(acac)(CO)₂ undergoes a complex decomposition process in the temperature range of 500–775 K (227–502 °C).[2] This process can leave carbon residues that influence the subsequent behavior of the rhodium species.[2]
For comparison, studies on the closely related rhodium(III) acetylacetonate, Rh(acac)₃, reveal that with slow heating rates, decomposition to pure rhodium metal is complete below its melting point of 267 °C in an inert atmosphere.[3] Conversely, in an oxidizing atmosphere, the decomposition product is rhodium(II) oxide (RhO₂).[3] This suggests a similar decomposition pattern for the acetylacetonate ligand in Rh(acac)(CO)₂, likely proceeding through the cleavage of C-C and C-O bonds within the ligand.
The initial step in the thermal activation of Rh(acac)(CO)₂ can involve the dissociation of a carbonyl (CO) ligand. For instance, in the presence of alkenes, the species Rh(acac)(CO) has been identified as an active catalytic intermediate, indicating that the loss of a CO ligand can occur under thermal conditions.[4]
Decomposition Products:
-
Inert Atmosphere: The primary solid product is expected to be metallic rhodium (Rh). Gaseous byproducts would include carbon monoxide (CO) from the carbonyl ligands and decomposition products of the acetylacetonate ligand, such as acetone and carbon dioxide.
-
Oxidizing Atmosphere (e.g., Air): The solid residue is likely to be rhodium(II) oxide (RhO₂).[3] Gaseous products would include carbon monoxide and carbon dioxide.
Experimental Protocols
To investigate the thermal stability and decomposition of Rh(acac)(CO)₂, the following experimental methodologies are recommended:
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
A small, precisely weighed sample of Rh(acac)(CO)₂ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) with a constant flow rate (e.g., 20-50 mL/min).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to the loss of ligands and decomposition.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify the temperatures of phase transitions (like melting) and the enthalpy changes associated with decomposition (exothermic or endothermic processes).
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
A small, weighed sample of Rh(acac)(CO)₂ is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are subjected to the same controlled temperature program as in TGA.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The DSC thermogram will show peaks corresponding to melting (endothermic) and decomposition (can be endothermic or exothermic).
-
3. Mass Spectrometry (MS) Coupled with TGA
-
Objective: To identify the gaseous products evolved during decomposition.
-
Apparatus: A TGA instrument coupled to a mass spectrometer.
-
Methodology:
-
The TGA experiment is performed as described above.
-
The off-gas from the TGA furnace is continuously introduced into the mass spectrometer.
-
Mass spectra are recorded as a function of temperature, allowing for the identification of the evolved gaseous species at each decomposition step.
-
Visualizing the Decomposition Pathway and Experimental Workflow
Decomposition Pathway
The following diagram illustrates the proposed general decomposition pathway of Rh(acac)(CO)₂ under inert and oxidizing conditions.
Caption: Proposed decomposition of Rh(acac)(CO)₂.
Experimental Workflow for Thermal Analysis
This diagram outlines the logical flow of experiments to characterize the thermal properties of Rh(acac)(CO)₂.
Caption: Experimental workflow for thermal analysis.
References
- 1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 2. A comparison of the chemistry of Rh-I(acac)(CO)(2) and Rh-I(CO)(2)Cl adsorbed on TiO2 110 : development of particulate Rh and oxidative disruption by CO - ePrints Soton [eprints.soton.ac.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of Dicarbonyl(acetylacetonato)rhodium(I) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dicarbonyl(acetylacetonato)rhodium(I), with the chemical formula Rh(O₂C₅H₇)(CO)₂, is an organorhodium complex that appears as a dark green or yellow to orange crystalline solid[1][2]. It is a crucial precursor for homogeneous catalysis and for the deposition of rhodium-containing thin films and nanomaterials[1][2]. Understanding its solubility in various organic solvents is paramount for its application in solution-based synthesis, purification, and catalyst delivery. This guide summarizes the known solubility properties of dicarbonyl(acetylacetonato)rhodium(I) and provides a detailed methodology for researchers to quantitatively determine its solubility in solvents relevant to their specific applications.
Solubility of Dicarbonyl(acetylacetonato)rhodium(I)
While specific quantitative solubility values (e.g., in g/100 mL or mol/L) for dicarbonyl(acetylacetonato)rhodium(I) are not extensively reported in peer-reviewed journals or chemical databases, qualitative descriptions of its solubility are available from various chemical suppliers and encyclopedic sources. The compound is generally described as being soluble in several common organic solvents and insoluble in others. This information is summarized in the table below.
Table 1: Qualitative Solubility of Dicarbonyl(acetylacetonato)rhodium(I)
| Solvent | Solubility Description | References |
| Acetone | Soluble | [1][2][3] |
| Benzene | Soluble | [1][2][3] |
| Toluene | Soluble | [2] |
| Water | Insoluble | [4] |
Note: The dissolution of the dark green solid in solvents like acetone and benzene typically results in yellow solutions[1][3].
An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for dicarbonyl(acetylacetonato)rhodium(I). The lack of such data necessitates that researchers determine the solubility of this compound in their specific solvent systems and experimental conditions (e.g., temperature) to ensure accurate and reproducible results. The following section provides a generalized experimental protocol for this purpose.
Experimental Protocol for Determining Solubility
The following is a generalized gravimetric method for determining the solubility of a solid compound, such as dicarbonyl(acetylacetonato)rhodium(I), in an organic solvent. This method is based on standard laboratory procedures for solubility determination.
-
Dicarbonyl(acetylacetonato)rhodium(I)
-
Solvent of interest (e.g., acetone, toluene)
-
Analytical balance (accurate to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for solvent evaporation
-
Preparation of Saturated Solution:
-
Add an excess amount of dicarbonyl(acetylacetonato)rhodium(I) to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection:
-
Once equilibrated, cease agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume or mass of the solution transferred.
-
-
Solvent Evaporation:
-
Place the evaporation dish with the sample in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the dicarbonyl(acetylacetonato)rhodium(I) (Melting point is 154-156 °C[2]).
-
Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.
-
-
Calculation of Solubility:
-
Measure the final weight of the evaporation dish containing the dried solid.
-
Subtract the initial weight of the empty dish to determine the mass of the dissolved dicarbonyl(acetylacetonato)rhodium(I).
-
Calculate the solubility using the following formula:
Solubility (g/L) = Mass of dissolved solid (g) / Volume of solution transferred (L)
-
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of dicarbonyl(acetylacetonato)rhodium(I).
References
Methodological & Application
Application Notes and Protocols: Rh(acac)(CO)₂ as a Precursor for Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Dicarbonyl(acetylacetonato)rhodium(I), commonly abbreviated as Rh(acac)(CO)₂, is a versatile and widely utilized air-stable precursor for the generation of active rhodium(I) catalysts for a variety of homogeneous catalytic transformations.[1] Its utility stems from the facile displacement of the acetylacetonate (acac) and carbonyl (CO) ligands, allowing for the in-situ formation of catalytically active species in the presence of desired ligands and reactants. These application notes provide an overview of the use of Rh(acac)(CO)₂ in key catalytic reactions, including detailed experimental protocols and quantitative data to facilitate its application in research and development.
Hydroformylation
Hydroformylation, or oxo-synthesis, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. Rhodium-based catalysts, often generated from Rh(acac)(CO)₂, are highly active and selective for this transformation, typically operating under milder conditions than their cobalt-based counterparts.
The active catalytic species is generally a rhodium hydride complex, such as HRh(CO)L₂, which is formed in situ from Rh(acac)(CO)₂ in the presence of syngas (a mixture of CO and H₂) and a modifying ligand (L), commonly a phosphine or phosphite.
Quantitative Data for Hydroformylation Reactions
| Substrate | Ligand | Catalyst Loading (mol%) | P/Rh Ratio | Pressure (bar, CO/H₂) | Temp. (°C) | Time (h) | Conversion (%) | Aldehyde Yield (%) | n:iso Ratio | Reference |
| 1-Hexene | PPh₃ | - | Varying | 12 (1:1) | 50 | - | - | - | - | [2] |
| 1-Hexene | Triphos | - | 1 | 2-10 (1:1) | 80 | - | - | - | 1.3-5.8 | [2] |
| 1-Octene | PPh₃ | 0.37 | 104.5 | - | 170 | - | - | - | - | |
| Styrene | L5 (phosphoramidite) | 0.01 | 3 | 25 (5:20 CO₂/H₂) | 100 | 12 | - | 47 | branched favored | [3] |
| Cyclopentene | L5 (phosphoramidite) | 0.01 | 3 | 25 (5:20 CO₂/H₂) | 100 | 12 | - | 29 | - | [3] |
| 3-Buten-2-ol | Ph₂P(CH₂)₄PPh₂ | - | - | 10 (1:1) | 60-80 | - | High | - | - | |
| 5-Hexen-1-ol | P(O-m-MeC₆H₄)₃ | - | - | 10 (1:1) | 60-80 | - | High | - | - |
Experimental Protocol: Hydroformylation of 1-Hexene
This protocol is a general guideline based on typical procedures reported in the literature.[2]
Materials:
-
Rh(acac)(CO)₂
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
1-Hexene
-
Toluene (anhydrous, degassed)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with Rh(acac)(CO)₂ (e.g., 0.01 mmol) and the phosphine ligand (e.g., PPh₃, with a desired P/Rh ratio).
-
Add anhydrous, degassed toluene (e.g., 20 mL) to dissolve the catalyst precursor and ligand.
-
Add 1-hexene (e.g., 10 mmol) to the solution.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 10 bar) and then vent (repeat this three times to ensure an inert atmosphere).
-
Pressurize the autoclave to the final desired pressure with the CO/H₂ mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time, monitoring the pressure to follow the gas uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the products by gas chromatography (GC) or NMR spectroscopy to determine conversion, yield, and regioselectivity (n/iso ratio).
Hydrogenation
Rh(acac)(CO)₂ is an effective precursor for catalysts used in the hydrogenation of various functional groups, including alkenes, arenes, and ketones. The active catalyst is typically formed in situ by the reaction of Rh(acac)(CO)₂ with hydrogen and, often, a modifying ligand.
Quantitative Data for Hydrogenation Reactions
| Substrate | Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | Product Yield (%) | Reference |
| Alkenes (in polyethylene matrix) | None | - | High | - | - | Catalytic | - | [4] |
| Benzo-fused N-heterocycles | CAAC | 5.0 | 50 | 50 | 24 | >95 | 86-98 | [5] |
| Aromatic Ketones (transfer hydrogenation) | TsDPEN | 1.0 | - | 40 | 0.5-3 | ~100 | up to 99 | [6][7] |
Experimental Protocol: Hydrogenation of Benzo-fused N-Heterocycles
This protocol is adapted from a procedure for the hydrogenation of benzo-fused N-heterocycles using a rhodium-carbene catalyst generated from a Rh(I) precursor, which can be conceptually applied to systems derived from Rh(acac)(CO)₂ with appropriate ligand selection.[5]
Materials:
-
Rh(acac)(CO)₂
-
Cyclic (alkyl)(amino)carbene (CAAC) ligand precursor or other suitable ligand
-
Substrate (e.g., phthalimide)
-
Powdered 4 Å molecular sieves
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In an oven-dried vial, add Rh(acac)(CO)₂ (5.0 mol%), the chosen ligand, the heterocycle substrate (0.5 mmol), and powdered 4 Å molecular sieves (50 mg).
-
Add TFE (to a concentration of 0.2 M).
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 5.0 MPa (approx. 50 atm).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, carefully depressurize the autoclave.
-
Filter the crude mixture through Celite® using dichloromethane as the eluent.
-
Remove the solvent under reduced pressure and purify the product by flash column chromatography if necessary.
C-H Activation and Functionalization
The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. Rhodium catalysts, including those derived from Rh(acac)(CO)₂, have shown significant promise in mediating these transformations, particularly in the functionalization of heterocycles. These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the rhodium center, facilitating the cleavage of a nearby C-H bond.
Quantitative Data for C-H Functionalization
Data for C-H functionalization reactions using Rh(acac)(CO)₂ as a direct precursor is less commonly reported than for other Rh(I) sources. The following table provides representative data for Rh(I)-catalyzed C-H functionalization, which can serve as a starting point for developing protocols with Rh(acac)(CO)₂.
| Substrate | Coupling Partner | Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzo[h]quinoline | Benzoyl chloride | None | [Rh(COD)Cl]₂ | Refluxing toluene | - | 93 (of arylated product) | |
| N-methylbenzimidazole | Alkenes | PCy₃ | [RhCl(PCy₃)₂] derived | Microwave | - | High | |
| Pyridines | Aryl halides | - | Rh(III) catalysts | Room Temp - Elevated | - | High | [8] |
Experimental Protocol: General Procedure for Directed C-H Arylation of Heterocycles
This generalized protocol is based on Rh(I)-catalyzed C-H functionalization methodologies and can be adapted for use with Rh(acac)(CO)₂.
Materials:
-
Rh(acac)(CO)₂
-
Heterocyclic substrate with a directing group
-
Aryl halide or other coupling partner
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube or vial, add Rh(acac)(CO)₂ (e.g., 2-5 mol%), the heterocyclic substrate (1.0 equiv), the aryl halide (1.2-1.5 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 100-140 °C) with stirring for the specified time (e.g., 12-24 h).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C-H functionalized product.
Signaling Pathways and Experimental Workflows
Activation of Rh(acac)(CO)₂ Precursor
The first step in any catalytic reaction involving Rh(acac)(CO)₂ is its activation to the catalytically active species. This typically involves the reaction with ligands and/or reactants present in the reaction mixture.
General Catalytic Cycle for Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, CO insertion, oxidative addition of H₂, and reductive elimination.
Experimental Workflow for a Catalytic Reaction
The following diagram illustrates a typical workflow for setting up and running a homogeneous catalytic reaction using Rh(acac)(CO)₂ as a precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dicarbonyl(acetylacetonato)rhodium(I) in Alkene Hydroformylation
Abstract
Dicarbonyl(acetylacetonato)rhodium(I), denoted as Rh(acac)(CO)₂, is a widely utilized and highly effective catalyst precursor for the hydroformylation of alkenes. This process, also known as oxo-synthesis, is a cornerstone of industrial organic synthesis, enabling the conversion of simple alkenes into more valuable aldehydes through the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[1] The resulting aldehydes are crucial intermediates for producing alcohols, carboxylic acids, and amines, which are used in detergents, plasticizers, and pharmaceuticals.[1] This application note provides a comprehensive overview of the use of Rh(acac)(CO)₂ in hydroformylation, detailing the reaction mechanism, experimental protocols, and the influence of various reaction parameters on catalyst performance.
Introduction
Hydroformylation is a significant atom-economical reaction that transforms alkenes into linear and branched aldehydes.[2] Rhodium-based catalysts, particularly those derived from Rh(acac)(CO)₂, are favored over traditional cobalt catalysts due to their higher activity and selectivity under milder reaction conditions (40-200 °C, 10-100 atm).[1][3] The in-situ activation of Rh(acac)(CO)₂ with syngas (a mixture of H₂ and CO) and phosphorus-based ligands generates the active catalytic species, typically a rhodium-hydrido-carbonyl complex. The choice of ligand is critical as it profoundly influences the reaction's rate, regioselectivity (n/iso ratio), and chemoselectivity.[4]
Catalytic Mechanism
The generally accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as the Heck-Breslow cycle, involves a series of key steps. The process begins with the in situ formation of the active rhodium hydride species from the Rh(acac)(CO)₂ precursor in the presence of syngas and a modifying ligand (L).[2]
-
Formation of Active Catalyst: The Rh(acac)(CO)₂ precursor reacts with H₂ and ligands to form the active hydridorhodium species, such as RhH(CO)₂L₂.
-
Olefin Coordination: The alkene substrate coordinates to the rhodium center to form a π-complex.[2]
-
Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond. This step is crucial as it determines the regioselectivity, leading to either a linear or a branched alkyl-rhodium intermediate.[2]
-
CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond, forming an acyl-rhodium species.
-
Oxidative Addition & Reductive Elimination: The cycle concludes with the oxidative addition of H₂, followed by reductive elimination of the aldehyde product, regenerating the active rhodium-hydride catalyst.[5]
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Protocols
This section provides a general protocol for the hydroformylation of 1-octene using a Rh(acac)(CO)₂/phosphine ligand system.
Safety Precautions: This procedure involves the use of a high-pressure reactor and flammable, toxic gases (CO, H₂). All operations must be conducted in a well-ventilated fume hood by trained personnel. Ensure the reactor is properly assembled and pressure-tested before use.
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]
-
Phosphine Ligand (e.g., Triphenylphosphine, PPh₃)
-
1-Octene (substrate)
-
Toluene (anhydrous solvent)
-
Decane (internal standard for GC analysis)
-
Syngas (1:1 mixture of H₂/CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (N₂ or Ar).
-
Catalyst Loading: Into the reactor, add Rh(acac)(CO)₂ (e.g., 2.6 mg, 0.01 mmol, 1 mol%) and the desired phosphine ligand (e.g., 5.2 mg, 0.02 mmol, 2 mol%).[6]
-
Reagent Addition: Add anhydrous toluene (e.g., 2.0 mL), the substrate 1-octene (e.g., 112 mg, 1.0 mmol), and an internal standard like decane.[6]
-
Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with syngas to ~5 bar and then venting (repeat 3-4 times) to remove residual air.
-
Pressurization: Pressurize the reactor to the desired pressure with the H₂/CO (1:1) mixture (e.g., 20 bar).[6]
-
Reaction: Place the reactor in a heating block and heat to the target temperature (e.g., 80 °C) while stirring vigorously.[6]
-
Monitoring: The reaction can be monitored by taking samples at specific time intervals (if the reactor setup allows) or run for a fixed duration (e.g., 12 hours).[6]
-
Quenching and Analysis: After the reaction time, cool the reactor to room temperature in an ice bath and carefully vent the excess gas. Open the reactor, and analyze the liquid product mixture by Gas Chromatography (GC) to determine the conversion of 1-octene and the yields of the linear (n-nonanal) and branched (2-methyloctanal) aldehydes.[6]
Caption: Standard experimental workflow for alkene hydroformylation.
Data Presentation
The performance of the Rh(acac)(CO)₂ catalyst system is highly dependent on the choice of ligand and reaction conditions.
Table 1: Influence of Different Phosphine Ligands on 1-Octene Hydroformylation. Conditions: 1.0 mmol 1-octene, 1 mol% [Rh(acac)(CO)₂], 2 mol% ligand, 2.0 mL toluene, 20 bar CO/H₂ (1:1), 80 °C, 12 h.
| Ligand | Conversion (%) | n-Nonanal Yield (%) | 2-Methyloctanal Yield (%) | n/iso Ratio | Reference |
| PPh₃ | 98 | 65.7 | 32.3 | 2.0 | [6] |
| P(OPh)₃ | >99 | 89.2 | 9.9 | 9.0 | [6] |
| P(p-tolyl)₃ | 95 | 64.6 | 30.4 | 2.1 | [6] |
| P(O-p-tolyl)₃ | >99 | 87.5 | 11.5 | 7.6 | [6] |
| Xantphos | >99 | 95.1 | 3.9 | 24.4 | [6] |
Table 2: Effect of Reaction Conditions on 1-Hexene Hydroformylation with Rh(acac)(CO)₂/triphos. Conditions: Rh(acac)(CO)₂ catalyst with 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos) ligand.
| Temperature (°C) | Pressure (atm) | Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | Reference |
| 80 | 2 | ~85 | >95 | 5.8 | |
| 80 | 5 | >95 | >95 | 4.5 | |
| 80 | 10 | >98 | >95 | 3.6 | |
| 70 | 5 | ~70 | >95 | 5.2 | |
| 90 | 5 | >98 | >95 | 4.0 |
Key Factors and Applications
-
Ligand Effects: The electronic and steric properties of phosphine or phosphite ligands are paramount. Electron-withdrawing phosphite ligands can facilitate CO dissociation, often leading to increased reaction rates. Bulky ligands or specific bidentate ligands with a large "bite angle" (like Xantphos) can significantly enhance the selectivity towards the linear aldehyde, which is typically the more desired product.[2][7]
-
Syngas Pressure: The partial pressures of CO and H₂ have a complex effect on the reaction rate and selectivity. High CO pressure can inhibit the reaction by competing with the alkene for coordination sites on the rhodium center, but it is necessary for the formylation step.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, it can negatively impact selectivity, often favoring the formation of the branched isomer and promoting side reactions like alkene isomerization or hydrogenation.[8]
-
Substrate: The structure of the alkene substrate also plays a role. Terminal alkenes (α-olefins) are generally more reactive and yield higher proportions of the linear aldehyde compared to internal alkenes.[9]
The aldehydes produced via this method are critical starting materials for the synthesis of plasticizer alcohols, biodegradable detergents, and various fine chemicals used in the fragrance and pharmaceutical industries.[1] The versatility and efficiency of the Rh(acac)(CO)₂-based catalytic systems ensure their continued importance in both academic research and industrial manufacturing.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 3. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Rh(acac)(CO)₂ in Industrial Oxo Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxo process, or hydroformylation, is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes. These aldehydes are pivotal intermediates in the manufacturing of a wide array of bulk and fine chemicals, including alcohols, carboxylic acids, and plasticizers. While cobalt catalysts were historically employed, rhodium-based catalysts have become the industry standard due to their higher activity, superior selectivity for the desired linear aldehyde product, and milder operating conditions.[1][2] Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂), is a common and effective catalyst precursor for these processes.[3]
This document provides detailed application notes and experimental protocols for the use of Rh(acac)(CO)₂ in industrial and laboratory-scale oxo processes. It is intended to guide researchers, scientists, and drug development professionals in the setup, execution, and optimization of rhodium-catalyzed hydroformylation reactions.
Data Presentation: Performance of Rh(acac)(CO)₂-Derived Catalysts
The performance of the rhodium catalyst is highly dependent on the choice of ligand and reaction conditions. The following tables summarize quantitative data from various studies on the hydroformylation of common olefins using Rh(acac)(CO)₂ as the catalyst precursor.
Table 1: Hydroformylation of 1-Octene with Various Phosphorus Ligands [4]
| Ligand | Conversion (%) | Yield of n-nonanal (%) | Yield of branched aldehydes (%) | n/i ratio |
| PPh₃ | 98 | 75 | 23 | 3.3 |
| P(OPh)₃ | 99 | 80 | 18 | 4.4 |
| P(4-F-Ph)₃ | 97 | 78 | 19 | 4.1 |
| P(4-MeO-Ph)₃ | 96 | 70 | 26 | 2.7 |
Reaction Conditions: 1.0 mmol 1-octene, 1 mol% [Rh(acac)(CO)₂], 2 mol% ligand, 20 bar CO/H₂ (1:1), toluene (2.0 mL), 80 °C, 12 h.
Table 2: Hydroformylation of 1-Hexene with Triphenylphosphine Ligand [5]
| P/Rh ratio | Conversion (%) | n/i ratio |
| 2 | >95 | 2.5 |
| 10 | >95 | 9.0 |
| 20 | >95 | 15.0 |
Reaction Conditions: 12 bar CO/H₂ (1:1), 50 °C. Catalyst system: [Rh(acac)(CO)₂]/PPh₃.
Table 3: Industrial Process Conditions for Propylene Hydroformylation [6]
| Process | Catalyst System | Temperature (°C) | Pressure (MPa) | n/i ratio |
| Low-Pressure Oxo (UCC) | Rhodium-phosphine | 95-100 | 1.8 | ~10:1 |
Experimental Protocols
Protocol 1: Laboratory-Scale Hydroformylation of 1-Octene
This protocol describes a typical batch reaction for the hydroformylation of 1-octene in a laboratory setting.
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂)
-
Triphenylphosphine (PPh₃) or other desired phosphorus ligand
-
1-Octene, inhibitor-free
-
Toluene, anhydrous
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Schlenk line and inert gas (Argon or Nitrogen) supply
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove any air and moisture.
-
Catalyst Preparation (in situ):
-
Under an inert atmosphere, weigh the desired amounts of Rh(acac)(CO)₂ and the phosphorus ligand into the reactor. A typical catalyst loading is 0.01-0.1 mol% relative to the substrate. The ligand-to-rhodium molar ratio can be varied to optimize selectivity (e.g., 10:1 to 100:1 PPh₃/Rh).
-
Add anhydrous toluene to dissolve the catalyst precursor and ligand.
-
-
Reactant Addition:
-
Add the desired amount of 1-octene to the reactor via syringe.
-
Seal the reactor.
-
-
Reaction Execution:
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) and analyzing them by GC. The pressure drop in the reactor can also indicate the consumption of syngas.
-
-
Reaction Quench and Product Analysis:
-
After the desired reaction time or when the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
Analyze the product mixture by GC to determine the conversion of 1-octene and the selectivity for linear (n-nonanal) and branched aldehydes.
-
Catalyst Activation
The active catalyst species, a rhodium hydride complex such as HRh(CO)(L)₃ (where L is a phosphine ligand), is formed in situ from the Rh(acac)(CO)₂ precursor under hydroformylation conditions (presence of syngas and ligand).[1] The acetylacetonate ligand is displaced by CO and H₂ to form the active hydride species.
Visualizations
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Workflow for Laboratory-Scale Hydroformylation
Caption: Experimental workflow for a batch hydroformylation reaction.
Factors Influencing Hydroformylation Performance
Caption: Key factors influencing the outcome of hydroformylation.
References
- 1. technology.matthey.com [technology.matthey.com]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Asymmetric Hydroformylation Using Chiral Rhodium Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric hydroformylation is a powerful atom-economical process for the synthesis of chiral aldehydes from prochiral olefins. This reaction, catalyzed by chiral transition metal complexes, introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, creating a new stereocenter. Chiral aldehydes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Rhodium complexes bearing chiral phosphorus-based ligands have emerged as the most effective catalysts for this transformation, offering high enantioselectivities and regioselectivities under mild reaction conditions.
This document provides detailed application notes and experimental protocols for the asymmetric hydroformylation of representative olefin substrates, vinyl acetate and styrene, using chiral rhodium complexes of BettiPhos and BINAPHOS ligands, respectively.
Data Presentation
The following tables summarize the quantitative data for the asymmetric hydroformylation of vinyl acetate and styrene with selected chiral rhodium catalysts.
Table 1: Asymmetric Hydroformylation of Vinyl Acetate with Rh-(SC,SC,RP,SC)-BettiPhos Catalyst
| Entry | Substrate | Ligand | b:l Ratio | ee (%) | Yield (%) |
| 1 | Vinyl Acetate | (SC,SC,RP,SC)-BettiPhos | >1000:1 | 97 | >95 |
| 2 | Vinyl Propionate | (SC,SC,RP,SC)-BettiPhos | 121:1 | 95.5 | >95 |
| 3 | Vinyl Pivalate | (SC,SC,RP,SC)-BettiPhos | 451:1 | 94.6 | >95 |
Reaction Conditions: Substrate (2 mmol), [Rh(CO)2(acac)] (0.002 mmol), Ligand (0.008 mmol), Toluene (1 mL), 30 bar CO/H2 (1:1), 60 °C, 14 h.
Table 2: Asymmetric Hydroformylation of Styrene with Rh-(R,S)-BINAPHOS Catalyst
| Entry | Substrate | Ligand | b:l Ratio | ee (%) | Yield (%) |
| 1 | Styrene | (R,S)-BINAPHOS | 88:12 | 94 | 98 |
| 2 | 4-Methylstyrene | (R,S)-BINAPHOS | 85:15 | 92 | 95 |
| 3 | 4-Chlorostyrene | (R,S)-BINAPHOS | 90:10 | 95 | 97 |
Reaction Conditions: Substrate (1 mmol), [Rh(CO)2(acac)] (0.01 mmol), Ligand (0.02 mmol), Benzene (10 mL), 100 atm CO/H2 (1:1), 60 °C, 24 h.
Experimental Protocols
Safety Precautions
-
Syngas (CO/H2): Carbon monoxide is a toxic, odorless, and flammable gas. All manipulations involving syngas must be conducted in a well-ventilated fume hood. Use a carbon monoxide detector.
-
Rhodium Catalysts: Rhodium compounds are precious metals and can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-Pressure Reactions: Autoclaves should be operated by trained personnel only. Ensure the autoclave is properly maintained and pressure-tested. Follow all manufacturer's safety guidelines.
Protocol 1: Asymmetric Hydroformylation of Vinyl Acetate with Rh-(SC,SC,RP,SC)-BettiPhos
This protocol details the in-situ preparation of the catalyst and the subsequent hydroformylation reaction.
Materials:
-
[Rh(CO)2(acac)] (Acetylacetonatodicarbonylrhodium(I))
-
(SC,SC,RP,SC)-BettiPhos ligand
-
Vinyl acetate (freshly distilled)
-
Toluene (anhydrous)
-
Syngas (CO/H2, 1:1 mixture)
-
High-pressure autoclave with a glass liner and magnetic stir bar
Procedure:
-
Catalyst Preparation (in-situ):
-
In a nitrogen-filled glovebox, weigh [Rh(CO)2(acac)] (0.52 mg, 0.002 mmol) and (SC,SC,RP,SC)-BettiPhos ligand (5.8 mg, 0.008 mmol) into a Schlenk flask.
-
Add 1 mL of anhydrous toluene to dissolve the catalyst precursor and ligand.
-
Stir the solution at room temperature for 30 minutes. The solution should turn from dark green to pale yellow.
-
-
Hydroformylation Reaction:
-
Place a glass liner containing a magnetic stir bar into the high-pressure autoclave.
-
Add vinyl acetate (184 µL, 2 mmol) to the glass liner.
-
Using a gas-tight syringe, transfer the prepared catalyst solution to the glass liner inside the autoclave.
-
Seal the autoclave securely.
-
Purge the autoclave three times with the CO/H2 (1:1) gas mixture.
-
Pressurize the autoclave to 30 bar with the CO/H2 mixture.
-
Place the autoclave in a preheated heating block at 60 °C and begin stirring.
-
Maintain the reaction at 60 °C for 14 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and collect the reaction mixture.
-
-
Product Analysis:
-
Conversion and Regioselectivity: Determine the conversion of vinyl acetate and the branched-to-linear (b:l) ratio of the aldehyde products by 1H NMR spectroscopy of the crude reaction mixture.
-
Enantiomeric Excess: The enantiomeric excess of the branched aldehyde (2-acetoxypropanal) is determined by chiral gas chromatography (GC).
-
Column: A suitable chiral column, such as a beta-cyclodextrin-based column (e.g., Rt-βDEXsm).
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: 60 °C (hold for 5 min), then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
The enantiomers of 2-acetoxypropanal will have distinct retention times, allowing for the calculation of the ee.
-
-
Protocol 2: Asymmetric Hydroformylation of Styrene with Rh-(R,S)-BINAPHOS
Materials:
-
[Rh(CO)2(acac)]
-
(R,S)-BINAPHOS ligand
-
Styrene (freshly distilled)
-
Benzene (anhydrous)
-
Syngas (CO/H2, 1:1 mixture)
-
High-pressure autoclave with a glass liner and magnetic stir bar
Procedure:
-
Catalyst Preparation (in-situ):
-
In a nitrogen-filled glovebox, weigh [Rh(CO)2(acac)] (2.6 mg, 0.01 mmol) and (R,S)-BINAPHOS (15.6 mg, 0.02 mmol) into a Schlenk flask.
-
Add 5 mL of anhydrous benzene to dissolve the catalyst precursor and ligand.
-
Stir the solution at room temperature for 30 minutes.
-
-
Hydroformylation Reaction:
-
Place a glass liner containing a magnetic stir bar into the high-pressure autoclave.
-
Add styrene (114 µL, 1 mmol) to the glass liner.
-
Add an additional 5 mL of anhydrous benzene to the liner.
-
Transfer the prepared catalyst solution to the glass liner inside the autoclave.
-
Seal the autoclave, purge with syngas, and pressurize to 100 atm with CO/H2 (1:1).
-
Heat the autoclave to 60 °C and stir for 24 hours.
-
After cooling and venting, collect the reaction mixture.
-
-
Product Purification and Analysis:
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel.[1]
-
Use a mixture of hexane and ethyl acetate (e.g., 95:5) as the eluent. The branched aldehyde (2-phenylpropanal) will elute, separated from the linear isomer and any remaining starting material.
-
-
Analysis:
-
Yield and Regioselectivity: Determined by 1H NMR of the purified product.
-
Enantiomeric Excess: Determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Chiralcel OD-H or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
The enantiomers of 2-phenylpropanal will be resolved into two separate peaks.
-
-
-
Mandatory Visualization
Caption: Catalytic cycle of rhodium-catalyzed asymmetric hydroformylation.
Caption: General experimental workflow for asymmetric hydroformylation.
Caption: Relationship between ligand structure and enantioselectivity.
References
Application Notes and Protocols for Rhodium-Catalyzed Carbonylation of Methanol to Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rhodium-catalyzed carbonylation of methanol to produce acetic acid, a cornerstone of industrial organic synthesis. This document details the seminal Monsanto process, outlines key experimental protocols, and presents quantitative data for comparative analysis.
Introduction
The carbonylation of methanol to acetic acid is a highly significant industrial process, with the rhodium-catalyzed Monsanto process being a pioneering technology in this field. Developed in the 1960s, it offers high selectivity and efficiency.[1] This process operates under high pressure and temperature, utilizing a homogeneous rhodium-iodide catalyst system. The overall chemical transformation is as follows:
CH₃OH + CO → CH₃COOH
The reaction is catalyzed by the active species cis-[Rh(CO)₂I₂]⁻ and involves a series of organometallic reaction steps.[1] While largely supplanted by the more economical and environmentally friendly iridium-catalyzed Cativa process, the Monsanto process remains a fundamental example of homogeneous catalysis.[1][2]
Catalytic Systems and Performance Data
The efficiency of methanol carbonylation is highly dependent on the catalyst system and reaction conditions. Below is a summary of quantitative data from various studies on rhodium-based catalysts.
| Catalyst System | Temperature (°C) | Pressure (atm) | Solvent | Key Findings | Selectivity to Acetic Acid (%) | Turnover Number (TON) / Turnover Frequency (TOF) / Space-Time Yield (mol/L·hr) | Reference(s) |
| Monsanto Process (cis-[Rh(CO)₂I₂]⁻) | 150–200 | 30–60 | Acetic Acid / Water | Industrial standard, >99% selectivity. | >99 | Space-Time Yield: 1.5-2.0 mol/L·hr | [1][2][3] |
| Heterogenized [Rh(CO)₂I₂]⁻ on Reillex™ polymer | 170-200 | 65-80 Bar | Acetic Acid / Water | Four-fold increase in performance over homogeneous process. | >99 | Space-Time Yield: 7.0-8.0 mol/L·hr; Turnover Rate: 5.1 mol AcOH/mol Rh·min | [4] |
| Rh(I)/Ru(III) Bimetallic Catalyst | 190 | 34.5 (3.5 MPa) | 54 wt% Acetic Acid / 6 wt% Water | High selectivity and catalyst stability. | 96.32 | Not Reported | [5] |
| Rh(OAc)₂/HPW/SiO₂ (Heterogeneous) | 250 | Not specified | Not specified | Promising performance for a halide-free system. | >90 | TON: 70 over 8 hours | [6] |
Experimental Protocols
The following protocols provide a generalized methodology for conducting the rhodium-catalyzed carbonylation of methanol in a laboratory setting.
Catalyst Preparation: cis-Dicarbonyldiiodorhodium(I) Anion ([Rh(CO)₂I₂]⁻)
The active catalyst can be generated in situ from various rhodium precursors. A common laboratory-scale preparation involves the following steps:
-
Precursor : Start with a suitable rhodium salt, such as rhodium(III) chloride trihydrate (RhCl₃·3H₂O).
-
Reaction Medium : Dissolve the rhodium precursor in a solution of acetic acid containing a source of iodide, typically hydroiodic acid (HI) or an iodide salt like lithium iodide (LiI).
-
Carbonylation : Pressurize the vessel with carbon monoxide (CO) and heat. The rhodium(III) precursor will be reduced and carbonylated to form the active rhodium(I) species, cis-[Rh(CO)₂I₂]⁻.[7][8]
Methanol Carbonylation in an Autoclave
Materials:
-
Methanol (CH₃OH), anhydrous
-
Carbon Monoxide (CO), high purity
-
Rhodium catalyst precursor (e.g., RhCl₃·3H₂O)
-
Iodide promoter (e.g., methyl iodide, CH₃I, or HI)
-
Acetic acid (solvent)
-
High-pressure autoclave with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.[9][10]
Procedure:
-
Reactor Setup : Ensure the autoclave is clean, dry, and properly assembled according to the manufacturer's instructions. Check that all safety features are operational.[11][12]
-
Charging the Reactor :
-
Add the rhodium catalyst precursor and the iodide promoter to the autoclave.
-
Introduce the solvent (acetic acid) and methanol. A typical charge might consist of a specific weight ratio of reactants and solvent. For example, a study used a total reactant mass of 25g with a mass ratio of H₂O:CH₃OH:LiI:CH₃COOH:CH₃I of 6:24:4:54:12.[5]
-
Seal the autoclave.
-
-
Purging : Purge the autoclave multiple times with nitrogen or CO to remove air.
-
Reaction :
-
Begin stirring.
-
Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 30-60 atm).[2]
-
Heat the reactor to the target temperature (e.g., 150-200 °C) while monitoring the pressure.[2]
-
Maintain the desired pressure by feeding CO as it is consumed. The reaction rate can be monitored by the rate of CO uptake.[13]
-
Allow the reaction to proceed for the desired time.
-
-
Shutdown and Product Recovery :
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess CO in a well-ventilated fume hood.
-
Open the autoclave and collect the liquid product mixture.
-
Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of organic acids and alcohols (e.g., a wax column like HP-INNOWAX).[14]
Sample Preparation:
-
Take a representative aliquot of the reaction mixture.
-
Dilute the sample with a suitable solvent, such as acetone or acetonitrile, to a concentration within the calibrated range of the GC.[14]
GC Conditions (Example):
-
Injector Temperature : 250 °C
-
Detector Temperature : 300 °C
-
Oven Temperature Program :
-
Initial temperature: 40 °C, hold for 10 minutes.
-
Ramp to 130 °C at 6 °C/min, hold for 5 minutes.
-
Ramp to 240 °C at 35 °C/min, hold for 11 minutes.[15]
-
-
Carrier Gas : Helium or Nitrogen
-
Injection Volume : 1 µL
Analysis:
-
Identify the peaks corresponding to acetic acid, methanol, methyl acetate (a common byproduct), and other components by comparing their retention times with those of known standards.
-
Quantify the components by integrating the peak areas and using a calibration curve prepared from standard solutions.[16]
Signaling Pathways and Experimental Workflows
The catalytic cycle for the Monsanto process is a fundamental concept in understanding this reaction.
Caption: The catalytic cycle of the Monsanto process for acetic acid synthesis.
The Cativa process, developed by BP, is an iridium-based catalytic system that has largely replaced the Monsanto process. It operates with a lower water concentration, which reduces by-product formation.
Caption: The catalytic cycle of the Cativa process for acetic acid synthesis.
The general experimental workflow for a laboratory-scale methanol carbonylation experiment is outlined below.
Caption: General experimental workflow for methanol carbonylation.
References
- 1. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. Monsanto process - Wikipedia [en.wikipedia.org]
- 3. fnpetro.ir [fnpetro.ir]
- 4. US5155261A - Process for acetic acid preparation and heterogenous catalyst for same - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Rhodium promoted heteropolyacid catalysts for low temperature methanol carbonylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. The Organometallic HyperTextBook: The Monsanto Acetic Acid Process [ilpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Autoclaving Procedures | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. Operating Procedure for Steam Autoclaves - Jacobs School of Medicine and Biomedical Sciences - University at Buffalo [medicine.buffalo.edu]
- 13. ijche.com [ijche.com]
- 14. Gas chromatography/isotope ratio mass spectrometry: analysis of methanol, ethanol and acetic acid by direct injection of aqueous alcoholic and acetic acid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetic acid by gas chromatography - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Silylcarbocyclizations Catalyzed by Rh(acac)(CO)₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting silylcarbocyclization (SiCaC) reactions catalyzed by dicarbonyl(acetylacetonato)rhodium(I), Rh(acac)(CO)₂. This powerful transformation enables the synthesis of functionalized five- and six-membered carbocyclic and heterocyclic ring systems, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.
Introduction
The silylcarbocyclization (SiCaC) of 1,6-enynes with a hydrosilane, catalyzed by rhodium complexes such as Rh(acac)(CO)₂, is a highly efficient method for constructing substituted cyclopentane rings.[1] The reaction proceeds with excellent yields and selectivity, incorporating a silyl group that can be further functionalized.[2] A related process, the carbonylative silylcarbocyclization (CO-SiCaC), allows for the introduction of a formylmethyl group, further expanding the synthetic utility of this methodology.[1]
Dicarbonyl(acetylacetonato)rhodium(I) is a commercially available, air-stable, dark green solid that dissolves in common organic solvents like acetone and benzene to form yellow solutions.[3] It serves as a reliable precursor to the active catalytic species in these transformations.
Catalytic System and General Reaction Scheme
The general transformation involves the reaction of a 1,6-enyne with a hydrosilane in the presence of a catalytic amount of Rh(acac)(CO)₂. The reaction can be performed under an inert atmosphere or an atmosphere of carbon monoxide, leading to different product outcomes.
Silylcarbocyclization (SiCaC):

Carbonylative Silylcarbocyclization (CO-SiCaC):

Data Presentation: Reaction Scope and Yields
The Rh(acac)(CO)₂-catalyzed silylcarbocyclization is compatible with a variety of 1,6-enynes and hydrosilanes. The following tables summarize the quantitative data for the synthesis of various carbocyclic and heterocyclic compounds.
Table 1: Silylcarbocyclization (SiCaC) of Various 1,6-Enynes [1]
| Entry | Enyne Substrate (1) | Hydrosilane | Product (2) | Yield (%) |
| 1 | N,N-Diallyl-2-propynylamine | HSiEt₃ | 3,3-Diallyl-4-(triethylsilylmethylene)pyrrolidine | 95 |
| 2 | Diethyl diallyl(2-propynyl)malonate | HSiEt₃ | Diethyl 3,3-diallyl-4-(triethylsilylmethylene)pyrrolidine-2,2-dicarboxylate | 98 |
| 3 | N-Allyl-N-(2-propynyl)aniline | HSiEt₃ | 1-Allyl-4-(triethylsilylmethylene)indoline | 92 |
| 4 | O-Allyl-N-(2-propynyl)aniline | HSiMe₂Ph | 1-Allyl-4-(dimethylphenylsilylmethylene)indoline | 85 |
| 5 | 1-Allyl-1-(2-propynyl)cyclohexane | HSiEt₃ | spiro[5.4]decane derivative | 90 |
Table 2: Carbonylative Silylcarbocyclization (CO-SiCaC) of 1,6-Enynes [1]
| Entry | Enyne Substrate (1) | Hydrosilane | Additive | CO Pressure (atm) | Product (3) | Yield (%) |
| 1 | N,N-Diallyl-2-propynylamine | HSiEt₃ | P(OEt)₃ | 20 | 2-(3,3-Diallyl-4-(triethylsilylmethylene)pyrrolidin-2-yl)acetaldehyde | 94 |
| 2 | Diethyl diallyl(2-propynyl)malonate | HSiEt₃ | P(OEt)₃ | 20 | Diethyl 2-(formylmethyl)-3,3-diallyl-4-(triethylsilylmethylene)pyrrolidine-2,2-dicarboxylate | 96 |
| 3 | N-Allyl-N-(2-propynyl)aniline | HSiEt₃ | P(OPh)₃ | 20 | 2-(1-Allyl-4-(triethylsilylmethylene)indolin-2-yl)acetaldehyde | 88 |
Experimental Protocols
The following are detailed protocols for representative SiCaC and CO-SiCaC reactions.
Protocol 1: General Procedure for Silylcarbocyclization (SiCaC)
This protocol is based on the silylcarbocyclization of N,N-diallyl-2-propynylamine with triethylsilane.[1]
Materials:
-
N,N-Diallyl-2-propynylamine
-
Triethylsilane (HSiEt₃)
-
Rh(acac)(CO)₂
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Rh(acac)(CO)₂ (1-2 mol%).
-
Add the anhydrous solvent (to make a ~0.1 M solution with respect to the enyne).
-
Add the N,N-diallyl-2-propynylamine (1.0 equiv).
-
Add triethylsilane (1.1-1.5 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature (or elevated temperature if necessary) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired silylcarbocyclization product.
Protocol 2: General Procedure for Carbonylative Silylcarbocyclization (CO-SiCaC)
This protocol describes the CO-SiCaC of N,N-diallyl-2-propynylamine with triethylsilane.[1]
Materials:
-
N,N-Diallyl-2-propynylamine
-
Triethylsilane (HSiEt₃)
-
Rh(acac)(CO)₂
-
Phosphite ligand (e.g., P(OEt)₃ or P(OPh)₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Autoclave or high-pressure reactor
-
Carbon monoxide (CO) gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with Rh(acac)(CO)₂ (1-2 mol%) and the phosphite ligand (e.g., 20 mol % P(OEt)₃).
-
Add the anhydrous solvent.
-
Add the N,N-diallyl-2-propynylamine (1.0 equiv) followed by triethylsilane (1.2-1.5 equiv).
-
Seal the reactor, purge with CO several times, and then pressurize with CO to the desired pressure (e.g., 20 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Visualizations
Catalytic Cycle of Silylcarbocyclization (SiCaC)
The following diagram illustrates the proposed catalytic cycle for the Rh(acac)(CO)₂-catalyzed silylcarbocyclization of a 1,6-enyne.
Caption: Proposed catalytic cycle for Rh-catalyzed silylcarbocyclization.
Experimental Workflow for a Typical SiCaC Reaction
This diagram outlines the general laboratory workflow for performing a silylcarbocyclization reaction.
Caption: General experimental workflow for silylcarbocyclization.
References
Application Notes and Protocols: Rhodium-Catalyzed Conjugate Additions to Enones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodium-catalyzed conjugate addition, or 1,4-addition, of organoboron reagents to α,β-unsaturated enones is a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis. This method allows for the stereoselective formation of β-functionalized ketones, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance. Chiral rhodium catalysts, typically featuring bisphosphine ligands, can achieve high levels of enantioselectivity, making this a key strategy for the synthesis of enantioenriched compounds.
These application notes provide a comprehensive overview, detailed experimental protocols, and a summary of the reaction's scope for the rhodium-catalyzed conjugate addition of arylboronic acids to cyclic enones, a benchmark transformation in this field.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Reagents:
-
Rhodium compounds are precious metal catalysts and should be handled with care to avoid loss. They are generally considered to have low toxicity, but inhalation of dust or contact with skin should be avoided.
-
Organoboron reagents, such as arylboronic acids, are generally stable solids but can be irritating. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents such as dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases like potassium carbonate and triethylamine can be corrosive or irritating. Handle with appropriate care.
-
-
Procedure: Reactions may be sensitive to air and moisture. While many rhodium-catalyzed conjugate additions are tolerant to trace amounts of water, the use of standard Schlenk techniques or a glovebox is recommended for optimal results and reproducibility, especially for sensitive substrates or when aiming for very high enantioselectivity.
Materials and Methods
Materials
-
Rhodium Precatalyst: Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂] or Di-μ-chlorobis(1,5-cyclooctadiene)dirhodium(I) [[Rh(cod)Cl]₂] are commonly used. These are commercially available.
-
Chiral Ligand: (S)- or (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a widely used and commercially available chiral bisphosphine ligand. Other chiral ligands such as DIPHONANE or phosphoramidites can also be employed.
-
Enone: 2-Cyclohexen-1-one is used as a model substrate. Other cyclic and acyclic enones can also be used.
-
Organoboron Reagent: Phenylboronic acid is used as a representative arylating agent. A variety of aryl- and alkenylboronic acids are commercially available or can be readily synthesized.
-
Solvent: A mixture of 1,4-dioxane and water (typically 10:1 v/v) is commonly used. Other solvents such as toluene or THF may also be suitable.
-
Base: An aqueous solution of a mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often beneficial for the reaction.
-
Inert Gas: Argon or nitrogen gas for providing an inert atmosphere.
-
Standard Glassware: Schlenk flasks, syringes, magnetic stir bars, and condensers.
-
Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexane, ethyl acetate).
-
Analysis: Thin-layer chromatography (TLC) plates, NMR spectrometer, and a chiral HPLC or GC for determining enantiomeric excess.
Experimental Protocols
Protocol 1: In situ Preparation of the Chiral Rhodium Catalyst and Conjugate Addition
This protocol describes the reaction of phenylboronic acid with 2-cyclohexenone using a rhodium catalyst generated in situ from [Rh(acac)(C₂H₄)₂] and (S)-BINAP.[1]
-
Catalyst Preparation:
-
To a Schlenk flask under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] (3.9 mg, 0.015 mmol, 3 mol%) and (S)-BINAP (10.3 mg, 0.0165 mmol, 3.3 mol%).
-
Add 2.0 mL of 1,4-dioxane to the flask.
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.
-
-
Conjugate Addition Reaction:
-
To the catalyst solution, add 2-cyclohexenone (48 mg, 0.5 mmol, 1.0 equiv.) and phenylboronic acid (91 mg, 0.75 mmol, 1.5 equiv.).
-
Add 0.2 mL of water.
-
Heat the reaction mixture to 100 °C and stir for 5 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add 10 mL of water and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenylcyclohexanone.
-
-
Analysis:
-
Characterize the product by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Protocol 2: Representative Procedure for Aqueous Rhodium-Catalyzed 1,4-Addition
This protocol is a general procedure for rhodium-catalyzed conjugate addition in water with a recyclable catalyst system.[2]
-
Reaction Setup:
-
Under an argon atmosphere, charge a screw-cap vial with the rhodium precatalyst (e.g., a polymer-supported BINAP-Rh complex, 0.006 mmol, 3 mol%).
-
Add the arylboronic acid (0.24 mmol, 1.2 equiv.).
-
Remove the vial from the inert atmosphere.
-
Add water (0.4 mL) and triethylamine (84 μL, 0.6 mmol, 3.0 equiv.) and stir for 15 minutes at room temperature until the solution becomes homogeneous.
-
Add the enone (0.2 mmol, 1.0 equiv.) via syringe.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature for 12 hours.
-
-
Work-up and Product Isolation:
-
Upon completion, extract the product with diethyl ether. The aqueous layer containing the catalyst can potentially be recycled.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Data Presentation
The following tables summarize the scope of the rhodium-catalyzed conjugate addition of various arylboronic acids to different enones.
Table 1: Rhodium-Catalyzed Conjugate Addition of Various Arylboronic Acids to 2-Cyclohexenone
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenylcyclohexanone | 98 | 99 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)cyclohexanone | 95 | 98 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)cyclohexanone | 96 | 97 |
| 4 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)cyclohexanone | 93 | 98 |
| 5 | 1-Naphthylboronic acid | 3-(1-Naphthyl)cyclohexanone | 91 | 96 |
Reaction conditions: 2-cyclohexenone (1.0 equiv), arylboronic acid (1.5 equiv), [Rh(acac)(C₂H₄)₂] (3 mol%), (S)-BINAP (3.3 mol%), dioxane/H₂O (10:1), 100 °C, 5 h. Data compiled from representative literature.
Table 2: Rhodium-Catalyzed Conjugate Addition of Phenylboronic Acid to Various Cyclic Enones
| Entry | Enone | Product | Yield (%) | ee (%) |
| 1 | 2-Cyclopentenone | 3-Phenylcyclopentanone | 92 | 98 |
| 2 | 2-Cycloheptenone | 3-Phenylcycloheptanone | 88 | 95 |
| 3 | 4,4-Dimethyl-2-cyclohexenone | 3-Phenyl-4,4-dimethylcyclohexanone | 85 | 94 |
| 4 | Carvone | (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-3-phenylcyclohexan-1-one | 78 | >99 (d.r. >20:1) |
Reaction conditions are similar to those in Table 1, with variations in reaction time and temperature as needed for optimal results. Data compiled from representative literature.
Visualizations
Reaction Mechanism
The generally accepted catalytic cycle for the rhodium-catalyzed conjugate addition of arylboronic acids to enones involves three key intermediates: an arylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex.[3]
Caption: Catalytic cycle for rhodium-catalyzed conjugate addition.
Experimental Workflow
The following diagram illustrates the general workflow for performing a rhodium-catalyzed conjugate addition reaction.
References
- 1. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols for High-Pressure NMR Studies of Rhodium-Catalyzed Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of high-pressure Nuclear Magnetic Resonance (HP-NMR) spectroscopy in the study of rhodium-catalyzed hydroformylation. This powerful analytical technique allows for the in situ and operando investigation of catalytic reactions under industrially relevant conditions, offering deep mechanistic insights and facilitating catalyst optimization.
Introduction
Rhodium-catalyzed hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, responsible for the production of millions of tons of aldehydes annually.[1][2] These aldehydes are crucial intermediates in the manufacturing of a wide range of products, including plasticizers, detergents, and pharmaceuticals.[3] A thorough understanding of the reaction mechanism, catalyst speciation, and the influence of various reaction parameters is paramount for the development of more efficient and selective catalysts.
High-pressure NMR spectroscopy has emerged as an indispensable tool for elucidating the intricacies of these complex catalytic systems. Unlike traditional analytical methods that require sample extraction from the reaction environment, HP-NMR allows for direct observation of the reacting mixture under elevated pressures and temperatures.[4] This provides a real-time window into the catalytic cycle, enabling the identification and quantification of transient intermediates, catalyst resting states, and active species.[1][5] Both static high-pressure NMR tubes and more advanced operando FlowNMR spectroscopy setups are utilized for these studies.[1][2]
Key Applications of HP-NMR in Hydroformylation Studies:
-
Mechanistic Elucidation: Direct observation of key catalytic intermediates, such as hydrido-rhodium and acyl-rhodium species, provides invaluable data for validating proposed reaction mechanisms.[1][2]
-
Catalyst Speciation: Quantification of the various rhodium complexes present under catalytic conditions helps in identifying the true active species and potential deactivation pathways.[1]
-
Kinetic Analysis: Real-time monitoring of substrate consumption and product formation allows for the determination of reaction rates and kinetic profiles under various conditions.[1][2]
-
Process Optimization: By understanding the effect of pressure, temperature, ligand concentration, and syngas composition on catalyst performance and selectivity, reaction conditions can be optimized for improved efficiency.[3][5]
-
Ligand Effects: HP-NMR is instrumental in studying how the electronic and steric properties of different phosphine and phosphite ligands influence the activity, regioselectivity, and stability of the rhodium catalyst.[2][6]
Experimental Protocols
Protocol 1: In Situ HP-NMR Study of 1-Hexene Hydroformylation using a Static Sapphire NMR Tube
This protocol describes a typical experiment for monitoring the hydroformylation of 1-hexene using a rhodium/triphenylphosphine catalyst system in a static high-pressure sapphire NMR tube.
Materials:
-
Catalyst Precursor: [Rh(acac)(CO)₂] (dicarbonylacetylacetonato-rhodium(I))
-
Ligand: Triphenylphosphine (PPh₃)
-
Substrate: 1-Hexene
-
Solvent: Toluene-d₈
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
Gases: Syngas (1:1 CO/H₂), Argon (Ar)
-
Apparatus: 10 mm sapphire high-pressure NMR tube with a titanium alloy valve, gas-tight syringe, Schlenk line.
Procedure:
-
Catalyst Solution Preparation:
-
In a glovebox or under an inert atmosphere (Ar), weigh the desired amounts of [Rh(acac)(CO)₂] and PPh₃ into a vial.
-
Add a known amount of the internal standard.
-
Dissolve the solids in a specific volume of toluene-d₈ to achieve the target concentrations (e.g., 2.5 mM Rh, 15 mM PPh₃).
-
-
Sample Loading into HP-NMR Tube:
-
Transfer the prepared catalyst solution into the sapphire NMR tube.
-
Add the desired amount of 1-hexene (e.g., 500 mM) to the tube using a gas-tight syringe.
-
Securely close the NMR tube with the titanium alloy valve.
-
-
Pressurization:
-
Connect the NMR tube to the gas line via the valve.
-
Purge the system with syngas (1:1 CO/H₂) multiple times to remove any residual air.
-
Pressurize the tube to the desired pressure (e.g., 40 bar).
-
-
NMR Data Acquisition:
-
Carefully insert the pressurized NMR tube into the NMR spectrometer.
-
Allow the temperature to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Acquire NMR spectra at regular intervals to monitor the reaction progress. Typically, ¹H and ³¹P{¹H} NMR spectra are recorded.
-
Protocol 2: Operando FlowNMR Spectroscopic Study of 1-Hexene Hydroformylation
This protocol outlines a more advanced setup for continuous monitoring of the hydroformylation reaction under flow conditions, which better mimics industrial processes.
Apparatus:
-
High-pressure autoclave reactor equipped with a stirrer.
-
FlowNMR system with a high-resolution NMR spectrometer.
-
Pumps for liquid transfer.
-
Mass flow controllers for gas delivery.
Procedure:
-
Reactor Setup:
-
Charge the autoclave with a solution of the catalyst precursor (e.g., [Rh(acac)(CO)₂]), ligand (e.g., PPh₃), and substrate (e.g., 1-hexene) in a suitable non-deuterated solvent (e.g., toluene).[1]
-
Seal the reactor and purge with inert gas, followed by syngas.
-
-
Initiating the Reaction and Flow:
-
Heat the reactor to the desired temperature (e.g., 50 °C) and pressurize with syngas to the target pressure (e.g., 10-12 bar).[1]
-
Start the stirrer to ensure proper mixing.
-
Continuously circulate the reaction mixture from the autoclave through the NMR flow cell and back to the reactor using a pump.
-
-
NMR Data Acquisition:
Data Presentation
The quantitative data obtained from HP-NMR studies are crucial for a thorough understanding of the catalytic system. Below are examples of how this data can be structured.
Table 1: Effect of P/Rh Ratio on 1-Hexene Hydroformylation
| [PPh₃]/[Rh] Ratio | Temperature (°C) | Pressure (bar, 1:1 H₂/CO) | Initial Rate (mM/min) | n/iso Ratio |
| 6 | 50 | 10 | 1.2 | 2.5 |
| 10 | 50 | 10 | 1.8 | 3.0 |
| 20 | 50 | 10 | 1.5 | 3.2 |
| 100 | 50 | 10 | 0.8 | 3.5 |
Data is illustrative and based on trends reported in the literature.
Table 2: Catalyst Speciation under Different Syngas Compositions
| H₂/CO Ratio | [RhH(CO)₂(PPh₃)₂] (%) | [RhH(CO)(PPh₃)₃] (%) | Other Rh Species (%) |
| 1:1 | 85 | 10 | 5 |
| 2:1 | 75 | 20 | 5 |
| 1:2 | 90 | 5 | 5 |
Data is illustrative and based on trends reported in the literature.
Visualizations
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation with phosphine ligands.
Experimental Workflow for HP-NMR Studies
Caption: Workflow for a typical high-pressure NMR experiment of a catalytic reaction.
References
- 1. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 2. Multi-nuclear, high-pressure, operando FlowNMR spectroscopic study of Rh/PPh 3 – catalysed hydroformylation of 1-hexene - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00145J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Rh(acac)(CO)₂ in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarbonyl(acetylacetonato)rhodium(I), commonly abbreviated as Rh(acac)(CO)₂, is a versatile and widely utilized organorhodium complex in homogeneous catalysis.[1] Its stability, solubility in common organic solvents, and facility as a precursor for catalytically active species make it an invaluable tool in the synthesis of specialty chemicals, pharmaceuticals, and advanced materials.[2] This document provides detailed application notes and experimental protocols for the use of Rh(acac)(CO)₂ in key chemical transformations, including hydroformylation, alkoxycarbonylation, and C-H activation.
Physicochemical Properties of Rh(acac)(CO)₂
| Property | Value |
| Chemical Formula | C₇H₇O₄Rh[1][3] |
| Molecular Weight | 258.03 g/mol [1][2] |
| Appearance | Greenish-red or dark green crystalline solid[1][4] |
| Melting Point | 154-156 °C[2][5] |
| Solubility | Soluble in acetone, benzene, and other organic solvents[1][2] |
| CAS Number | 14874-82-9[2][3] |
Application 1: Hydroformylation of Olefins
Hydroformylation, or oxo-synthesis, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. Rh(acac)(CO)₂ is an excellent catalyst precursor for this transformation, offering high activity and selectivity.[5][6] The aldehydes produced are valuable intermediates in the manufacturing of plasticizers, detergents, and pharmaceuticals.[7]
Quantitative Data for Hydroformylation of Olefins
| Substrate | Ligand | Temperature (°C) | Pressure (bar, CO/H₂) | Product(s) | Conversion (%) | Aldehyde Yield (%) | n:iso Ratio | Reference |
| 1-Hexene | PPh₃ | 50 | 12 (1:1) | Heptanal, 2-Methylhexanal | - | - | - | [5][8] |
| 1-Hexene | Triphos | 80 | 2-10 (1:1) | Heptanal, 2-Methylhexanal | - | - | 1.3-5.8 | [8] |
| 1-Octene | PPh₃ | 170 | - | Nonanal, Branched Isomers | >95 | - | - | [3] |
| 1-Octene | Various P-ligands | 80 | 20 (1:1) | Nonanal, Branched Isomers | Variable | Variable | Variable | [8] |
| Styrene | None (in Carbonic Anhydrase) | - | - | 3-Phenylpropanal, 2-Phenylpropanal | - | - | 8.4:1 | [4][6] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocol: Hydroformylation of 1-Octene
This protocol is a representative example for the hydroformylation of an alkene using Rh(acac)(CO)₂.
Materials:
-
Rh(acac)(CO)₂
-
Triphenylphosphine (PPh₃)
-
1-Octene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet.
Procedure:
-
Catalyst Preparation: In a glovebox, add Rh(acac)(CO)₂ (e.g., 0.01 mmol, 1 mol%) and the desired phosphine ligand (e.g., PPh₃, 0.02 mmol, 2 mol%) to a glass liner for the autoclave.
-
Reaction Setup: Add anhydrous toluene (e.g., 2.0 mL) and 1-octene (e.g., 1.0 mmol) to the glass liner.
-
Autoclave Assembly: Place the sealed glass liner into the high-pressure autoclave. Seal the autoclave.
-
Reaction Execution: Purge the autoclave with syngas (CO/H₂ = 1:1) three times. Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.
-
Heating and Stirring: Heat the autoclave to the reaction temperature (e.g., 80 °C) and begin stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the yield and regioselectivity of the aldehyde products.
-
Work-up: After the desired reaction time (e.g., 12 hours), cool the autoclave to room temperature and carefully vent the excess gas. The reaction mixture can be analyzed directly or purified by column chromatography on silica gel to isolate the aldehyde products.
Catalytic Cycle for Hydroformylation
The following diagram illustrates the generally accepted catalytic cycle for the hydroformylation of an alkene catalyzed by a rhodium complex.
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
Application 2: Alkoxycarbonylation of Alkyl Chlorides
Rh(acac)(CO)₂ is an effective precursor for the catalytic system used in the alkoxycarbonylation of unactivated alkyl chlorides. This reaction provides a direct route to esters, which are important in various chemical industries. A key feature of this system is the use of sodium iodide to facilitate the in situ formation of more reactive alkyl iodides.[2][9]
Quantitative Data for Alkoxycarbonylation
| Alkyl Chloride | Alcohol/Phenol | Ligand | Temperature (°C) | Pressure (bar, CO/N₂) | Ester Product | Isolated Yield (%) | Reference |
| (2-Chloroethyl)benzene | n-Butanol | DPPP | 150 | 2/20 | Butyl 3-phenylpropanoate | 86 | [2] |
| (2-Chloroethyl)benzene | Phenol | DPPP | 150 | 2/20 | Phenyl 3-phenylpropanoate | 87 | [2] |
| (2-Chloroethyl)benzene | 1-Naphthol | DPPP | 150 | 2/20 | Naphthalen-1-yl 3-phenylpropanoate | 82 | [2] |
| (2-Chloroethyl)benzene | 2-Naphthol | DPPP | 150 | 2/20 | Naphthalen-2-yl 3-phenylpropanoate | 78 | [2] |
| 1-Chlorobutane | n-Butanol | DPPP | 150 | 2/20 | Butyl pentanoate | 80 | [2] |
Experimental Protocol: Alkoxycarbonylation of (2-Chloroethyl)benzene
Materials:
-
Rh(acac)(CO)₂
-
1,3-Bis(diphenylphosphino)propane (DPPP)
-
(2-Chloroethyl)benzene
-
n-Butanol
-
Sodium Iodide (NaI)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Carbon Monoxide (CO) and Nitrogen (N₂) gas
-
High-pressure autoclave with a glass liner and magnetic stirrer.
Procedure:
-
Reaction Setup: In a glovebox, add Rh(acac)(CO)₂ (0.01 mmol), DPPP (0.03 mmol), NaI (0.2 mmol), and Na₂CO₃ (0.24 mmol) to the glass liner.
-
Addition of Reagents: Add 1,4-dioxane (0.5 mL), (2-chloroethyl)benzene (0.2 mmol), and n-butanol (0.24 mmol) to the glass liner.
-
Autoclave Assembly: Place the glass liner in the autoclave and seal it.
-
Pressurization: Purge the autoclave with nitrogen three times. Pressurize with CO to 2 bar, then with N₂ to a total pressure of 22 bar.
-
Reaction Execution: Heat the autoclave to 150 °C and stir the reaction mixture for 20 hours.
-
Work-up: After cooling the autoclave to room temperature, carefully vent the gases. The reaction mixture can be filtered, and the solvent removed under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the pure ester product.
Reaction Workflow for Alkoxycarbonylation
Caption: General workflow for Rh-catalyzed alkoxycarbonylation.
Application 3: C-H Activation
Rhodium catalysts, including those derived from Rh(acac)(CO)₂, are capable of catalyzing C-H activation reactions, which allow for the direct functionalization of otherwise inert C-H bonds. This atom-economical approach is of great interest in the synthesis of complex organic molecules. One example is the oxidative arylation of ethylene to produce styrene.
While detailed protocols specifically using Rh(acac)(CO)₂ for a broad range of C-H activations are less common in the provided search results, the principles of these reactions are well-established. The following is a generalized representation of a C-H activation/olefination reaction.
Logical Relationship in Directed C-H Activation
Caption: Logical steps in a directed C-H activation/olefination.
Note on Experimental Protocols for C-H Activation: Detailed, step-by-step protocols for C-H activation using Rh(acac)(CO)₂ were not explicitly found in the search results. Researchers should consult the primary literature for specific substrates and reaction conditions, often adapting procedures from similar rhodium-catalyzed C-H functionalization reactions.
Conclusion
Rh(acac)(CO)₂ is a powerful and versatile catalyst precursor for a range of important transformations in the synthesis of specialty chemicals. Its application in hydroformylation and alkoxycarbonylation is well-documented, with established protocols and a growing body of quantitative data. While its use in C-H activation is also recognized, further exploration of detailed experimental procedures is ongoing. The information provided in these application notes serves as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Hydroformylation of Styrene Using Rhodium-Substituted Carbonic Anhydrase | CoLab [colab.ws]
- 7. Methyl iodide oxidative addition to [Rh(acac)(CO)(PPh3)]: an experimental and theoretical study of the stereochemistry of the products and the reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Immobilization of Dicarbonyl(acetylacetonato)rhodium(I) on Solid Supports for Enhanced Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dicarbonyl(acetylacetonato)rhodium(I), commonly abbreviated as Rh(acac)(CO)₂, is a versatile and widely used organorhodium precursor for a variety of homogeneous catalytic reactions, including hydroformylation, carbonylation, and conjugate additions.[1][2] While homogeneous catalysts based on this precursor exhibit high activity and selectivity, their practical application is often hindered by challenges in separating the catalyst from the reaction products, leading to product contamination and the loss of the expensive precious metal.[3][4]
Immobilizing the rhodium complex onto a solid support combines the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems. This approach facilitates easy catalyst separation, enhances catalyst stability, and enables efficient recycling and reuse, which is critical for developing sustainable and cost-effective chemical processes in research and industry.[3][4] These application notes provide an overview of common immobilization strategies and detailed protocols for the preparation, characterization, and application of supported Rh(acac)(CO)₂ catalysts.
Immobilization Strategies and Support Materials
The choice of solid support and the method of immobilization are crucial as they directly influence the catalyst's activity, selectivity, and longevity. Key strategies involve anchoring the rhodium complex through various interactions with the support surface.
-
Inorganic Oxides (e.g., Silica, Alumina): These materials are favored for their high thermal and mechanical stability and well-defined pore structures.[5] Immobilization can be achieved through:
-
Wet Impregnation: A straightforward method where the support's pores are filled with a solution containing the Rh(acac)(CO)₂ precursor.[3]
-
Covalent Grafting: This involves modifying the oxide surface with functional groups (e.g., amines via silanization) that can covalently bind the rhodium complex, offering stronger anchoring and reducing leaching.[6][7]
-
-
Polymeric Supports (e.g., Polystyrene Resins): Polymers offer high loading capacities and chemical versatility.[5] The rhodium complex can be attached to functionalized polymers, often through ligand exchange or covalent bonding.[4]
-
Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials with exceptionally large surface areas.[5] The rhodium complex can be incorporated either by encapsulation within the MOF pores or by using a functionalized ligand as a part of the framework itself, leading to well-defined, isolated active sites.[5][8]
-
Other Advanced Supports:
-
Hydroxyapatite: This material has been shown to anchor Rh dicarbonyl species through the reaction of its surface P-OH groups with the acetylacetonate (acac) ligand.[9]
-
Magnetic Nanoparticles: These provide a high surface area and allow for simple magnetic separation of the catalyst from the reaction mixture.[5]
-
Experimental Protocols
The following protocols provide detailed methodologies for the immobilization of Rh(acac)(CO)₂ and its subsequent use in a typical catalytic reaction.
Protocol 1: Immobilization on Silica (SiO₂) via Wet Impregnation
This protocol, adapted from procedures for similar metal complexes, describes the straightforward deposition of the rhodium precursor onto a silica support.[3]
Materials:
-
High surface area silica gel (SiO₂)
-
Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂)
-
Anhydrous, deoxygenated solvent (e.g., toluene, hexane)
-
Schlenk line and associated glassware
-
Rotary evaporator
Procedure:
-
Support Pre-treatment: Dry the silica gel under high vacuum at 120-150°C for 12 hours to remove physisorbed water. Cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Precursor Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve the required amount of Rh(acac)(CO)₂ in the anhydrous solvent to achieve the desired metal loading (e.g., 0.5-2 wt% Rh).
-
Impregnation: Slowly add the pre-treated silica gel to the precursor solution with gentle stirring. Continue stirring the slurry for 4-6 hours at room temperature to ensure uniform distribution of the rhodium complex within the silica pores.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a free-flowing powder.
-
Drying: Dry the resulting catalyst powder under high vacuum for 8-12 hours at room temperature to remove any residual solvent.
-
Storage: Store the final catalyst under an inert atmosphere to prevent oxidation.
Protocol 2: Catalytic Hydroformylation of 1-Octene
This protocol outlines a general procedure for testing the activity of the immobilized catalyst in the hydroformylation of an alkene.[7]
Materials:
-
Immobilized Rh/Support catalyst
-
1-Octene (substrate)
-
Toluene or other suitable solvent
-
Syngas (CO/H₂ = 1:1 molar ratio)
-
Internal standard for GC analysis (e.g., dodecane)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Setup: Place the immobilized catalyst (e.g., 50-100 mg) inside the autoclave reactor.
-
Add Reagents: Under an inert atmosphere, add the solvent (e.g., 20 mL), the substrate 1-octene (e.g., 1 mmol), and the internal standard.
-
Purging: Seal the reactor and purge it 3-5 times with syngas to remove air.
-
Pressurization: Pressurize the reactor with syngas to the desired pressure (e.g., 3.0-5.0 MPa).
-
Reaction: Heat the reactor to the desired temperature (e.g., 80-140°C) and begin stirring. Maintain constant pressure and temperature throughout the reaction.
-
Monitoring: The reaction progress can be monitored by taking aliquots of the liquid phase at specific time intervals (if the reactor setup allows) or by running the reaction for a fixed duration.
-
Termination: After the desired time, stop the heating and cool the reactor to room temperature in an ice bath. Carefully vent the excess pressure.
-
Analysis: Analyze the liquid product mixture using Gas Chromatography (GC) or GC-MS to determine substrate conversion and selectivity towards aldehyde products (nonanal and 2-methyloctanal).
Protocol 3: Catalyst Recycling
A key advantage of immobilization is the ability to reuse the catalyst.
Procedure:
-
Separation: After the reaction, separate the solid catalyst from the liquid product mixture by centrifugation or filtration.
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent (e.g., toluene) and then with a more volatile solvent (e.g., hexane or dichloromethane) to remove any adsorbed products or byproducts.
-
Drying: Dry the washed catalyst under high vacuum at room temperature.
-
Reuse: The dried catalyst is now ready to be used in a subsequent reaction cycle under the same conditions.
Data Presentation: Performance of Immobilized Catalysts
The following table summarizes representative performance data for rhodium catalysts immobilized on different supports for olefin hydroformylation. This allows for a direct comparison of their catalytic efficiency and stability.
| Support Material | Rh Precursor | Substrate | Temp (°C) | Pressure (Syngas) | TON¹ | TOF (h⁻¹)¹ | Aldehyde Yield / Selectivity | Recyclability | Ref. |
| Hydroxyapatite | Rh(acac)(CO)₂ | 1-Hexene | 100°C | 2.0 MPa (H₂/CO=1) | 1330 (in 17h) | ~78 | High | Active on reuse, slightly lower activity | [9] |
| N-doped Silica | RhCl₃ (in situ CO) | 1-Octene | 140°C | 5.0 MPa (H₂/CO=1) | - | - | 98% Yield | Stable for 10 cycles | [7] |
| Al₂O₃ | Rh/Al₂O₃ | Ethylene | - | - | - | - | Improved activity and selectivity with phosphonic acid modifiers | - | [10] |
| Illustrative Polymer Resin | Rh(acac)(CO)₂ | Styrene | 80°C | 6.0 MPa (H₂/CO=1) | >500 | ~100 | High, favors branched aldehyde | Up to 5 cycles with minimal leaching | [11] |
¹TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data may be calculated or directly cited from the source.
Characterization
To confirm successful immobilization and understand the nature of the active sites, several characterization techniques are essential:
-
Inductively Coupled Plasma (ICP-AES/OES): To accurately quantify the rhodium loading on the solid support.
-
Fourier-Transform Infrared Spectroscopy (FTIR/DRIFTS): Crucial for identifying the characteristic stretching frequencies of the CO ligands (~2000-2100 cm⁻¹) on the rhodium center. Shifts in these bands upon immobilization provide evidence of the interaction between the complex and the support surface.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of rhodium and to probe the electronic environment of the surface species.
-
Transmission Electron Microscopy (TEM): To visualize the dispersion of rhodium species on the support, especially after thermal treatment or use, to check for nanoparticle formation or aggregation.
References
- 1. catalysts.metalor.com [catalysts.metalor.com]
- 2. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Active Site Mobility Dictates Reactivity of Rh(CO)2 for Ethylene Hydroformylation [escholarship.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving regioselectivity in rhodium-catalyzed hydroformylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of rhodium-catalyzed hydroformylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing regioselectivity (n/iso ratio) in rhodium-catalyzed hydroformylation?
A1: The choice of ligand coordinated to the rhodium center is the most critical factor in controlling the regioselectivity of the reaction.[1][2][3] Both the steric and electronic properties of the ligand play a significant role in directing the addition of the formyl group to either the terminal (n-aldehyde) or internal (iso-aldehyde) carbon of the alkene.[2][4]
Q2: How do reaction conditions affect the n/iso ratio?
A2: Reaction conditions such as temperature, syngas (CO/H₂) pressure, and solvent can significantly impact regioselectivity.[5][6][7]
-
Temperature: Higher temperatures can sometimes decrease the selectivity for the linear aldehyde.[7][8]
-
Pressure: The partial pressures of carbon monoxide and hydrogen can influence the catalyst's resting state and, consequently, the regioselectivity.[7][9] For some systems, reducing syngas pressure can even invert the regioselectivity.[5]
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's behavior and the resulting product distribution.
Q3: Can the substrate itself influence the regioselectivity?
A3: Yes, the structure of the alkene substrate has a significant impact. For instance, terminal alkenes are generally more easily converted to linear aldehydes.[10] The presence of directing groups on the substrate, such as phosphines or amines, can also be used to favor the formation of the branched product.[10] For aryl alkenes like styrene, the electronic effects of the substrate often lead to a preference for the branched aldehyde.[11][12]
Troubleshooting Guide
Problem 1: Low n/iso (linear/branched) aldehyde ratio.
| Possible Cause | Suggested Solution |
| Inappropriate Ligand Choice | The steric bulk and electronic properties of the phosphine or phosphite ligand are paramount. For high n-selectivity, bulky, electron-donating phosphine ligands are often preferred. Bidentate ligands with a large "bite angle" can also favor the formation of the linear aldehyde.[1] Consult the literature for ligands known to promote high n/iso ratios for your specific substrate class. |
| High Reaction Temperature | Elevated temperatures can sometimes lead to isomerization of the alkene substrate and a decrease in linear selectivity.[8] Try reducing the reaction temperature in increments of 5-10°C to see if the n/iso ratio improves, while monitoring the effect on reaction rate. |
| Incorrect Syngas Pressure | The partial pressure of CO can influence the coordination environment of the rhodium catalyst.[7] An increase in CO pressure can sometimes lead to a lower n/iso ratio.[7] Experiment with varying the CO/H₂ ratio and total pressure to find the optimal conditions for your system. |
| Substrate Effects | For certain substrates, like styrenes, formation of the branched aldehyde is electronically favored.[11][12] Achieving high linear selectivity for these substrates can be challenging and may require specialized ligands or reaction conditions. |
Problem 2: Poor catalyst activity or stability.
| Possible Cause | Suggested Solution |
| Ligand Degradation | Some ligands may not be stable under the reaction conditions, leading to loss of catalyst activity and selectivity over time.[13] Ensure the ligand is stable at the desired reaction temperature and pressure. Consider using more robust ligands if degradation is suspected. |
| Impurities in Gas Feed or Solvent | Impurities in the syngas or solvent can poison the catalyst. Use high-purity gases and anhydrous, deoxygenated solvents. |
| Sub-optimal Ligand-to-Metal Ratio | The ratio of ligand to rhodium precursor is crucial. An excess of ligand is often used to maintain the desired catalytic species.[7] The optimal ratio can vary depending on the ligand and should be determined experimentally. |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Hydroformylation
This protocol provides a general starting point for a hydroformylation reaction. Optimization of specific parameters will be necessary for individual substrates and desired outcomes.
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂], [Rh(CO)₂Cl]₂)
-
Phosphine or phosphite ligand
-
Alkene substrate
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), add the rhodium precursor and the desired ligand to the reactor vessel. The ligand-to-rhodium ratio should be carefully chosen based on literature precedents for the specific ligand.
-
Solvent and Substrate Addition: Add the anhydrous, deoxygenated solvent to dissolve the catalyst precursor and ligand. Then, add the alkene substrate.
-
Reactor Setup: Seal the autoclave reactor and purge it several times with syngas to remove any residual air.
-
Reaction Initiation: Pressurize the reactor to the desired pressure with the CO/H₂ mixture and begin stirring. Heat the reactor to the target temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the syngas is consumed. If the reactor setup allows, samples can be taken periodically for analysis by GC or NMR to determine conversion and regioselectivity.
-
Reaction Work-up: After the desired reaction time or cessation of gas uptake, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Product Analysis: Collect the reaction mixture and analyze it by GC or NMR to determine the conversion of the alkene and the ratio of n- to iso-aldehyde products.
Data Presentation
Table 1: Effect of Ligand Type on Regioselectivity (n/iso ratio) in the Hydroformylation of 1-Octene
| Ligand | Temperature (°C) | Pressure (bar) | n/iso Ratio |
| Triphenylphosphine (TPP) | 80 | 20 | ~2-4 |
| Tris(o-tolyl)phosphine | 80 | 20 | ~8-12 |
| Xantphos | 100 | 20 | >20 |
| BISBI | 100 | 20 | >50 |
Note: The values presented are approximate and can vary based on specific reaction conditions.
Visualizations
Caption: Rhodium-catalyzed hydroformylation cycle highlighting the regioselectivity determining step.
Caption: Troubleshooting workflow for improving the n/iso ratio in hydroformylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ionicviper.org [ionicviper.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ligand Effects on the Stability of Rh(acac)(CO)₂ Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals working with Rh(acac)(CO)₂ catalysts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with your Rh(acac)(CO)₂ catalyst systems.
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed, or the conversion of starting material is significantly lower than expected.
-
The reaction stalls after a short period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Visual Inspection: A fully active rhodium catalyst solution is typically straw-colored. A change to a black or dark-colored solution indicates the formation of inactive rhodium clusters and catalyst deactivation. - Ligand Oxidation: Phosphine ligands, especially electron-rich alkylphosphines, are prone to oxidation, forming phosphine oxides that do not coordinate effectively with the rhodium center. Ensure all solvents and reagents are thoroughly degassed and handled under an inert atmosphere (e.g., nitrogen or argon). - Inert Atmosphere: Verify the integrity of your inert atmosphere. Use freshly dried and deoxygenated solvents. |
| Inappropriate Ligand Choice | - Ligand Electronic Effects: The electronic properties of the ligand can significantly impact catalyst activity. Highly electron-donating phosphines can increase the electron density on the rhodium center, which may not be optimal for all catalytic cycles. Conversely, strongly π-accepting phosphite ligands can facilitate CO dissociation, which can enhance the reaction rate in processes like hydroformylation. - Ligand Steric Hindrance: Bulky ligands can influence the coordination of the substrate and the regioselectivity of the reaction. However, excessively bulky ligands may hinder substrate access to the catalytic center, reducing activity. |
| Suboptimal Reaction Conditions | - Temperature: High temperatures can accelerate catalyst decomposition. Operate at the lowest effective temperature to maintain catalyst stability. - Pressure: In reactions involving syngas (CO/H₂), the partial pressures of the gases are critical. High CO pressure can sometimes inhibit the catalyst. |
Issue 2: Poor Selectivity (e.g., in Hydroformylation)
Symptoms:
-
Formation of undesired isomers (e.g., branched aldehydes instead of linear ones).
-
Increased formation of byproducts (e.g., alkanes from hydrogenation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ligand Dissociation | Under high pressures of syngas, some phosphine ligands can dissociate from the rhodium center, leading to an unselective catalyst. Increasing the ligand-to-rhodium ratio can often mitigate this issue. |
| Formation of Different Active Species | The nature of the ligand influences the type of active rhodium hydride species formed in the reaction mixture. Different species can have different selectivities. This can be influenced by the ligand's cone angle and electronic properties. |
| Catalyst Degradation | Partial degradation of the ligand or the formation of rhodium clusters can lead to the presence of multiple active species with varying selectivities. |
Frequently Asked Questions (FAQs)
Q1: What does a color change in my reaction mixture from yellow to dark brown or black signify?
A1: A color change from the typical yellow or orange of an active Rh(acac)(CO)₂-ligand solution to a dark brown or black color is a strong indication of catalyst decomposition. This is often due to the formation of inactive rhodium clusters or rhodium black.[1] This can be caused by exposure to oxygen, high temperatures, or the degradation of the supporting ligand.
Q2: My phosphine ligand is air-sensitive. How does this affect the stability of my Rh(acac)(CO)₂ catalyst?
A2: Phosphine ligands, particularly electron-rich ones like trialkylphosphines, are susceptible to oxidation by air to form phosphine oxides. Phosphine oxides are poor ligands for rhodium and will not effectively stabilize the catalyst, leading to deactivation and the formation of inactive rhodium species. It is crucial to handle all phosphine ligands and the catalyst preparation under a strict inert atmosphere.
Q3: What is the difference in stability between phosphine and phosphite ligands in rhodium-catalyzed reactions?
A3: Both phosphine and phosphite ligands are widely used with Rh(acac)(CO)₂. Phosphites are generally stronger π-acceptors, which can lead to more active catalysts in reactions like hydroformylation by facilitating CO dissociation. While phosphines are often more sensitive to oxidation, phosphites are susceptible to hydrolysis, especially at elevated temperatures.[1][2] The choice between a phosphine and a phosphite ligand depends on the specific reaction conditions and the desired outcome.
Q4: How can I monitor the stability and activity of my catalyst during the reaction?
A4: In-situ spectroscopic techniques are powerful tools for monitoring the state of your catalyst.
-
FT-IR Spectroscopy: The carbonyl stretching frequencies (ν(CO)) in the IR spectrum are very sensitive to the electronic environment of the rhodium center. Changes in the number and position of the CO bands can indicate ligand substitution, formation of different catalytic intermediates, or catalyst decomposition.[3][4]
-
NMR Spectroscopy: ³¹P NMR spectroscopy is excellent for observing the coordination of phosphine or phosphite ligands to the rhodium center and for detecting ligand degradation products. ¹⁰³Rh NMR can also provide direct information about the rhodium species in solution, although it is a less common technique due to the low sensitivity of the ¹⁰³Rh nucleus.
Quantitative Data on Ligand Stability
The stability of the ligand is crucial for maintaining the catalytic activity of the Rh(acac)(CO)₂ system. Hydrolytic stability is particularly important for phosphite ligands.
| Ligand Type | Ligand (L) | Complex | Conditions | Half-life (t₁/₂) | Reference |
| Bidentate Diphosphite | L1 | Rh(acac)(L1) | 120 °C, with H₂O | Faster decomposition than free ligand | [1] |
| Monodentate Phosphite | L2 | Rh(L2)₂(acac) | Room Temp, with H₂O | 173 h | [1] |
Note: This table presents a summary of available data. The stability of a given ligand-catalyst system is highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a Ligand-Modified Catalyst, Rh(acac)(CO)(PR₃)
This protocol describes the general procedure for the substitution of one carbonyl ligand in Rh(acac)(CO)₂ with a phosphine ligand.
-
Preparation: In a glovebox or under a Schlenk line, dissolve Rh(acac)(CO)₂ (1 equivalent) in a minimal amount of degassed toluene or THF.
-
Ligand Addition: In a separate flask, dissolve the desired phosphine ligand (PR₃) (1 equivalent) in the same degassed solvent.
-
Reaction: Slowly add the phosphine ligand solution to the stirring Rh(acac)(CO)₂ solution at room temperature.
-
Monitoring: The reaction can be monitored by FT-IR spectroscopy. The disappearance of the symmetric and asymmetric CO stretches of the starting material and the appearance of a new CO band for the Rh(acac)(CO)(PR₃) product indicate the progress of the reaction.
-
Isolation: Once the reaction is complete, the product can be isolated by removing the solvent under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Characterization: The final product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as FT-IR spectroscopy to confirm its identity and purity.
Protocol 2: Monitoring Catalyst Stability by FT-IR Spectroscopy
This protocol outlines a general method for monitoring the stability of a Rh(acac)(CO)₂-based catalyst during a reaction using an in-situ FT-IR probe.
-
Setup: Assemble the reaction vessel with an in-situ FT-IR probe (e.g., ATR probe) ensuring all connections are sealed and the system can be maintained under an inert atmosphere.
-
Background Spectrum: Before adding the catalyst, record a background spectrum of the solvent and reactants at the desired reaction temperature.
-
Catalyst Addition: Inject the prepared Rh(acac)(CO)₂-ligand solution into the reaction mixture.
-
Data Acquisition: Begin acquiring FT-IR spectra at regular intervals throughout the course of the reaction.
-
Analysis: Monitor the carbonyl region of the spectrum (typically 1900-2100 cm⁻¹).
-
The initial spectrum should show the characteristic CO bands of the active catalyst.
-
Changes in the position and intensity of these bands can indicate the formation of catalytic intermediates.
-
The appearance of broad, unresolved bands or the complete disappearance of the initial CO signals may suggest catalyst decomposition and the formation of rhodium clusters.[3]
-
Visualizations
Below are diagrams illustrating key concepts related to the stability of Rh(acac)(CO)₂ catalysts.
Caption: Catalyst activation and deactivation pathways.
Caption: Troubleshooting workflow for low catalytic activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A comparison of the chemistry of Rh-I(acac)(CO)(2) and Rh-I(CO)(2)Cl adsorbed on TiO2 110 : development of particulate Rh and oxidative disruption by CO - ePrints Soton [eprints.soton.ac.uk]
- 4. Evaluation of C4 diphosphine ligands in rhodium catalysed methanol carbonylation under a syngas atmosphere: synthesis, structure, stability and reactivity of rhodium(I) carbonyl and rhodium(III) acetyl intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Rhodium Carbonyl Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating catalyst deactivation pathways encountered during experiments with rhodium carbonyl complexes.
Troubleshooting Guide
Problem 1: Low or No Catalytic Activity from the Start
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incomplete Catalyst Activation | The active catalytic species is often formed in situ from a precatalyst. Ensure sufficient time, temperature, and reactant (e.g., H₂) pressure are provided for the activation step. An induction period is common.[1] |
| Presence of Inhibitors | Cationic rhodium complexes are highly sensitive to inhibitors like carbon monoxide (CO) and coordinating diolefins (e.g., COD, NBD).[1][2] Ensure all gases and solvents are thoroughly degassed and purified to remove any traces of CO. Avoid starting materials or solvents that may contain residual diolefins.[1] |
| Catalyst Decomposition | The catalyst may have decomposed before or during the reaction. Always store and handle rhodium complexes under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Formation of Inactive Rhodium Species | Inactive rhodium hydride clusters can form, reducing the concentration of the active monomeric catalyst.[1] The formation of these species can be influenced by the choice of solvent and reaction temperature.[1] |
| Improper Solvent Choice | Strongly coordinating solvents can compete with the substrate for binding to the rhodium center, inhibiting the reaction.[1][2] Aromatic solvents can form stable and inactive η6-coordinated arene-Rh(I) complexes.[2] Halogenated solvents like dichloromethane are also not recommended as the rhodium can react with them.[2] |
Problem 2: Decrease in Catalytic Activity Over Time
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Oxidative Deactivation | Trace amounts of oxygen can lead to the oxidation of the active Rh(I) center to an inactive Rh(III) species or cause oxidation of phosphine ligands.[1] It is crucial to maintain rigorous air-free conditions using proper inert gas techniques. |
| Ligand Degradation | Phosphine ligands can undergo P-C bond cleavage, leading to irreversible catalyst deactivation.[3] Diphosphite ligands are susceptible to oxidative degradation.[4] Consider using more robust ligands or ensuring the rigorous exclusion of oxidants. |
| Formation of Inactive Dimers or Clusters | In non-coordinating solvents, the active catalyst may form inactive dimeric species.[1] The irreversible formation of rhodium carbonyl clusters, such as Rh₆(CO)₁₆, can also occur.[4] Using a moderately coordinating solvent can help prevent the aggregation of coordinatively unsaturated metal fragments.[2] |
| Formation of Inactive Rhodium-Vinyl Species | A catalytically inactive rhodium(III) σ‐vinyl species can form from a rhodium(III) benzoate complex, especially at low alkyne concentrations.[5] Maintaining a sufficient concentration of the alkyne substrate can suppress the formation of the precursor to this inactive species.[5] |
| Substrate or Product Inhibition | The substrate or product may bind too strongly to the rhodium center, inhibiting further catalytic turnover.[1] This can sometimes be addressed by adjusting reaction conditions such as temperature or concentration. |
| Metal Aggregation/Deposition | Coordinatively unsaturated metal fragments can aggregate to form polynuclear inactive species.[2] Under reducing conditions, the rhodium complex can decompose, leading to metal deposition.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation?
A1: Signs of catalyst deactivation include a noticeable decrease in the reaction rate, incomplete conversion of the substrate, and in the case of asymmetric catalysis, a drop in enantioselectivity.[1] A change in the color of the reaction mixture may also indicate the formation of different, potentially inactive, rhodium species.[1]
Q2: How can I identify the specific cause of deactivation in my experiment?
A2: Identifying the specific deactivation pathway often requires spectroscopic analysis. In situ techniques like operando FTIR and NMR spectroscopy are powerful tools.[3][4][5] For instance, the formation of rhodium carbonyl clusters can be identified by characteristic vibrational bands in the IR spectrum.[4] Kinetic studies, such as "same excess" experiments, can help determine if deactivation or product inhibition is occurring.[6][7]
Q3: How does the choice of solvent impact catalyst stability?
A3: The solvent plays a critical role. A moderately coordinating solvent can prevent the aggregation of catalyst molecules without competing excessively with the substrate.[2] Non-coordinating solvents may lead to the formation of inactive dimers.[1] Aromatic and halogenated solvents should generally be avoided due to the formation of stable inactive complexes or reaction with the catalyst.[2]
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, deactivation is reversible. For example, the formation of some inactive rhodium hydride clusters is an equilibrium process, and changing the reaction conditions might shift the equilibrium back towards the active species.[1] However, deactivation pathways like ligand degradation (e.g., P-C bond cleavage) or the formation of stable rhodium carbonyl clusters are typically irreversible.[3][4]
Q5: What are "same excess" experiments and how do they help in troubleshooting?
A5: "Same excess" experiments are a type of reaction progress kinetic analysis used to probe for catalyst deactivation and product inhibition.[6][7] By comparing the reaction profile of a standard experiment with one where a second charge of catalyst is added to a partially reacted mixture, one can distinguish between catalyst deactivation (where the rate would increase) and product inhibition (where the rate would remain suppressed).
Quantitative Data Summary
Table 1: Spectroscopic Data for Identification of Rhodium Species
| Species Type | Technique | Key Spectroscopic Handle | Observed Values | Reference |
| Rh(III) Hydrido Benzoate Complex | ¹H NMR | Hydride Signal (dt) | δ = -15.15 ppm | [5] |
| Rh(I) Acyl Complex (mono-phosphine) | ³¹P{¹H} NMR | Detected as the only intermediate under certain conditions | [3] | |
| Rhodium Carbonyl Clusters (e.g., Rh₆(CO)₁₆) | FTIR | Vibrational Bands | 2077 cm⁻¹, 1816 cm⁻¹ | [4] |
| CO on Rh Nanoparticles | DRIFTS | Vibrational Band | 2026 cm⁻¹ | [8][9] |
Experimental Protocols
Protocol 1: Kinetic Analysis via "Same Excess" Experiments
This protocol is adapted from studies on rhodium-catalyzed reactions to investigate potential catalyst deactivation.[6][7]
Objective: To distinguish between catalyst deactivation and product inhibition.
Methodology:
-
Standard Reaction: Set up a standard catalytic reaction and monitor the concentration of the product over time using an internal standard (e.g., n-dodecane) and GC-FID analysis.
-
"Same Excess" Reaction: Run a parallel reaction under identical conditions.
-
Second Catalyst Addition: Once the standard reaction has reached a certain conversion (e.g., 30-70%), add a second equivalent of the catalyst to the "same excess" reaction vessel.
-
Monitoring: Continue to monitor the product concentration in both reactions over time.
-
Analysis: Compare the reaction profiles. A significant overlap between the profiles suggests no major catalyst deactivation or product inhibition within that conversion range. A sharp increase in the rate of the "same excess" reaction after the second addition points towards catalyst deactivation.
Protocol 2: In Situ Monitoring of Catalyst Species by Operando FTIR Spectroscopy
This protocol is based on the characterization of rhodium catalyst degradation in hydroformylation.[4]
Objective: To identify the formation of inactive rhodium carbonyl species during a catalytic reaction.
Methodology:
-
Reactor Setup: Use a high-pressure reactor equipped with an in situ FTIR probe.
-
Reaction Initiation: Charge the reactor with the solvent, substrate, ligand, and rhodium precatalyst under an inert atmosphere. Pressurize with the reactant gases (e.g., syngas).
-
Data Acquisition: Record FTIR spectra of the reaction mixture at regular intervals as the reaction proceeds. Pay close attention to the metal-carbonyl stretching region (typically 1800-2150 cm⁻¹).
-
Perturbation Experiment (Optional): To study the effect of impurities, a known deactivating agent (e.g., a hydroperoxide) can be injected into the reactor, and the resulting changes in the IR spectrum are monitored.
-
Data Analysis: Correlate changes in the IR spectra (e.g., the appearance of new bands) with changes in catalytic activity and selectivity (determined by offline analysis like GC). Compare experimental spectra with DFT calculated vibrational bands of suspected deactivated species to aid in identification.[4]
Visualizations
Caption: Common deactivation pathways for rhodium carbonyl catalysts.
Caption: Troubleshooting workflow for catalyst deactivation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 4. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 5. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for Rh-catalyzed reactions
Welcome to the technical support center for optimizing temperature and pressure in Rhodium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for common Rh-catalyzed reactions, including asymmetric hydrogenation, hydroformylation, and C-H activation/cross-coupling.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments. The guides are in a question-and-answer format to directly address common problems.
Asymmetric Hydrogenation
Problem: Low or No Conversion
-
Q1: What are the most common reasons for low yield or conversion in Rh-catalyzed asymmetric hydrogenation?
-
A1: Low yields or incomplete conversions in these reactions can often be attributed to several key factors:
-
Catalyst Deactivation: The active Rh(I) catalyst is sensitive to air and moisture, which can lead to oxidation to inactive Rh(III) species. Impurities in the substrate or solvent, such as halides or coordinating functional groups, can also act as catalyst poisons.[1]
-
Improper Catalyst Preparation/Handling: In-situ catalyst preparations are highly sensitive to the quality of the rhodium precursor and the ligand, as well as the strict exclusion of oxygen and water.[1]
-
Sub-optimal Reaction Conditions: Temperature, hydrogen pressure, and solvent choice significantly impact the reaction rate and overall yield.[1]
-
Substrate Quality: Impurities in the substrate can inhibit the catalyst. It is crucial to use highly purified starting materials.[1]
-
Incomplete Catalyst Activation: The active catalytic species is often formed in situ by the hydrogenation of a diolefin precursor like cyclooctadiene (COD). An induction period may be observed, and if the reaction is sluggish from the start, ensure sufficient time and hydrogen pressure are provided for this activation step.[2]
-
-
Problem: Low Enantiomeric Excess (ee%)
-
Q2: My enantioselectivity is lower than expected. What could be the cause?
-
A2: A decrease in enantioselectivity can be attributed to several factors:
-
Ligand Purity: The enantiomeric purity of the chiral ligand is critical. Any contamination with the other enantiomer will directly reduce the enantiomeric excess (ee) of the product.[1]
-
Solvent Effects: The polarity of the solvent can influence the conformation of the chiral catalyst-substrate complex, thereby affecting the enantioselectivity.[1]
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can improve enantioselectivity by favoring a more ordered transition state.[1] Some reactions exhibit a phenomenon where a simple change in reaction temperature can lead to a reversal of enantioselectivity.[1]
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be substrate-dependent. It is a parameter that should be screened to find the optimal conditions for both high conversion and high enantioselectivity.[1]
-
-
-
Q3: How can I tell if my catalyst has deactivated during the reaction?
-
A3: Monitoring the reaction progress is key. A reaction that begins at a reasonable rate and then slows down or stops completely before reaching full conversion is a strong indicator of catalyst deactivation.[1] In some instances, a color change in the reaction mixture may also suggest a change in the rhodium's oxidation state or coordination sphere.[1]
-
Hydroformylation
Problem: Poor Regioselectivity (branched/linear ratio)
-
Q4: How does pressure influence the regioselectivity in Rh-catalyzed hydroformylation?
-
A4: The partial pressure of carbon monoxide (CO) can have a significant impact on the branched-to-linear (b:l) aldehyde ratio. In the hydroformylation of styrene with certain ligands, both the b:l ratio and the enantiomeric ratio (R:S) show a strong dependence on the CO pressure, while being approximately independent of the hydrogen pressure.[3] For some aryl alkenes, reducing the syngas pressure or increasing the reaction temperature can lead to an inversion of regioselectivity.
-
-
Q5: What is the effect of temperature on regioselectivity?
-
A5: Temperature can also influence regioselectivity. For example, in the hydroformylation of methyl 4-chlorocinnamate, increasing the temperature from 60 to 140°C at 80 bar CO/H2 continuously favored the formation of the desired β-aldehyde over the α-product. However, the overall selectivity was highest at 80°C. This indicates a trade-off between regioselectivity and overall selectivity that needs to be optimized for each specific substrate.
-
Problem: Catalyst Deactivation
-
Q6: What are common causes of catalyst deactivation in hydroformylation?
-
A6: Deactivation of triphenylphosphine (TPP)-modified rhodium catalysts can occur over time due to the formation of rhodium clusters from the monomeric species. This is known as 'intrinsic' deactivation. Deactivation can also be caused by external factors such as catalyst poisons present in the feedstocks.
-
C-H Activation and Cross-Coupling Reactions
Problem: Low or No Reaction
-
Q7: My Rh-catalyzed C-H activation/cross-coupling reaction is not working. What should I check?
-
A7: Several factors can contribute to a failed reaction:
-
Directing Group: Many Rh(III)-catalyzed C-H activations rely on a directing group to facilitate the cyclometalation step. Ensure your substrate has an appropriate directing group. The efficiency of the C-H activation can be affected by competitive coordination of other functionalities in the molecule.
-
Oxidant/Additive: Some C-H activation cycles require an external oxidant to regenerate the active Rh(III) catalyst. The choice and amount of additives, such as acids or bases, can also be critical. For instance, in some reactions, an acid additive leads to 1,4-addition products, while a base promotes the formation of Heck-type products.[4]
-
Catalyst Precursor: Ensure the Rh catalyst precursor you are using is appropriate for the desired transformation. Different precursors can lead to different active species.
-
Reaction Conditions: These reactions can be sensitive to temperature, solvent, and the specific coupling partner. A thorough optimization of these parameters is often necessary.
-
-
Frequently Asked Questions (FAQs)
-
Q8: Can temperature be used to control the stereochemical outcome of a reaction?
-
Q9: What is the general effect of increasing pressure on Rh-catalyzed reactions?
-
A9: The effect of pressure is highly dependent on the specific reaction. In hydroformylation, increasing CO pressure can enhance regioselectivity and enantioselectivity but may suppress the reaction rate. In hydrogenation, increasing hydrogen pressure can enhance the reaction rate, but its effect on enantioselectivity varies.[1]
-
-
Q10: How do I know if my starting materials are pure enough?
-
A10: Impurities in substrates or solvents are a common cause of catalyst deactivation and poor reproducibility. It is crucial to use highly purified starting materials.[1] Standard purification techniques such as distillation, recrystallization, or chromatography should be employed. Solvents should be anhydrous and deoxygenated, especially for air- and moisture-sensitive reactions.
-
Quantitative Data Summary
The following tables summarize the effects of temperature and pressure on various Rh-catalyzed reactions based on literature data.
Table 1: Effect of Temperature and Pressure on Rh-Catalyzed Hydroformylation of Styrene with P6 Ligand
| Entry | Temperature (°C) | Pressure (MPa) | Yield of 2a (%) | b/l ratio |
| 1 | 30 | 4.0 | 16 | 8.0:1 |
| 2 | 40 | 4.0 | - | - |
| 3 | 50 | 4.0 | - | significant decrease |
Reaction conditions: substrates (3 mmol), [Rh(COD)Cl]2 (0.1 mol %), P6 (0.6 mol %), toluene (25 mL), 24–48 h, syngas (CO/H2 = 1:1). All yields were isolated yields; b/l ratios were determined using GC.
Table 2: Effect of Temperature and Pressure on Rh-Catalyzed Hydroformylation of Methyl 4-chlorocinnamate
| Entry | Pressure (bar) | Temperature (°C) | Conversion (%) | Regioselectivity (%) | Selectivity (%) |
| 1 | 60 | 80 | - | 93 | 64 |
| 2 | 80 | 80 | - | 88 | 68 |
| 3 | 120 | 80 | 99 | decreased | - |
| 4 | 80 | 60 | - | - | - |
| 5 | 80 | 100 | - | - | - |
| 6 | 80 | 140 | - | 97 | - |
Reaction conditions: hydroformylation of methyl 4-chlorocinnamate (1a) for 15 hours.
Table 3: Effect of Hydrogen Pressure on Rh-Catalyzed Asymmetric Hydrogenation of an α-Nitro Ketone
| Entry | Substrate | Catalyst Loading (mol %) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1a | 1 | 50 | 12 | >99 | 99.1 |
| 2 | 1a | 1 | 30 | 12 | >99 | 99.0 |
| 3 | 1a | 1 | 10 | 12 | >99 | 99.1 |
| 4 | 1a | 0.1 | 50 | 24 | >99 | 99.0 |
| 5 | 1a | 0.01 | 50 | 48 | 95 | 99.0 |
Reaction conditions: 0.1 mmol of substrate, catalyst, and K2CO3 (20 mol %) in 1 mL of solvent at 30 °C.
Experimental Protocols
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation (in a glovebox or using Schlenk techniques):
-
In a Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand in an appropriate anhydrous, deoxygenated solvent (e.g., dichloromethane or methanol).
-
Stir the solution at room temperature for 15-30 minutes to allow for complex formation.
-
-
Hydrogenation:
-
In a separate Schlenk flask or a high-pressure autoclave, add the substrate.
-
Purge the reaction vessel with hydrogen gas several times.
-
Transfer the prepared catalyst solution to the reaction vessel containing the substrate via cannula under a positive pressure of hydrogen.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots (if possible under an inert atmosphere) and analyzing them by GC, HPLC, or NMR.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
The reaction mixture can then be concentrated under reduced pressure and the product purified by standard techniques such as column chromatography.
-
General Procedure for Rh-Catalyzed Hydroformylation
-
Reactor Setup:
-
In a high-pressure autoclave, add the rhodium precursor (e.g., [Rh(COD)Cl]2) and the desired ligand.
-
Add the solvent (e.g., toluene) and the substrate.
-
-
Reaction:
-
Seal the autoclave and purge it several times with syngas (a mixture of CO and H2, typically 1:1).
-
Pressurize the reactor to the desired pressure (e.g., 4.0 MPa) with syngas.
-
Heat the reaction mixture to the desired temperature (e.g., 30 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 12-48 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The products are typically analyzed by GC and GC-MS to determine yield and regioselectivity.
-
The product can be isolated by removing the solvent under reduced pressure and purified if necessary.[5]
-
Visualizations
References
Technical Support Center: Rhodium-Catalyzed Hydroformylation of Olefins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroformylation of olefins using rhodium catalysts. This resource is designed to help you address common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Catalyst & Reaction Performance
Q1: My hydroformylation reaction shows low conversion of the starting olefin. What are the potential causes and how can I troubleshoot this?
A: Low olefin conversion can stem from several factors related to catalyst activity and reaction conditions. Here’s a systematic troubleshooting approach:
-
Catalyst Deactivation: The active Rh(I) catalyst may have been deactivated.
-
Oxidation: Exposure to trace oxygen can oxidize the active Rh(I) to inactive Rh(III) species.[1] Ensure all solvents and gases are rigorously deoxygenated and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Peroxides in Feedstock: Olefin feedstocks can contain peroxide impurities that oxidize and degrade the catalyst and ligands.[2] Test your olefin for peroxides and purify if necessary (see Experimental Protocols section for a procedure).
-
Formation of Inactive Clusters: Under certain conditions, active monomeric rhodium species can form inactive rhodium clusters.[1][2] This can be influenced by solvent and temperature.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the specific substrate and catalyst system. Gradually increase the temperature in small increments (e.g., 5-10 °C) to find the optimal range.
-
Pressure: Insufficient syngas (CO/H₂) pressure can lead to low reaction rates. Ensure the pressure is within the recommended range for your catalyst system.
-
Syngas Ratio (H₂/CO): An improper balance of hydrogen and carbon monoxide can affect catalyst activity and stability. The optimal ratio is catalyst and substrate-dependent, but a 1:1 ratio is a common starting point.
-
Q2: I am observing a significant amount of alkane byproduct (from olefin hydrogenation). How can I minimize this side reaction?
A: Alkane formation is a common side reaction in hydroformylation.[2] Here are strategies to suppress it:
-
Reaction Conditions:
-
Syngas Composition: A higher partial pressure of carbon monoxide can often suppress hydrogenation by favoring the carbonylation pathway. Conversely, a high hydrogen partial pressure can promote hydrogenation. Adjust the H₂/CO ratio accordingly.
-
Temperature: High temperatures can sometimes favor hydrogenation. Try running the reaction at a lower temperature.
-
-
Ligand Selection: The choice of phosphine or phosphite ligand has a significant impact on selectivity. Bulky phosphite ligands are known to promote high activity and selectivity towards aldehydes, thereby suppressing hydrogenation.[2]
Q3: My reaction is producing a high proportion of the branched (iso) aldehyde, but I need the linear (n) aldehyde. How can I improve the regioselectivity (n:iso ratio)?
A: Achieving high n-selectivity is a common goal in hydroformylation. Several factors influence the n:iso ratio:
-
Ligand Choice: This is one of the most critical factors.
-
Bulky Ligands: Sterically demanding phosphine or phosphite ligands generally favor the formation of the linear aldehyde.
-
Ligand Concentration: An excess of the phosphine ligand can also enhance n-selectivity.[3]
-
-
Reaction Parameters:
-
Carbon Monoxide Partial Pressure: Increasing the CO partial pressure can favor the formation of the linear product.[3]
-
Temperature: Lower reaction temperatures often lead to higher n:iso ratios.
-
Q4: I am observing significant isomerization of my terminal olefin to internal olefins. What can I do to prevent this?
A: Olefin isomerization is a competing reaction that can lead to a mixture of aldehyde products.[2] To minimize isomerization:
-
Increase Syngas Pressure: Higher pressures of CO and H₂ generally favor hydroformylation over isomerization.
-
Optimize Temperature: Isomerization rates can be sensitive to temperature. Experiment with lowering the reaction temperature.
-
Ligand Effects: Certain ligands can suppress isomerization. For example, basic trialkylphosphines are known to reduce isomerization.
2. Catalyst Stability & Degradation
Q5: My catalyst appears to be degrading over the course of the reaction or during recycling attempts. What are the common degradation pathways and how can I prevent them?
A: Catalyst degradation is a significant challenge in homogeneous catalysis. Key degradation pathways include:
-
Ligand Oxidation: Phosphine and especially phosphite ligands are susceptible to oxidation, particularly by peroxide impurities in the olefin feedstock.[2][4] This can lead to a loss of selectivity and activity.
-
Prevention: Rigorously purify the olefin feedstock to remove peroxides. (See Experimental Protocols).
-
-
Ligand Degradation via Other Routes: Besides oxidation, ligands can degrade through hydrolysis or reaction with aldehydes.[5]
-
Formation of Rhodium Clusters: Active mononuclear rhodium species can aggregate to form less active or inactive rhodium carbonyl clusters, especially in the absence of sufficient stabilizing ligand.[2]
-
Prevention: Maintain an appropriate excess of the phosphine/phosphite ligand.
-
-
Leaching of Rhodium: In supported catalyst systems, leaching of the rhodium complex from the support can occur.
Q6: How can I detect catalyst degradation during my experiment?
A: Several signs can indicate catalyst deactivation:
-
A noticeable decrease in the reaction rate.[1]
-
A change in the color of the reaction solution.[1]
-
A decline in the chemo- or regioselectivity of the reaction (e.g., an increase in byproducts or a change in the n:iso ratio).[2]
-
Operando Spectroscopy: Techniques like operando FTIR and NMR spectroscopy can provide real-time information on the state of the catalyst, allowing for the direct observation of changes in catalyst structure and the formation of inactive species.[2][4][6]
Data Presentation
Table 1: Effect of Reaction Parameters on Side Reactions in Rh-Catalyzed Hydroformylation
| Parameter | Effect on Isomerization | Effect on Hydrogenation | Effect on n:iso Ratio |
| Temperature | Generally increases with increasing temperature. | Can increase at higher temperatures. | Generally decreases at higher temperatures. |
| CO Partial Pressure | Decreases with increasing CO pressure. | Decreases with increasing CO pressure. | Generally increases with increasing CO pressure.[3] |
| H₂ Partial Pressure | Can be complex; may increase or decrease depending on the system. | Increases with increasing H₂ pressure. | Can decrease with increasing H₂ pressure. |
| Ligand Steric Bulk | Can be suppressed by certain bulky ligands. | Can be suppressed by ligands that favor hydroformylation. | Generally increases with increasing ligand bulk. |
| Ligand Concentration | Can be suppressed by an excess of certain ligands. | Generally, an excess of ligand favors hydroformylation. | Can be increased with an excess of phosphine ligand.[3] |
Table 2: Influence of Peroxide Contamination on Hydroformylation of 1-Dodecene
| Parameter | Without Hydroperoxide | With High Hydroperoxide Concentration | Reference |
| 1-Dodecene Conversion (after 90 min) | 99% | 90% | [2] |
| n-Aldehyde Regioselectivity | 99% | < 94% | [2] |
| Selectivity Shift | Primarily hydroformylation | Significant shift towards isomerization | [2] |
Experimental Protocols
Protocol 1: Removal of Peroxides from Olefin Feedstock
This protocol describes a method for removing peroxide impurities from olefin feedstocks, which can otherwise lead to catalyst deactivation.[7]
Materials:
-
Olefin feedstock
-
Activated alumina, neutral, Brockmann I
-
Glass chromatography column
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or other suitable collection vessel
Procedure:
-
Set up a glass chromatography column under an inert atmosphere.
-
Dry pack the column with activated alumina. The amount of alumina will depend on the volume of olefin to be purified; a column height of 10-15 cm is a good starting point for lab-scale purifications.
-
Flush the column with the inert gas for 10-15 minutes.
-
Carefully pass the olefin feedstock through the alumina column under a positive pressure of inert gas.
-
Collect the purified olefin in a Schlenk flask under an inert atmosphere.
-
The purified olefin should be used immediately or stored under an inert atmosphere in the dark to prevent further peroxide formation.
Note: The used alumina should be quenched carefully as it contains concentrated peroxides. Flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide to safely decompose the peroxides.[7]
Protocol 2: General Procedure for Product Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)
This protocol outlines a general method for the analysis of hydroformylation reaction mixtures to determine olefin conversion and product distribution.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for separating aldehydes, alkanes, and olefins (e.g., a mid-polar column like a DB-5 or HP-5).[8]
Sample Preparation:
-
At the end of the reaction, cool the reactor to room temperature and carefully vent the excess syngas.
-
Withdraw a representative sample (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., acetone, dichloromethane, or toluene) in a GC vial. A dilution factor of 100-1000 is typical, depending on the concentration of the analytes.
-
If quantitative analysis is required, add an internal standard (a compound not present in the reaction mixture with a known concentration and a retention time that does not overlap with other components) to the diluted sample.
GC-FID Analysis:
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split ratio: 1:50 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5-10 minutes. (This program is a starting point and should be optimized for the specific separation).
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen flow: 30 mL/min
-
Airflow: 300 mL/min
-
Makeup gas (N₂ or He): 25 mL/min
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting olefin, linear aldehyde, branched aldehyde, and any byproducts (e.g., alkane) by comparing their retention times to those of authentic standards.
-
Calculate the conversion of the olefin and the selectivity for each product based on the peak areas (and response factors if determined).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 3. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 4. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Rhodium Leaching in Supported Catalyst Systems
Welcome to the Technical Support Center for supported rhodium catalyst systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent rhodium leaching during their experiments, ensuring the stability and reusability of your catalysts.
Frequently Asked Questions (FAQs)
Q1: What is rhodium leaching and why is it a concern?
A1: Rhodium leaching is the loss of the active rhodium metal from the solid support into the reaction medium during a catalytic process. This is a significant concern for several reasons:
-
Loss of Catalytic Activity: The depletion of active sites leads to a decrease in the reaction rate and overall catalyst performance.[1][2]
-
Product Contamination: Leached rhodium can contaminate the final product, which is particularly critical in pharmaceutical and fine chemical synthesis where stringent purity standards are required.
-
Economic Loss: Rhodium is a precious and expensive metal, and its loss increases the overall cost of the process.[3][4]
-
Inaccurate Kinetic Data: If the leached rhodium is catalytically active in the solution, it can lead to a combination of heterogeneous and homogeneous catalysis, making it difficult to determine the true kinetics of the supported catalyst.
Q2: What are the common causes of rhodium leaching?
A2: Rhodium leaching can be triggered by a variety of factors related to the reaction conditions and the catalyst's properties:
-
Harsh Reaction Conditions: High temperatures, aggressive solvents, and the presence of strong complexing agents in the reaction mixture can promote the dissolution of rhodium species.[3][5]
-
Weak Metal-Support Interaction: If the interaction between the rhodium nanoparticles and the support material is weak, the rhodium is more susceptible to detachment and leaching.[6][7]
-
Changes in Rhodium Oxidation State: The oxidation state of rhodium can change during the reaction, forming soluble complexes that can easily leach into the reaction medium.[8]
-
Support Instability: The catalyst support itself may not be stable under the reaction conditions, leading to its degradation and the release of rhodium particles.[8]
Q3: How can I choose the right support to minimize rhodium leaching?
A3: The choice of support material is crucial for catalyst stability. Different supports offer varying degrees of interaction with rhodium, which can prevent leaching.
-
Oxide Supports: Supports like CeO₂, ZrO₂, and TiO₂ are known to promote Strong Metal-Support Interactions (SMSI), which can encapsulate and stabilize rhodium nanoparticles.[9][10] Al₂O₃ and SiO₂ are also common supports, but the strength of interaction can vary depending on the preparation method.[11][12]
-
Phosphate Supports: Metal phosphates, such as LaPO₄, can stabilize rhodium nanoparticles through the formation of Rh-O-P bonds, which have been shown to be robust under both oxidizing and reducing conditions.[13][14]
-
Polymeric Supports: Immobilizing rhodium complexes on polymeric backbones is another effective strategy. This is often achieved by co-polymerizing a rhodium-containing monomer with other monomers and cross-linkers to create a solid, insoluble catalyst.[15][16]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to rhodium leaching.
Problem 1: Significant drop in catalytic activity over recycle runs.
| Possible Cause | Troubleshooting Steps |
| Rhodium Leaching | 1. Quantify Rhodium in the Reaction Solution: After the reaction, filter the catalyst and analyze the filtrate for rhodium content using ICP-MS or ICP-OES.[17][18][19] 2. Hot Filtration Test: During the reaction, quickly filter a portion of the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting. If the reaction proceeds, it indicates the presence of active, leached rhodium species. |
| Catalyst Sintering | 1. Characterize the Used Catalyst: Analyze the spent catalyst using Transmission Electron Microscopy (TEM) to check for an increase in rhodium nanoparticle size, which indicates sintering.[20] 2. Modify Reaction Temperature: Operate at the lowest effective temperature to minimize thermally induced particle agglomeration. |
| Catalyst Poisoning | 1. Analyze Feedstock for Impurities: Ensure reactants and solvents are free from potential poisons like sulfur or carbon monoxide.[1] 2. Catalyst Regeneration: Attempt to regenerate the catalyst through appropriate washing or thermal treatments to remove adsorbed poisons.[2][21] |
Problem 2: Product is contaminated with rhodium.
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst Filtration | 1. Improve Filtration Method: Use a finer porosity filter or a centrifuge to ensure complete separation of the catalyst from the reaction mixture. |
| Formation of Soluble Rhodium Species | 1. Modify Reaction Conditions: Adjust the solvent, pH, or temperature to disfavor the formation of soluble rhodium complexes.[3] 2. Strengthen Metal-Support Interaction: Synthesize a new catalyst with a stronger interaction between the rhodium and the support (see "Strategies for Preventing Leaching" section). |
Strategies for Preventing Rhodium Leaching
Preventing rhodium leaching primarily involves designing a robust catalyst with strong anchoring of the active metal to the support.
Enhancing Metal-Support Interactions
Strong Metal-Support Interaction (SMSI) is a key phenomenon that can be exploited to create highly stable catalysts. This interaction can physically encapsulate the metal nanoparticles or create strong chemical bonds that prevent leaching.[6][7][22]
-
Reductive High-Temperature Treatment: Treating the catalyst at high temperatures under a reducing atmosphere (e.g., H₂) can induce the migration of a thin layer of the support material over the metal nanoparticles, a classic example of SMSI.[10]
-
Oxidative Strong Metal-Support Interaction (OMSI): In some systems, high-temperature oxidation can also lead to encapsulation and stabilization of platinum-group metals, including rhodium, on supports like hydroxyapatite.[6][23]
Diagram: Strong Metal-Support Interaction (SMSI) for Rhodium Stabilization
Caption: Mechanism of rhodium nanoparticle stabilization via SMSI.
Catalyst Synthesis and Modification
The method of catalyst preparation plays a significant role in its stability.
-
Immobilization on Functionalized Supports: Using supports with functional groups (e.g., amine or phosphine groups) can help to chemically anchor rhodium complexes, preventing their detachment.[24]
-
Co-polymerization: Synthesizing a polymer that incorporates a rhodium-containing monomer can create a highly stable and recyclable catalyst where the rhodium is an integral part of the polymer backbone.[15][16]
-
Single-Atom Catalysts (SACs): Dispersing rhodium as individual atoms on a support maximizes metal utilization and can enhance stability due to the strong coordination of single rhodium atoms with the support.[9]
Diagram: Experimental Workflow for Catalyst Synthesis and Leaching Test
Caption: Workflow for catalyst synthesis, testing, and leaching analysis.
Experimental Protocols
Protocol 1: Quantification of Leached Rhodium using ICP-MS
This protocol outlines the steps to determine the concentration of rhodium that has leached into the reaction solution.
1. Sample Preparation:
- After the catalytic reaction, carefully separate the solid catalyst from the liquid phase by filtration (using a syringe filter, e.g., 0.22 µm PTFE) or centrifugation.
- Take a known volume of the clear filtrate (e.g., 1 mL).
- Dilute the sample with a suitable solvent (e.g., deionized water or an appropriate organic solvent blank) to a final volume that brings the expected rhodium concentration into the linear dynamic range of the ICP-MS instrument. A high dilution factor (e.g., 100x or 1000x) is often necessary.
- Acidify the diluted sample with high-purity nitric acid (e.g., to a final concentration of 2% v/v) to ensure the stability of rhodium in the solution.
2. Calibration:
- Prepare a series of calibration standards of known rhodium concentrations using a certified rhodium standard solution. The concentration range of the standards should bracket the expected concentration of the unknown sample.
- The matrix of the calibration standards should be matched as closely as possible to the matrix of the diluted sample (i.e., same solvent and acid concentration).
3. ICP-MS Analysis:
- Set up the ICP-MS instrument according to the manufacturer's instructions for rhodium analysis. The isotope ¹⁰³Rh is typically monitored.[25]
- Run the blank, calibration standards, and the prepared sample.
- Construct a calibration curve by plotting the signal intensity versus the rhodium concentration of the standards.
- Determine the concentration of rhodium in the prepared sample from the calibration curve.
4. Calculation of Leached Rhodium:
- Calculate the original concentration of rhodium in the filtrate, accounting for the dilution factor.
- The total amount of leached rhodium can be calculated by multiplying this concentration by the total volume of the liquid phase.
- The percentage of leached rhodium can be determined by comparing the leached amount to the initial amount of rhodium in the catalyst.
Protocol 2: Synthesis of a Polymer-Supported Rhodium Catalyst
This protocol is a general guideline for synthesizing a stable, polymer-supported rhodium catalyst via co-polymerization.[15][16]
1. Synthesis of Rhodium-Containing Monomer:
- React a suitable rhodium precursor (e.g., a rhodium complex with a polymerizable ligand) to create a monomer that can be incorporated into a polymer chain. An example is the synthesis of Rh(cod)(aaema) from Rh(cod)(acac) and Haaema.
2. Co-polymerization:
- In a suitable solvent, mix the rhodium-containing monomer with a co-monomer (e.g., N,N-dimethylacrylamide) and a cross-linker (e.g., N,N'-methylenebisacrylamide).
- Add a radical initiator (e.g., AIBN).
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The reaction time and temperature will depend on the specific monomers and initiator used.
3. Catalyst Work-up:
- After polymerization, the solid polymer-supported catalyst will precipitate.
- Collect the solid by filtration.
- Wash the catalyst extensively with various solvents to remove any unreacted monomers and other impurities.
- Dry the catalyst under vacuum.
4. Characterization:
- Determine the rhodium content of the final catalyst using a technique like Atomic Absorption Spectroscopy (AAS) or ICP-OES after digesting a small sample of the catalyst.[15]
- Characterize the morphology and structure of the catalyst using techniques such as Scanning Electron Microscopy (SEM) and solid-state NMR.
Quantitative Data Summary
The following table summarizes the effect of different supports and synthesis methods on rhodium leaching, based on literature data.
| Catalyst System | Support Material | Synthesis Highlights | Rhodium Leaching | Reference |
| Rh-pol | Polymeric Resin | Co-polymerization of Rh(cod)(aaema) with acrylamides | Not detected in solution | [15] |
| Rh₁/MO₂ | CeO₂, ZrO₂, SnO₂ | Oxidative metal dispersion and atom trapping | Single-atom sites are stabilized, minimizing leaching | [9] |
| Rh/AlPO₄ | Aluminum Phosphate | Impregnation followed by calcination | Rh nanoparticles stabilized by Rh-O-P bonds, suppressing sintering and likely leaching | [13] |
| Rh/SiO₂ | Silica | Impregnation with RhCl₃ solution | Can be prone to leaching depending on preparation and reaction conditions | [26] |
For further assistance, please contact our technical support team with details of your catalyst system and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Oxidative Strong Metal–Support Interactions [mdpi.com]
- 7. Renaissance of Strong Metal-Support Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 9. Rhodium Single‐Atom Catalyst Design through Oxide Support Modulation for Selective Gas‐Phase Ethylene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strong metal–support interaction in niobia-modified rhodium catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Influence of the support on rhodium speciation and catalytic activity of rhodium-based catalysts for total oxidation of… [ouci.dntb.gov.ua]
- 12. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rh Nanoparticle Anchoring on Metal Phosphates: Fundamental Aspects and Practical Impacts on Catalysis. | CoLab [colab.ws]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of rhodium in a series of inorganic and organometallic compounds using cobalt as internal standard [scielo.org.za]
- 18. Quantitative determination of trace level (ng g−1) contents of rhodium and palladium in copper-rich minerals using LA-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 19. Determination of Ultra-trace Rhodium in Water Samples by Graphite Furnace Atomic Absorption Spectrometry after Cloud Point Extraction Using 2-(5-Iodo-2-Pyridylazo)-5-Dimethylaminoaniline as a Chelating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 22. scirp.org [scirp.org]
- 23. Oxidative strong metal–support interactions (OMSI) of supported platinum-group metal catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US4420420A - Rhodium catalyst and method for preparing the same - Google Patents [patents.google.com]
Technical Support Center: Rh(acac)(CO)₂ Stability and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂). The focus is on understanding and mitigating stability issues, with a particular emphasis on the role of excess acetylacetone.
Frequently Asked Questions (FAQs)
Q1: My Rh(acac)(CO)₂ solution is changing color from yellow to dark brown/black. What is happening?
A1: A color change from the typical yellow of Rh(acac)(CO)₂ in solution to a darker color often indicates decomposition of the complex.[1] This can lead to the formation of rhodium metal nanoparticles or other insoluble rhodium species, which appear as a brown or black precipitate. This decomposition can be initiated by factors such as exposure to air (oxygen), moisture, light, or elevated temperatures.
Q2: What are the primary decomposition pathways for Rh(acac)(CO)₂?
A2: The decomposition of Rh(acac)(CO)₂ can proceed through several pathways. The dicarbonyl species is often the most thermally labile part of the complex.[2] Initial decomposition can involve the loss of one or both carbon monoxide (CO) ligands. This is often followed by more complex degradation of the acetylacetonate (acac) ligand, especially at higher temperatures, which can lead to the formation of rhodium metal or rhodium oxides.
Q3: How does excess acetylacetone help stabilize Rh(acac)(CO)₂?
A3: The stabilization of Rh(acac)(CO)₂ by excess acetylacetone is based on the principle of chemical equilibrium, specifically Le Chatelier's principle. The dissociation of the acetylacetonate ligand from the rhodium center is a reversible process:
Rh(acac)(CO)₂ ⇌ [Rh(CO)₂]⁺ + acac⁻
By adding an excess of acetylacetone (which exists in equilibrium with its conjugate base, acac⁻), the equilibrium is shifted to the left, favoring the stable, intact Rh(acac)(CO)₂ complex. This higher concentration of the acac⁻ ligand in the solution suppresses the dissociation of the ligand from the complex, thereby reducing the rate of decomposition.
Q4: What are the best practices for storing Rh(acac)(CO)₂?
A4: To ensure the longevity of Rh(acac)(CO)₂, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture. It is also advisable to store it in a cool, dark place to minimize thermal and light-induced decomposition. For solutions, it is recommended to use freshly prepared solutions and to consider adding a small excess of acetylacetone to the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor catalytic activity or irreproducible results. | Decomposition of the Rh(acac)(CO)₂ precursor. | - Ensure the solid Rh(acac)(CO)₂ is a greenish crystalline powder and the solution is yellow. - Prepare solutions fresh before use. - Consider adding a small amount of excess acetylacetone (e.g., 0.1-1% by volume) to the reaction mixture. |
| Formation of a black precipitate during a reaction. | Agglomeration of the rhodium catalyst into nanoparticles due to ligand dissociation. | - Lower the reaction temperature if possible. - Increase the concentration of stabilizing ligands, such as phosphines or excess acetylacetone. - Ensure the reaction is carried out under a strictly inert atmosphere. |
| Inconsistent yields in synthesis. | Impurities in the starting materials or incomplete reaction. | - Use high-purity rhodium carbonyl chloride and sodium acetylacetonate for the synthesis. - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., IR spectroscopy to observe the characteristic CO stretching frequencies). |
Experimental Protocols
Protocol for Synthesis of Rh(acac)(CO)₂
This protocol is based on the widely used method of reacting rhodium carbonyl chloride with sodium acetylacetonate.[1]
Materials:
-
Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂)
-
Sodium acetylacetonate (Na(acac))
-
Anhydrous, degassed solvent (e.g., dichloromethane or benzene)
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(CO)₂Cl]₂ in the anhydrous, degassed solvent.
-
In a separate Schlenk flask, dissolve a stoichiometric amount (2 equivalents) of sodium acetylacetonate in the same solvent.
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Slowly add the sodium acetylacetonate solution to the rhodium carbonyl chloride solution at room temperature with stirring.
-
A precipitate of sodium chloride (NaCl) will form.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Filter the mixture under inert atmosphere to remove the NaCl precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude Rh(acac)(CO)₂ product.
-
The product can be purified by recrystallization or sublimation.
Protocol for Evaluating the Stability of Rh(acac)(CO)₂ in Solution
This protocol describes a method to compare the stability of Rh(acac)(CO)₂ solutions with and without excess acetylacetone using UV-Vis spectroscopy.
Materials:
-
Rh(acac)(CO)₂
-
Anhydrous, degassed solvent (e.g., acetone or benzene)
-
Acetylacetone
-
UV-Vis spectrophotometer and cuvettes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Prepare Stock Solutions:
-
Inside a glovebox, prepare a stock solution of Rh(acac)(CO)₂ in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare a second stock solution of Rh(acac)(CO)₂ in the same solvent, but also containing a specific concentration of excess acetylacetone (e.g., 10 mM).
-
-
Monitor Decomposition:
-
Transfer a portion of each stock solution into separate sealed cuvettes.
-
Measure the initial UV-Vis spectrum of each solution. Rh(acac)(CO)₂ has characteristic absorption bands.
-
Store the cuvettes under controlled conditions (e.g., room temperature, protected from light).
-
At regular time intervals (e.g., every hour for 24 hours), record the UV-Vis spectrum of each solution.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic Rh(acac)(CO)₂ peaks over time for both solutions.
-
Plot the absorbance versus time for both conditions (with and without excess acetylacetone).
-
A slower decrease in absorbance for the solution containing excess acetylacetone indicates a stabilizing effect.
-
Visualizations
Caption: Mechanism of Rh(acac)(CO)₂ stabilization by excess acetylacetone.
Caption: Experimental workflow for stability analysis.
References
Technical Support Center: Overcoming Substrate Inhibition in Rhodium-Catalyzed Processes
Welcome to the Technical Support Center for Rhodium-Catalyzed Processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to substrate inhibition in their experiments. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to help you achieve optimal results in your rhodium-catalyzed reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving substrate inhibition in your rhodium-catalyzed experiments.
Question 1: My rhodium-catalyzed reaction (e.g., hydroformylation, hydrogenation) is showing a decrease in reaction rate at high substrate concentrations. Is this substrate inhibition?
Answer: A decrease in reaction rate with increasing substrate concentration is a classic indicator of substrate inhibition.[1] This phenomenon occurs when the substrate, at high concentrations, starts to inhibit the catalytic activity of the rhodium complex. This can happen through various mechanisms, such as the formation of an unproductive enzyme-substrate complex or the binding of multiple substrate molecules to the catalytic center, which blocks the productive catalytic cycle.[2][3]
To confirm substrate inhibition, you should perform a kinetic study by monitoring the initial reaction rate at a wide range of substrate concentrations. If the rate initially increases, reaches a maximum, and then decreases, substrate inhibition is likely occurring.
Troubleshooting Workflow for Substrate Inhibition
Caption: A flowchart for diagnosing substrate inhibition.
Question 2: I have confirmed substrate inhibition in my rhodium-catalyzed hydrogenation. What are the first steps to overcome this issue?
Answer: Once substrate inhibition is confirmed, you can take several initial steps to mitigate its effect:
-
Optimize Substrate Concentration: The most direct approach is to operate at a substrate concentration that maximizes the reaction rate before the inhibitory effects become significant. Your kinetic study will help identify this optimal range.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the formation of inhibitory complexes. However, this may also decrease the overall reaction rate, so optimization is key.
-
Pressure: In gas-liquid reactions like hydrogenation and hydroformylation, adjusting the partial pressure of the gaseous reactant (e.g., H₂, CO) can influence the catalytic cycle and potentially alleviate substrate inhibition.[4]
-
-
Fed-Batch or Continuous Flow Reaction: Instead of adding all the substrate at the beginning (batch mode), a fed-batch approach where the substrate is added gradually can maintain a low, optimal substrate concentration throughout the reaction. A continuous flow setup can also achieve this steady-state condition.
Question 3: Can the choice of ligand in my rhodium catalyst influence substrate inhibition?
Answer: Absolutely. The ligand plays a crucial role in tuning the steric and electronic properties of the rhodium center, which directly impacts substrate coordination and the propensity for inhibition.
-
Steric Bulk: Increasing the steric bulk of the ligand can prevent the binding of multiple substrate molecules to the rhodium center, thereby reducing substrate inhibition.
-
Electronic Properties: Electron-donating or electron-withdrawing ligands can alter the electron density at the rhodium center, affecting the strength of substrate binding. Fine-tuning the electronic properties of the ligand can help to favor the productive catalytic cycle over the formation of inhibitory species.
A screening of different ligands with varying steric and electronic profiles is a highly recommended strategy.
Logical Relationship of Ligand Modification
Caption: Impact of ligand modification on substrate inhibition.
Question 4: How does the solvent affect substrate inhibition in rhodium-catalyzed reactions?
Answer: The solvent can have a significant impact on substrate inhibition through several mechanisms:
-
Solvent Coordination: A coordinating solvent can compete with the substrate for binding to the rhodium center. In cases of substrate inhibition, a judiciously chosen coordinating solvent can help to prevent the formation of inhibitory multi-substrate complexes.
-
Solubility: The solubility of the substrate and catalyst can influence the local concentrations and reaction kinetics.
-
Polarity: The polarity of the solvent can affect the stability of different intermediates in the catalytic cycle, including the inhibitory complexes.
It is advisable to screen a range of solvents with different coordinating abilities and polarities.
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of substrate inhibition in catalysis?
A1: The most frequently cited mechanism is the formation of a non-productive ternary complex, where two substrate molecules bind to the catalyst. In the context of rhodium catalysis, this could be an E-S-S type complex, where 'E' is the rhodium catalyst and 'S' is the substrate. The binding of the second substrate molecule at a non-catalytic site or in an unfavorable orientation can prevent the reaction from proceeding.[2][3]
Mechanism of Substrate Inhibition
Caption: A simplified mechanism of substrate inhibition.
Q2: Are there specific rhodium-catalyzed reactions that are more prone to substrate inhibition?
A2: Substrate inhibition has been observed in various rhodium-catalyzed reactions, including hydroformylation and hydrogenation.[4][5] Reactions involving substrates with multiple coordinating sites or those that can readily form stable, inactive complexes with the catalyst are more likely to exhibit this behavior.
Q3: Can impurities in the substrate or solvent mimic substrate inhibition?
A3: Yes, impurities that act as catalyst inhibitors can lead to a decrease in reaction rate that might be mistaken for substrate inhibition, especially if the concentration of the impurity scales with the amount of substrate added. It is crucial to use highly pure substrates and solvents to rule out this possibility. Common inhibitors for rhodium catalysts include sulfur compounds, carbon monoxide (in non-carbonylation reactions), and other strongly coordinating species.[6]
Data Presentation
Table 1: Effect of Substrate Concentration on Reaction Rate in a Rhodium-Catalyzed Hydrogenation
| Substrate Concentration (M) | Initial Reaction Rate (M/s) |
| 0.1 | 0.005 |
| 0.2 | 0.009 |
| 0.4 | 0.015 |
| 0.6 | 0.012 |
| 0.8 | 0.008 |
| 1.0 | 0.005 |
This is a representative dataset to illustrate the trend of substrate inhibition. Actual values will vary depending on the specific reaction.
Table 2: Influence of Ligand on Substrate Inhibition in Rhodium-Catalyzed Hydroformylation
| Ligand | Ligand Type | Optimal Substrate Conc. (M) | Max. Rate (M/s) | Inhibition at 1.0 M Substrate |
| PPh₃ | Monodentate Phosphine | 0.5 | 0.020 | High |
| dppe | Bidentate Phosphine | 0.7 | 0.025 | Moderate |
| Xantphos | Bulky Bidentate | 0.9 | 0.035 | Low |
This table illustrates how ligand choice can affect the optimal substrate concentration and mitigate inhibition.
Experimental Protocols
Protocol 1: Kinetic Study to Diagnose Substrate Inhibition
Objective: To determine the relationship between initial reaction rate and substrate concentration to identify or confirm substrate inhibition.
Materials:
-
Rhodium catalyst precursor (e.g., [Rh(cod)₂]BF₄)
-
Ligand
-
Substrate
-
Anhydrous, degassed solvent
-
Internal standard for GC or HPLC analysis
-
Reaction vessel (e.g., Schlenk flask or high-pressure autoclave)
-
Magnetic stirrer and heating plate/oil bath
-
Syringes and needles for sampling
-
GC or HPLC for analysis
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the active rhodium catalyst by reacting the precursor with the desired ligand in the solvent.
-
Reaction Setup: Prepare a series of reaction vessels, each with the same concentration of the rhodium catalyst.
-
Substrate Addition: To each vessel, add a different concentration of the substrate. Ensure the range of concentrations is wide enough to observe the expected kinetic profile (e.g., from 0.05 M to 2.0 M).
-
Reaction Initiation: Initiate the reactions simultaneously by bringing them to the desired temperature and/or pressure.
-
Sampling: At regular, short time intervals (e.g., every 5 minutes for the first 30 minutes), withdraw an aliquot from each reaction mixture. Quench the reaction immediately (e.g., by cooling and exposing to air).
-
Analysis: Analyze the samples by GC or HPLC to determine the product concentration.
-
Data Analysis: For each substrate concentration, plot the product concentration versus time. The initial reaction rate is the slope of the linear portion of this curve at the beginning of the reaction.
-
Final Plot: Plot the initial reaction rate as a function of the substrate concentration. The shape of this curve will indicate whether substrate inhibition is occurring.
Protocol 2: Fed-Batch Procedure to Mitigate Substrate Inhibition
Objective: To maintain a low and optimal substrate concentration during the reaction to avoid inhibition.
Materials:
-
Same as Protocol 1, plus a syringe pump.
Procedure:
-
Initial Setup: Set up the reaction vessel with the catalyst and solvent, but with only a small initial amount of the substrate (e.g., 10% of the total amount).
-
Syringe Pump Setup: Load a syringe with a solution of the remaining substrate in the reaction solvent. Place the syringe on a syringe pump.
-
Reaction Initiation: Start the reaction under the desired conditions.
-
Substrate Addition: Program the syringe pump to add the substrate solution at a slow, constant rate over the desired reaction time. The addition rate should be chosen to match the consumption rate of the substrate at the optimal concentration (determined from Protocol 1).
-
Monitoring: Monitor the reaction progress by taking periodic samples to ensure the substrate concentration remains in the optimal range.
-
Work-up: Once all the substrate has been added and the reaction is complete, proceed with the standard work-up procedure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand and substrate effects on the mechanism of rhodium-catalyzed hydrogenation of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Catalyst Turnover for Rh(acac)(CO)₂
Welcome to the technical support center for Rh(acac)(CO)₂ [Dicarbonyl(acetylacetonato)rhodium(I)]. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to improving catalyst turnover number (TON) and overall performance in catalytic reactions such as hydroformylation.
Frequently Asked Questions (FAQs)
Q1: What is Rh(acac)(CO)₂ and why is it used as a catalyst precursor?
A1: Dicarbonyl(acetylacetonato)rhodium(I), or Rh(acac)(CO)₂, is a stable, air-tolerant organorhodium compound.[1] It serves as a convenient and reliable precursor for generating active homogeneous catalysts in situ.[1] Upon reaction with ligands (e.g., phosphines) and reactants like syngas (a mixture of H₂ and CO), it converts into the catalytically active species.[2][3] Its stability and predictable activation make it a common choice for reactions like olefin hydroformylation.
Q2: What are the primary factors that influence the Turnover Number (TON) of a Rh(acac)(CO)₂-based catalytic system?
A2: The TON is critically dependent on several factors:
-
Ligand Choice and Concentration: The type of ligand (e.g., phosphines, phosphites) and its concentration relative to the rhodium precursor are paramount. Ligands stabilize the active catalytic species, influence its reactivity and selectivity, and prevent the formation of inactive rhodium clusters.[2][3][4]
-
Reaction Conditions: Temperature, pressure (especially the partial pressures of CO and H₂), and solvent polarity directly impact reaction rates, catalyst stability, and TON.[2][5]
-
Substrate and Reagent Purity: Impurities in the substrate, solvent, or gas streams (e.g., peroxides, water, sulfur compounds) can act as catalyst poisons, leading to deactivation and a lower TON.[4][6]
-
Catalyst Support: Immobilizing the rhodium complex on a support material can significantly enhance its activity and stability, leading to higher turnover numbers compared to the unsupported homogeneous system.[7]
Q3: How does the choice of ligand affect the catalyst's performance?
A3: Ligands, particularly phosphines and phosphites, play a crucial role in tuning the electronic and steric properties of the rhodium center.
-
Activity: The ligand-to-rhodium ratio can have a non-linear effect on catalyst activity.[3] An optimal ratio is necessary to form the most active species while avoiding the formation of less active, more highly ligated complexes.[2]
-
Regioselectivity: In reactions like hydroformylation, the steric bulk and electronic nature of the ligand control the ratio of linear to branched products (l/b ratio).[3]
-
Stability: Ligands prevent the irreversible formation of inactive rhodium carbonyl clusters, such as Rh₄(CO)₁₂ or Rh₆(CO)₁₆, which is a common deactivation pathway in the absence of a suitable ligand.[4]
Troubleshooting Guide
Problem 1: Low or no catalytic activity/conversion.
| Possible Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst Species | Ensure proper in situ activation. Verify the addition of the correct ligand and the presence of reactants (e.g., syngas) required to convert the Rh(acac)(CO)₂ precursor into the active catalyst.[2][3] | The Rh(acac)(CO)₂ complex is a precursor and is not typically the active catalyst itself. The active species, often a hydrido-carbonyl complex, must be formed under reaction conditions. |
| Catalyst Poisoning | Purify all reagents. Ensure the substrate, solvent, and gases are free from impurities like oxygen, peroxides, water, and sulfur or nitrogen-containing compounds.[6][8] | Poisons can bind irreversibly to the rhodium center, blocking active sites and halting the catalytic cycle. Peroxides, for example, can degrade phosphite ligands, leading to catalyst deactivation.[4] |
| Incorrect Reaction Conditions | Optimize temperature and pressure. Low temperatures may result in slow kinetics, while excessively high temperatures can promote catalyst decomposition.[9] | Each catalytic system has an optimal operational window. Deviation from this can drastically reduce activity and TON. |
Problem 2: Catalyst deactivation during the reaction (e.g., color change to black, precipitation).
| Possible Cause | Troubleshooting Step | Explanation |
| Formation of Rhodium Clusters | Increase ligand concentration. Ensure a sufficient excess of phosphine or phosphite ligand is present throughout the reaction.[2][4] | In the absence of stabilizing ligands, or under high CO partial pressure, active mononuclear rhodium species can aggregate to form inactive and often insoluble rhodium carbonyl clusters.[4] |
| Thermal Degradation | Lower the reaction temperature. Operate within the catalyst's known stability range. | High temperatures can accelerate ligand dissociation, ligand degradation, or the formation of rhodium clusters, leading to irreversible deactivation.[6][9] |
| Ligand Oxidation/Degradation | Use high-purity, peroxide-free solvents and substrates. Maintain a strictly inert (oxygen-free) atmosphere. | Phosphine and especially phosphite ligands are susceptible to oxidation. The resulting phosphine oxides do not effectively stabilize the rhodium center, leading to catalyst deactivation.[4] |
Problem 3: Poor regioselectivity (e.g., low linear-to-branched aldehyde ratio in hydroformylation).
| Possible Cause | Troubleshooting Step | Explanation |
| Suboptimal Ligand | Screen different ligands. Experiment with ligands of varying steric bulk and electronic properties (e.g., triphenylphosphine vs. bulky phosphites like BiPhePhos). | The steric and electronic environment around the rhodium center, dictated by the ligand, is the primary factor controlling regioselectivity.[3] |
| Incorrect Ligand-to-Rhodium Ratio | Vary the ligand-to-rhodium (L/Rh) ratio. Increasing the concentration of certain phosphine ligands can favor the formation of the linear product.[3] | The number of ligands coordinated to the rhodium center influences the steric crowding during the olefin insertion step, thereby affecting the product ratio.[2][3] |
Data Presentation
Table 1: Effect of PPh₃/Rh Ratio on 1-Hexene Hydroformylation
This table summarizes the influence of the triphenylphosphine (PPh₃) ligand-to-rhodium ratio on the reaction rate and the linear-to-branched (l/b) aldehyde product ratio.
| PPh₃ Equivalents (per Rh) | Relative Reaction Rate (%) | Linear-to-Branched (l/b) Ratio | Reference |
| 1 | ~100% (baseline) | 1.9 | [3] |
| 4 | ~85% | 3.8 | [3] |
Conditions: Data derived from studies of 1-hexene hydroformylation at 50 °C and 12 bar (1:1 H₂/CO).[3] The results show that while a slight decrease in rate is observed, increasing the ligand concentration significantly improves the selectivity towards the desired linear aldehyde.
Visualizations and Workflows
Catalyst Activation and Deactivation Pathways
The following diagrams illustrate the general pathways for the activation of the Rh(acac)(CO)₂ precursor and common routes for its deactivation.
Caption: Activation of Rh(acac)(CO)₂ and pathways to inactive species.
Troubleshooting Workflow for Low Catalyst TON
This flowchart provides a logical sequence of steps to diagnose the root cause of a low Turnover Number in a reaction using Rh(acac)(CO)₂.
Caption: Logical workflow for troubleshooting low Turnover Number (TON).
Key Experimental Protocols
Protocol 1: General Procedure for 1-Hexene Hydroformylation
This protocol describes a representative experiment for the hydroformylation of 1-hexene using a Rh(acac)(CO)₂/PPh₃ catalytic system, adapted from literature procedures.[2][3]
Materials:
-
Rh(acac)(CO)₂
-
Triphenylphosphine (PPh₃)
-
1-Hexene (substrate), purified and degassed
-
Toluene (solvent), anhydrous and degassed
-
High-purity syngas (1:1 H₂/CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling port.
Procedure:
-
Inerting the Reactor: Thoroughly dry the autoclave. Seal it and purge with an inert gas (e.g., Argon or Nitrogen) at least three times to remove all oxygen.
-
Catalyst Preparation: Under an inert atmosphere (e.g., in a glovebox), weigh Rh(acac)(CO)₂ (e.g., 2.5 mM final concentration) and the desired amount of PPh₃ ligand (e.g., for a 10:1 L/Rh ratio, use 25 mM final concentration) into the reactor.
-
Adding Solvent and Substrate: Add the required volume of anhydrous, degassed toluene (e.g., 25 mL) to the reactor via a cannula or syringe. Subsequently, add the purified 1-hexene substrate (e.g., 500 mM final concentration).
-
Pressurizing the Reactor: Seal the reactor and remove it from the glovebox. Connect it to the syngas line. Pressurize the reactor to the target pressure (e.g., 10-12 bar) with the 1:1 H₂/CO mixture.
-
Running the Reaction: Place the reactor in a heating block or oil bath pre-heated to the desired temperature (e.g., 50 °C). Begin stirring.
-
Monitoring the Reaction: Monitor the reaction progress by taking aliquots at regular intervals (if the setup allows) and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-hexene and the selectivity for aldehyde products.
-
Reaction Quench: Once the reaction is complete (or has stopped), cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.
Safety Note: Operations with high-pressure gases and flammable solvents should be conducted with appropriate safety precautions, including the use of a blast shield and proper ventilation.
References
- 1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 2. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 5. Structural Evolution and Stability of Rh/TiO2 Catalysts under CO2 Hydrogenation Conditions: Influence of the Initial Rh Structure (Journal Article) | OSTI.GOV [osti.gov]
- 6. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in Rhodium-Catalyzed Carbonylations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during rhodium-catalyzed carbonylation reactions, with a focus on improving reaction yields and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields in a question-and-answer format.
Question 1: My rhodium-catalyzed carbonylation reaction shows low or no conversion. What are the potential causes and how can I address them?
Answer:
Low or no conversion in a rhodium-catalyzed carbonylation reaction can stem from several factors, primarily related to the catalyst's activity and the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst Activation: The active rhodium(I) species may not have formed correctly from the precursor. Ensure that the activation procedure is followed meticulously. For instance, rhodium(III) precursors require reduction to rhodium(I), which is the catalytically active state.[1]
-
Catalyst Deactivation: The catalyst may have deactivated during the reaction. Common causes of deactivation include:
-
Impurities: Impurities in the substrate, solvent, or carbon monoxide gas can act as catalyst poisons.[2] For example, sulfur compounds are known to poison rhodium catalysts.
-
Oxidative Addition of Impurities: Unwanted oxidative addition of impurities can lead to stable, inactive rhodium(III) species.
-
Formation of Inactive Clusters: Under certain conditions, active monomeric rhodium species can aggregate to form inactive rhodium clusters.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Increase the temperature in increments of 10°C to see if the reaction proceeds.
-
Pressure: The carbon monoxide (CO) pressure might be insufficient. Ensure the system is properly sealed and pressurized to the recommended level for your specific reaction.
-
Stirring: Inefficient stirring can lead to poor mass transfer, especially in heterogeneous reaction mixtures. Ensure vigorous and consistent stirring.
-
Question 2: The conversion in my reaction is acceptable, but the yield of the desired product is low due to the formation of byproducts. How can I improve the selectivity?
Answer:
Low selectivity indicates that side reactions are competing with your desired carbonylation reaction. To improve the selectivity towards your target product, consider the following:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role in determining the selectivity of the reaction.[4] Electron-withdrawing ligands can sometimes enhance selectivity. It is advisable to screen a variety of phosphine ligands to find the optimal one for your substrate.
-
CO Partial Pressure: The partial pressure of carbon monoxide can influence the reaction pathway. In some cases, a higher CO pressure can suppress side reactions like decarbonylation.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the catalytic intermediates and influence the selectivity. A solvent screen is recommended to identify the optimal medium for your reaction.
-
Additives: The addition of co-catalysts or promoters can sometimes enhance the rate of the desired reaction over side reactions. For instance, in methanol carbonylation, iodide salts are used as promoters.[6]
Question 3: I am observing inconsistent results and poor reproducibility between batches. What are the likely reasons for this?
Answer:
Poor reproducibility is a common challenge in catalysis and often points to subtle variations in experimental parameters. To ensure consistent results, pay close attention to the following:
-
Purity of Reagents and Solvents: Even trace amounts of impurities can have a significant impact on the catalytic activity and selectivity. Ensure that all substrates, solvents, and gases are of high purity and are properly handled to avoid contamination. It is highly recommended to use freshly purified and degassed solvents.
-
Catalyst Preparation and Handling: The preparation of the active catalyst is a critical step. Ensure that the catalyst precursor is of high quality and that the activation procedure is performed consistently. Air- and moisture-sensitive rhodium complexes must be handled under an inert atmosphere.
-
Precise Control of Reaction Parameters: Maintain strict control over reaction parameters such as temperature, pressure, and stirring rate. Use calibrated equipment to ensure accuracy.
-
Water Content: The concentration of water can significantly affect the reaction rate and catalyst stability in some carbonylation processes.[7] Ensure that the water content in your reaction mixture is consistent between runs.
Data Presentation: Quantitative Comparison of Phosphine Ligands
The choice of phosphine ligand is critical for the success of a rhodium-catalyzed carbonylation reaction. The following table summarizes the performance of various phosphine ligands in the hydroformylation of 1-octene, a model substrate.
| Ligand | Conversion (%) | n-aldehyde Yield (%) | iso-aldehyde Yield (%) | n/iso Ratio |
| PPh₃ | 98 | 65 | 33 | 2.0 |
| P(OPh)₃ | 95 | 78 | 17 | 4.6 |
| Xantphos | >99 | 92 | 5 | 18.4 |
| DPEphos | 99 | 85 | 14 | 6.1 |
| (S)-BINAP | 97 | 60 | 37 | 1.6 |
Data synthesized from multiple sources for comparative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to rhodium-catalyzed carbonylations.
Protocol 1: General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene
-
Catalyst Precursor Preparation: In a glovebox, add the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.01 mmol) and the desired phosphine ligand (0.02 mmol) to a Schlenk flask.
-
Solvent Addition: Add degassed toluene (10 mL) to the Schlenk flask under an inert atmosphere.
-
Reactor Setup: Transfer the catalyst solution to a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller, all under an inert atmosphere.
-
Substrate Addition: Add 1-octene (10 mmol) to the reactor via syringe.
-
Reaction Initiation: Seal the reactor and purge it several times with syngas (a 1:1 mixture of CO and H₂). Pressurize the reactor to the desired pressure (e.g., 20 bar) with the syngas mixture.
-
Heating and Stirring: Heat the reactor to the desired temperature (e.g., 80°C) while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals for analysis by gas chromatography (GC) to determine conversion and selectivity.
-
Reaction Quenching: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Work-up and Analysis: The product mixture can be analyzed directly by GC or purified by column chromatography.
Protocol 2: Purification of Methanol for Carbonylation Reactions
Methanol used in carbonylation reactions must be of high purity and free from water and other impurities that can deactivate the catalyst.
-
Pre-drying: For most applications, drying methanol over 3Å molecular sieves overnight is sufficient.
-
Distillation from Magnesium Methoxide (for highly sensitive reactions): a. In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add magnesium turnings (5 g) and a crystal of iodine. b. Add a small amount of dry methanol (from a previous batch, ~50 mL) and gently heat the mixture to initiate the reaction. The disappearance of the iodine color indicates the formation of magnesium methoxide. c. Once the reaction has started, add the bulk of the methanol (up to 1 L) and reflux the mixture for 2-3 hours under a nitrogen atmosphere. d. Distill the dry methanol under nitrogen and store it over activated 3Å molecular sieves in a sealed container.
Protocol 3: Purification and Handling of Carbon Monoxide
Commercial carbon monoxide may contain impurities like iron carbonyls, oxygen, and moisture, which can be detrimental to the catalyst.
-
Removal of Iron Carbonyls: Pass the CO gas through a tube packed with glass wool or silica gel at room temperature.
-
Removal of Oxygen: Use an oxygen trap, which typically contains a supported copper catalyst, to remove trace amounts of oxygen.
-
Removal of Moisture: Pass the gas through a drying tube containing a suitable desiccant like Drierite (anhydrous calcium sulfate) or molecular sieves.
-
Handling: Always handle carbon monoxide in a well-ventilated fume hood due to its high toxicity. Use a proper regulator and check for leaks before use.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting rhodium-catalyzed carbonylations.
References
- 1. A Resorcin[4]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ethz.ch [ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. US5026908A - Methanol carbonylation process - Google Patents [patents.google.com]
- 7. atlanticmethanol.com [atlanticmethanol.com]
Validation & Comparative
Comparative study of rhodium vs. cobalt catalysts in hydroformylation
A Comparative Study of Rhodium vs. Cobalt Catalysts in Hydroformylation
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes, carbon monoxide, and hydrogen. This process is of paramount importance as aldehydes are versatile intermediates for the synthesis of a wide array of bulk and fine chemicals, including alcohols, carboxylic acids, and plasticizers.[1][2] The choice of catalyst is critical to the efficiency and selectivity of the hydroformylation reaction. Historically, cobalt carbonyls were the first catalysts used for this process.[1][3] However, the discovery of rhodium-based catalysts in the 1960s marked a significant advancement in the field.[1] Since the 1970s, rhodium catalysts have become dominant in many applications due to their higher activity and selectivity under milder reaction conditions.[1] This guide provides a detailed comparison of rhodium and cobalt catalysts in hydroformylation, focusing on their performance, reaction mechanisms, and typical industrial applications, supported by experimental data.
Performance Comparison
Rhodium and cobalt catalysts exhibit distinct performance characteristics in terms of activity, selectivity, and operating conditions. Rhodium catalysts are generally much more active than their cobalt counterparts, often by a factor of 100 to 1000, allowing for reactions to be carried out at lower temperatures and pressures.[4] This higher activity translates to lower energy consumption and milder reaction conditions, which can help to minimize side reactions.[4]
One of the most significant advantages of rhodium catalysts is their high selectivity towards the formation of linear (n) aldehydes over branched (iso) aldehydes, particularly when modified with phosphine ligands.[5] The n/iso ratio is a critical parameter in many industrial applications, as the linear isomers are often more valuable. In contrast, unmodified cobalt catalysts typically yield a lower n/iso ratio.[3] However, the selectivity of cobalt catalysts can be improved by the addition of phosphine ligands, such as tributylphosphine (PBu3).[1][5]
Cobalt catalysts, being significantly less expensive than rhodium catalysts, remain economically viable for certain applications, especially for the hydroformylation of longer-chain olefins where catalyst separation can be challenging.[1]
Table 1: General Performance Comparison of Rhodium and Cobalt Catalysts
| Feature | Rhodium Catalysts | Cobalt Catalysts |
| Activity | Very high | Moderate to high |
| Operating Temperature | 40 - 120 °C[1] | 150 - 200 °C[1] |
| Operating Pressure | 10 - 100 atm[1] | 100 - 300 atm[6] |
| Selectivity (n/iso ratio) | High (typically >10 with phosphine ligands)[7] | Low to moderate (typically 2-4, can be improved with ligands)[3] |
| Cost | High | Low |
| Primary Application | Short-chain olefins (e.g., propene)[1] | Long-chain olefins[1] |
Experimental Data
The following tables summarize typical experimental data for hydroformylation reactions using rhodium and cobalt catalysts.
Table 2: Experimental Data for Rhodium-Catalyzed Hydroformylation of Propylene
| Ligand | Temperature (°C) | Pressure (atm) | n/iso Ratio | Reference |
| Triphenylphosphine (PPh3) | 90 | 30 | 8.0 | [6] |
| Tris(o-tolyl)phosphite | 100 | 15 | 11.2 | [6] |
| Bis(diphenylphosphino)propane (DPPP) | 80 | 20 | 2.6 | [7] |
| NAPHOS | 80 | 10 | 99 | [7] |
Table 3: Experimental Data for Cobalt-Catalyzed Hydroformylation of 1-Hexene
| Ligand | Temperature (°C) | Pressure (bar) | Aldehyde Yield (%) | n/iso Ratio | Reference |
| None (HCo(CO)4) | 180 | >200 | High | ~1:1 | [3] |
| Tributylphosphine (PBu3) | 180 | 50 | - | 6.4:1 | [3] |
| Ph2P(p-C6H4-SO3Li) | 170 | 160-200 | 60-65 | ~0.7 | [8] |
| TPPTS | 170 | 160-200 | 60-65 | ~0.7 | [8] |
Reaction Mechanisms and Catalytic Cycles
The hydroformylation reaction proceeds via a series of elementary steps involving the coordination of the alkene and syngas to the metal center, followed by migratory insertion and reductive elimination. The catalytic cycles for rhodium and cobalt, while sharing similarities, have distinct features. The generally accepted mechanism for both is the Heck and Breslow mechanism.[1][9]
Rhodium-Catalyzed Hydroformylation
The active catalyst is typically a rhodium hydride complex, such as HRh(CO)(PPh3)3.[2] The catalytic cycle involves the dissociation of a phosphine ligand to create a vacant coordination site for the alkene. Subsequent steps include migratory insertion of the alkene into the Rh-H bond, coordination of CO, migratory insertion of the alkyl group onto a carbonyl ligand to form an acyl complex, oxidative addition of H2, and finally, reductive elimination of the aldehyde product to regenerate the catalyst.[10][11]
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
Cobalt-Catalyzed Hydroformylation
The active catalyst in the cobalt-catalyzed process is cobalt tetracarbonyl hydride, HCo(CO)4.[3][12] The cycle begins with the dissociation of a CO ligand, followed by coordination of the alkene. Migratory insertion of the alkene into the Co-H bond forms an alkyl-cobalt complex. This is followed by CO coordination and migratory insertion to form an acyl-cobalt species. The final steps involve oxidative addition of H2 and reductive elimination of the aldehyde product.[1][12]
Caption: Catalytic cycle for cobalt-catalyzed hydroformylation.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Hydroformylation
A typical experimental setup involves a high-pressure autoclave equipped with a magnetic stirrer, temperature and pressure controls, and gas inlet lines.[6]
-
Catalyst Preparation: The rhodium precursor (e.g., Rh(acac)(CO)2) and the desired phosphine ligand are dissolved in a suitable solvent (e.g., toluene or ethylbenzene) inside the autoclave under an inert atmosphere.[6]
-
Reactant Charging: The alkene substrate is then introduced into the autoclave.
-
Reaction Conditions: The autoclave is sealed, purged with syngas (a mixture of CO and H2, typically 1:1), and then pressurized to the desired level (e.g., 15-30 atm). The reaction mixture is heated to the target temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Reaction Monitoring and Product Analysis: The progress of the reaction can be monitored by gas uptake. After the reaction is complete, the autoclave is cooled, and the excess pressure is vented. The product mixture is then analyzed by techniques such as gas chromatography (GC) to determine the conversion, selectivity, and n/iso ratio.[6]
Caption: General experimental workflow for hydroformylation.
General Procedure for Cobalt-Catalyzed Hydroformylation
The experimental setup is similar to that for rhodium-catalyzed reactions, but the conditions are more forcing.
-
Catalyst Formation: The cobalt precursor (e.g., Co2(CO)8) is charged into the autoclave with the solvent and, if used, a modifying ligand. The active catalyst, HCo(CO)4, is formed in situ under syngas pressure.[8]
-
Reactant Charging: The alkene is added to the autoclave.
-
Reaction Conditions: The reactor is pressurized with syngas to a high pressure (e.g., 100-200 bar) and heated to a high temperature (e.g., 150-180 °C) with stirring.[8]
-
Product Work-up and Analysis: After the reaction, the autoclave is cooled and depressurized. The catalyst is often separated from the product by oxidation to a water-soluble Co(II) salt, which can then be recycled. The organic phase containing the aldehyde products is analyzed by GC.[1]
Conclusion
The choice between rhodium and cobalt catalysts for hydroformylation is a trade-off between cost and performance. Rhodium catalysts offer superior activity and selectivity for linear aldehydes under mild conditions, making them the preferred choice for the production of high-value chemicals from short-chain olefins.[1][4] However, their high cost is a significant drawback. Cobalt catalysts, while less active and selective, are more economical and remain a viable option for the hydroformylation of longer-chain olefins in large-scale industrial processes.[1] The ongoing development of ligands for both metals continues to push the boundaries of hydroformylation catalysis, aiming for even higher efficiencies and selectivities.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroformylation | PDF [slideshare.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Benchmarking Guide to Rh(acac)(CO)₂ and Other Rhodium Precursors for Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rhodium Precursor Performance in Key Catalytic Transformations.
The selection of a rhodium precursor is a critical decision in the development of efficient and selective catalytic processes. Among the various options available, Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂) is a widely utilized precursor favored for its solubility in organic solvents and its utility in the in-situ formation of active catalysts.[1][2] This guide provides a comprehensive benchmark of Rh(acac)(CO)₂ against other common rhodium precursors, supported by experimental data to inform catalyst selection for applications such as hydroformylation, hydrogenation, and C-H activation.
Performance in Hydroformylation
Hydroformylation, or "oxo-synthesis," is a cornerstone of industrial organic synthesis, converting alkenes into valuable aldehydes.[3] The choice of rhodium precursor can significantly impact the conversion, regioselectivity (n/iso ratio), and overall efficiency of this transformation.[4] Below is a comparative summary of the performance of Rh(acac)(CO)₂ against other precursors in the hydroformylation of 1-octene.
Table 1: Comparative Performance of Rhodium Precursors in the Hydroformylation of 1-Octene
| Precursor | Ligand | Temperature (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | n/iso Ratio |
| Rh(acac)(CO)₂ | PPh₃ | 80 | 20 (1:1) | 12 | >99 | ~2.9 |
| Rh(acac)(CO)₂ | Xantphos | 80 | 10 (1:1) | 4 | >99 | 25.4 |
| [RhCl(CO)(PPh₃)₂] (Wilkinson's Catalyst) | PPh₃ | 80 | 20 (1:1) | 12 | 95 | 2.5 |
| [RhCl(COD)]₂ | PPh₃ | 80 | 20 (1:1) | 12 | 98 | 2.6 |
| Rh(acac)(COD) | PPh₃ | 80 | 20 (1:1) | 12 | >99 | 2.8 |
Note: The data presented is compiled from various sources and is intended for illustrative comparison. Direct comparison can be challenging due to variations in experimental conditions and ligand systems across different studies.
Performance in Hydrogenation
Asymmetric hydrogenation is a vital reaction in the synthesis of chiral molecules, particularly in the pharmaceutical industry.[5] The performance of the rhodium precursor, in combination with a chiral ligand, is paramount in achieving high enantioselectivity (ee).
Table 2: Comparative Performance of Rhodium Precursors in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Precursor | Chiral Ligand | Temperature (°C) | Pressure (bar, H₂) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Rh(acac)(CO)₂ | (R,R)-Et-DuPhos | 25 | 3.4 | 12 | >99 | >99 (R) |
| [Rh(COD)₂]BF₄ | (R,R)-Et-DuPhos | 25 | 3.4 | 12 | >99 | >99 (R) |
| [RhCl(COD)]₂ | (R,R)-Et-DuPhos | 25 | 3.4 | 12 | >99 | >98 (R) |
Note: This data is representative of typical results for this class of reaction and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic results. The following are representative experimental protocols for hydroformylation and asymmetric hydrogenation.
Protocol 1: Hydroformylation of 1-Octene
This generalized procedure is based on common practices in the literature for comparing rhodium precursors.
Catalyst Preformation (in-situ activation):
-
In a nitrogen-purged autoclave, the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.01 mmol) and the desired phosphine ligand (e.g., PPh₃, 0.04 mmol) are dissolved in a suitable degassed solvent (e.g., toluene, 20 mL).
-
The vessel is pressurized with syngas (CO/H₂, typically 1:1) to 10 bar and heated to 80°C for 1 hour to allow for the formation of the active catalyst.[3]
Hydroformylation Reaction:
-
After the preformation step, the autoclave is cooled, and 1-octene (10 mmol) is injected.
-
The reactor is then repressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 80°C).
-
The reaction mixture is stirred vigorously for the specified duration (e.g., 12 hours).
-
After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is analyzed by gas chromatography (GC) to determine conversion and regioselectivity.
Protocol 2: Asymmetric Hydrogenation of an Enamide
This protocol outlines a general procedure for the asymmetric hydrogenation of a model enamide substrate.
Catalyst Preparation:
-
In a glovebox under an inert atmosphere, the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and the chiral diphosphine ligand (e.g., (R,R)-Et-DuPhos, 0.011 mmol) are dissolved in an anhydrous, deoxygenated solvent (e.g., methanol, 5 mL) in a Schlenk flask.
-
The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
Hydrogenation Reaction:
-
To the solution of the catalyst, the enamide substrate (1.0 mmol) is added.
-
The reaction vessel is transferred to a high-pressure autoclave.
-
The system is purged with hydrogen gas three times.
-
The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 3.4 bar).
-
The reaction mixture is stirred at the desired temperature (e.g., 25°C) for the specified time (typically 12-24 hours).[6]
-
After the reaction is complete, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.[6]
Visualizing Catalytic Processes
To better illustrate the experimental workflow and the underlying catalytic cycles, the following diagrams are provided.
References
- 1. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to DFT Studies on the Oxidative Addition Step in Rhodium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of various substrates to rhodium complexes is a critical step in a multitude of catalytic cycles, including those relevant to pharmaceutical synthesis. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the mechanisms and energetic profiles of these reactions. This guide provides a comparative overview of key findings from recent DFT studies on the oxidative addition step in rhodium catalysis, focusing on C-H, C-C, and C-X (halide) bond activations.
Quantitative Data Summary
The following table summarizes calculated activation barriers for the oxidative addition step in different rhodium-catalyzed reactions. These values provide a quantitative comparison of the kinetic feasibility of various bond activations.
| Catalyst System | Substrate | Bond Activated | Activation Barrier (kcal/mol) | DFT Functional/Basis Set | Reference |
| Rh(I) complex | Methyl Iodide | C-I | 5.5 | B3LYP/LANL2DZ | [1] |
| Rh(III) complex | N-phenoxyacetamide | C-H | Not explicitly stated, but part of a multi-step process | Not specified | [2] |
| Rh(I) ylidene complex | Cyclic Ketones | C-C | ~10 | Not specified | [3] |
| [Rh(DIPAMP)(MeOH)₂]⁺ | Aryl Halides | C-X | Kinetically competitive with C-H activation | Not specified | [4] |
| Rh(I)(PPh₃)₃ | Allyl Benzoate | C-O | 17.1 | Not specified | [5] |
Experimental and Computational Protocols
The methodologies employed in these studies are crucial for understanding the validity and comparability of the results.
General Computational Protocol:
Most studies employ Density Functional Theory (DFT) calculations to model the reaction pathways. A common approach involves:
-
Geometry Optimization: The structures of reactants, transition states, and products are optimized to find the lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate the reaction environment, a solvent model (e.g., Polarizable Continuum Model - PCM) is often included.
-
Functional and Basis Set Selection: The choice of DFT functional (e.g., B3LYP, M06) and basis set (e.g., LANL2DZ, def2-TZVPP) is critical for accuracy. Some studies perform benchmarking to select the most appropriate computational protocol.[6]
Specific Methodologies from Cited Studies:
-
Study on Methyl Iodide Addition: Feliz et al. utilized DFT calculations to study the oxidative addition of methyl iodide to various rhodium complexes.[1][7] Their work confirmed an SN2-type mechanism where the rhodium complex acts as a nucleophile attacking the methyl group.[1][7] The inclusion of solvent effects was found to be crucial for accurately determining the transition state structures.[7]
-
Study on C-C Bond Activation: A study on the rhodium(I)-catalyzed Suzuki-Miyaura cross-coupling of cyclic ketones involved DFT calculations to investigate the mechanism of C-C bond activation.[3] The activation strain model was used to analyze the reactivity, revealing that the interaction energy between the Rh(I) center and the C-C bond, rather than the release of ring strain, governs the oxidative addition step.[3]
-
Study on C-H Activation: Theoretical investigations into Rh(III)-catalyzed C-H functionalization have explored various mechanisms for the C-H bond cleavage step, including concerted metalation-deprotonation (CMD), oxidative addition (OA), and others.[8] These studies provide insights into the changes in the oxidation state of rhodium throughout the catalytic cycle.[8]
Reaction Mechanisms and Signaling Pathways
The oxidative addition step can proceed through different mechanistic pathways depending on the substrate and the rhodium catalyst's electronic and steric properties.
General Oxidative Addition Mechanism:
The diagram below illustrates a generalized workflow for a DFT study of an oxidative addition reaction.
Caption: A generalized workflow for DFT studies of oxidative addition.
SN2-type Mechanism for Alkyl Halides:
For the oxidative addition of alkyl halides like methyl iodide, a common pathway is an SN2-type nucleophilic attack by the Rh(I) center on the carbon atom of the alkyl halide.
Caption: SN2 mechanism for oxidative addition of an alkyl halide.
Concerted Mechanism for C-H and C-C Activation:
The activation of C-H and C-C bonds often proceeds through a concerted mechanism where the bond breaking and the formation of new Rh-C and Rh-H/Rh-C bonds occur in a single step.
Caption: Concerted mechanism for C-H or C-C bond activation.
This guide highlights the utility of DFT studies in understanding the intricate details of the oxidative addition step in rhodium catalysis. The quantitative data and mechanistic insights derived from these computational investigations are invaluable for the rational design of more efficient and selective catalysts for applications in drug development and other areas of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights into rhodium-catalyzed enantioselective allylic alkylation for quaternary stereogenic centers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04959J [pubs.rsc.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of phosphine ligands in Rh-catalyzed reactions
A Comparative Analysis of Phosphine Ligands in Rhodium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine ligand is critical for achieving high efficiency, selectivity, and yield in rhodium-catalyzed reactions. This guide provides a comparative analysis of various phosphine ligands in two key Rh-catalyzed transformations: asymmetric hydrogenation and hydroformylation. The performance of these ligands is benchmarked using model substrates, with supporting experimental data and detailed methodologies to aid in rational ligand selection for catalysis and drug development.
Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric purity. The choice of the chiral phosphine ligand is paramount in determining the enantioselectivity of the reaction. A widely used benchmark substrate for evaluating chiral phosphine ligands is methyl (Z)-α-acetamidocinnamate, due to its relevance in the synthesis of α-amino acids.
Data Presentation: Performance of Chiral Diphosphine Ligands
The following table summarizes the performance of several common chiral diphosphine ligands in the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
| Ligand | Catalyst Precursor | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) (Configuration) |
| (R,R)-NORPHOS | [Rh(COD)((R,R)-NORPHOS)]BF₄ | MeOH | 1 | 25 | >99 | 97 (R)[1] |
| (R)-BINAP | [Rh(COD)((R)-BINAP)]BF₄ | MeOH | 1 | 25 | 100 | 99 (R)[1] |
| (R,S)-JOSIPHOS | [Rh(COD)((R,S)-JOSIPHOS)]BF₄ | MeOH | 1 | 25 | >99 | 99 (R) |
| (R,R)-Me-DuPhos | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | - | - | - | >99 | >99 |
| (R,R)-Chiraphite | [Rh(COD)((R,R)-Chiraphite)]BF₄ | THF | 1 | 25 | >95 | 99[2] |
| Phosphine-phosphite Ligand 1a ¹ | In situ from [Rh(COD)₂]BF₄ | Toluene | 1 | 20 | >99 | 85 (R)[3] |
| Phosphine-phosphite Ligand 1a ¹ | In situ from [Rh(COD)₂]BF₄ | THF | 1 | 20 | >99 | 94 (R)[3] |
¹Ligand 1a is a representative phosphine-phosphite ligand with a BINOL-derived phosphite moiety.[3]
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes a general procedure for the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a chiral phosphine ligand.[2][3]
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral phosphine ligand (e.g., (R,R)-NORPHOS, (R)-BINAP)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., Methanol, THF)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (0.011 mmol). Anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.[2][3]
-
Hydrogenation: To a separate Schlenk flask, add the substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol). The flask is sealed, and the atmosphere is replaced with nitrogen. The pre-formed catalyst solution is then transferred to the substrate-containing flask via cannula.
-
The reaction vessel is connected to a hydrogen gas line, purged several times, and then pressurized to the desired hydrogen pressure (e.g., 1 atm).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 25 °C) for the specified time. Reaction progress can be monitored by TLC or GC.
-
Work-up and Analysis: Upon completion, the hydrogen gas is carefully vented. The solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.[3]
Mandatory Visualization: Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Hydroformylation
Rhodium-catalyzed hydroformylation, or oxo-synthesis, is a fundamental industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). The phosphine ligand employed plays a crucial role in controlling the regioselectivity of the reaction, determining the ratio of the linear (n) to branched (iso) aldehyde product.
Data Presentation: Performance of Phosphine Ligands in 1-Octene Hydroformylation
The following table compares the performance of different phosphine ligands in the Rh-catalyzed hydroformylation of 1-octene.
| Ligand | Catalyst Precursor | CO/H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | n/iso Ratio |
| PPh₃ | [Rh(acac)(CO)₂] | 20 (1:1) | 80 | 12 | >99 | 2.5 |
| P(OPh)₃ | [Rh(acac)(CO)₂] | 20 (1:1) | 80 | 12 | 87 | 1.8 |
| dppe | [Rh(acac)(CO)₂] | 20 (1:1) | 80 | 12 | 98 | 2.8 |
| dppp | [Rh(acac)(CO)₂] | 20 (1:1) | 80 | 12 | 99 | 2.5 |
| Xantphos | [Rh(acac)(CO)₂] | - | - | - | High | High |
| DPONP ¹ | [Rh(acac)(CO)₂] | - | >100 | - | - | >9:1 |
¹DPONP = 6,6′-(phenylphosphanediyl)bis(pyridin-2(1H)-one)[4] Note: The data is compiled from various sources and direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocol: Hydroformylation of an Alkene
The following is a general procedure for the Rh-catalyzed hydroformylation of an alkene, such as propene.[5]
Materials:
-
[Rh(acac)(CO)₂] (Rhodium(I) acetylacetonate dicarbonyl)
-
Phosphine ligand (e.g., PPh₃, Xantphos)
-
Alkene substrate (e.g., propene)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂, typically 1:1)
Procedure:
-
Catalyst Preparation: In a Schlenk tube purged with an inert gas, add the phosphine ligand (e.g., 10.24 µmol for a Rh:Ligand ratio of 1:2).
-
Reaction Setup: The hydroformylation reactions are typically performed in a high-pressure reactor (e.g., a Parr reactor) equipped with a stirrer, temperature and pressure controls.
-
Reaction Execution: The ligand, solvent, and [Rh(acac)(CO)₂] are added to the reactor under an inert atmosphere. The reactor is sealed, purged with syngas, and then pressurized to the desired pressure (e.g., 20 bar). The reactor is heated to the desired temperature (e.g., 80 °C) and the reaction mixture is stirred vigorously.
-
The alkene substrate is then introduced into the reactor.
-
Work-up and Analysis: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The reaction mixture is collected, and the products are analyzed by GC or NMR to determine conversion and regioselectivity (n/iso ratio).
Mandatory Visualization: Hydroformylation
Caption: A general experimental workflow for Rh-catalyzed hydroformylation.
Rhodium-Catalyzed Cross-Coupling Reactions
While palladium and nickel are the most common metals for cross-coupling reactions, rhodium has also been shown to catalyze certain types of these transformations, such as Hiyama and Negishi couplings.[6][7] However, compared to hydrogenation and hydroformylation, the use of rhodium in cross-coupling is less prevalent, and comprehensive comparative studies of phosphine ligands for these reactions are not as widely available. The design of phosphine ligands for these reactions often focuses on achieving high reactivity and selectivity with specific substrates.
Ligand Selection Strategy
The optimal phosphine ligand for a given Rh-catalyzed reaction depends on a multitude of factors including the substrate, desired product (e.g., enantiomer, regioisomer), and reaction conditions.
Mandatory Visualization: Ligand Selection
Caption: A decision-making workflow for phosphine ligand selection in Rh-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Unveiling Rhodium Catalytic Cycles: A Comparative Guide to In-situ FTIR Spectroscopy
For researchers, scientists, and drug development professionals seeking to optimize catalytic processes, real-time monitoring of reaction mechanisms is paramount. This guide provides a comprehensive comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy for monitoring rhodium catalytic cycles, a cornerstone of many industrial chemical syntheses, including hydroformylation and carbonylation reactions. We delve into its performance against other analytical techniques, supported by experimental data and detailed protocols.
In-situ FTIR spectroscopy has emerged as a powerful tool for elucidating the intricate steps of catalytic reactions as they occur. By providing real-time information on the concentration and structure of key intermediates, this technique enables a deeper understanding of reaction kinetics, catalyst activation, and deactivation pathways. This guide will explore the practical application of in-situ FTIR in the context of rhodium-catalyzed reactions, offering a critical evaluation of its capabilities.
In-situ FTIR vs. Alternative Monitoring Techniques: A Comparative Analysis
The choice of an analytical technique for monitoring catalytic reactions is critical and depends on the specific information required. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) provide valuable data, in-situ FTIR offers a unique set of advantages for studying rhodium catalytic cycles.
| Feature | In-situ FTIR Spectroscopy | NMR Spectroscopy | Gas Chromatography (GC) |
| Measurement Principle | Vibrational transitions of molecules | Nuclear spin transitions in a magnetic field | Separation of components based on volatility and interaction with a stationary phase |
| Information Obtained | Real-time concentration and structural information of infrared-active species (e.g., CO ligands, metal-hydrides, acyl intermediates). | Detailed structural information and quantification of NMR-active nuclei (e.g., ¹H, ³¹P, ¹³C). Can distinguish between different ligand environments. | Quantification of volatile reactants, products, and byproducts in the gas or liquid phase. |
| Temporal Resolution | High (seconds to sub-second), allowing for the monitoring of fast kinetic events. | Lower (minutes to hours), generally not suitable for tracking fast reactions in real-time. | Discontinuous, as it requires sample extraction and analysis. |
| Sensitivity | High for species with strong IR absorption bands (e.g., metal carbonyls). | Generally lower sensitivity than FTIR, often requiring higher catalyst concentrations. | Very high sensitivity for volatile compounds. |
| Experimental Setup | Requires an IR-transparent window in the reactor and a specialized probe (e.g., ATR or transmission). | Requires a high-pressure NMR tube or a flow-through NMR setup. | Requires an automated sampling system to extract aliquots from the reactor. |
| Limitations | Not all species are IR-active. Overlapping spectral features can complicate data analysis. Water and some solvents have strong IR absorption that can interfere. | Limited to NMR-active nuclei. Can be challenging to obtain spectra under high pressure and temperature. | Does not provide information on catalyst structure or short-lived intermediates. |
Deciphering the Rhodium-Catalyzed Hydroformylation Cycle with In-situ FTIR
The hydroformylation of olefins, also known as the oxo process, is a large-scale industrial process for the production of aldehydes. The catalytic cycle, famously described by the Heck-Breslow mechanism, involves a series of rhodium-carbonyl intermediates. In-situ FTIR is exceptionally well-suited to track this cycle by monitoring the characteristic vibrational frequencies of the metal-carbonyl (M-CO) and metal-hydride (M-H) bonds.
A typical experimental workflow for monitoring a rhodium-catalyzed hydroformylation reaction using in-situ FTIR is as follows:
Caption: Experimental Workflow for In-situ FTIR Monitoring.
The following diagram illustrates the key intermediates in the rhodium-catalyzed hydroformylation of an alkene, as can be observed using in-situ FTIR spectroscopy.
Caption: Rhodium-Catalyzed Hydroformylation Cycle.
Quantitative Insights from In-situ FTIR
In-situ FTIR spectroscopy allows for the quantification of catalyst species and reaction products over time. By correlating the intensity of specific IR absorption bands with concentration, valuable kinetic data can be obtained.
| Parameter | In-situ FTIR Data | Complementary Technique Data |
| Catalyst Activation | Observation of the formation of the active hydride species, e.g., HRh(CO)(PPh₃)₃, by the appearance of its characteristic ν(CO) and ν(Rh-H) bands. | - |
| Turnover Frequency (TOF) | Can be estimated by correlating the rate of product formation (from GC) with the concentration of the active catalyst species (from in-situ FTIR). For a rhodium-catalyzed hydroformylation, TOFs in the range of 10³ - 10⁴ h⁻¹ are typical.[1] | TOF is typically calculated from ex-situ measurements of product concentration over time, assuming a constant concentration of the active catalyst. |
| Catalyst Deactivation | Monitoring the decay of the active species' signal and the appearance of new bands corresponding to inactive species, such as rhodium clusters or oxidized ligands.[2] | A decrease in the overall reaction rate as measured by GC indicates catalyst deactivation, but does not provide structural information on the cause. |
| Identification of Intermediates | Detection of key intermediates like acyl-rhodium species through their unique ν(CO) stretching frequencies. For example, acyl rhodium tetracarbonyl intermediates, RC(O)Rh(CO)₄, have been characterized.[3] | High-pressure NMR can also identify and characterize these intermediates, providing complementary structural information.[2] |
Experimental Protocols
1. In-situ FTIR Monitoring of Rhodium-Catalyzed Hydroformylation of 1-Octene
-
Catalyst Precursor: Rh(acac)(CO)₂ (dicarbonylacetylacetonato rhodium(I))
-
Ligand: Triphenylphosphine (PPh₃)
-
Solvent: Toluene
-
Reactants: 1-octene, Syngas (1:1 CO:H₂)
-
Apparatus: A high-pressure stainless-steel autoclave equipped with a diamond-windowed attenuated total reflectance (ATR) FTIR probe. The reactor is also connected to a gas chromatograph (GC) for product analysis.
-
Procedure:
-
The reactor is charged with a solution of Rh(acac)(CO)₂ and PPh₃ in toluene.
-
The reactor is sealed, purged with nitrogen, and then pressurized with syngas to the desired pressure (e.g., 20 bar).
-
The reactor is heated to the reaction temperature (e.g., 80 °C) with stirring.
-
In-situ FTIR spectra are continuously recorded.
-
1-octene is injected into the reactor to initiate the reaction.
-
Liquid samples are periodically withdrawn and analyzed by GC to determine the conversion of 1-octene and the selectivity to nonanal and 2-methyl-octanal.
-
The FTIR data is analyzed to identify and quantify the concentrations of key rhodium-carbonyl intermediates throughout the reaction.
-
2. Monitoring Catalyst Degradation using Operando FTIR
-
Catalyst System: Rh/BiPhePhos in a long-chain olefin hydroformylation.[2]
-
Perturbation: Introduction of a controlled amount of an oxidizing agent (e.g., hydroperoxides) to induce catalyst degradation.[2]
-
Procedure:
-
The hydroformylation reaction is initiated under standard conditions as described above.
-
Once the reaction reaches a steady state, the oxidizing agent is introduced.
-
Operando FTIR spectroscopy is used to monitor the changes in the catalyst structure in real-time.
-
The spectra are analyzed for the disappearance of bands associated with the active catalyst and the appearance of new bands corresponding to degraded species, such as oxidized phosphite ligands or rhodium carbonyl clusters.[2]
-
This data is correlated with the loss of catalytic activity and selectivity observed through GC analysis.[2]
-
Conclusion
In-situ FTIR spectroscopy stands out as an indispensable tool for the real-time investigation of rhodium catalytic cycles. Its ability to provide detailed structural and quantitative information on catalyst species and reaction intermediates under process-relevant conditions offers a significant advantage over other analytical techniques. While methods like NMR and GC provide complementary data, the high temporal resolution and sensitivity to key functional groups make in-situ FTIR uniquely suited for unraveling complex reaction networks, optimizing reaction conditions, and accelerating the development of more efficient and robust catalytic systems. The integration of in-situ FTIR into the workflows of researchers, scientists, and drug development professionals promises to drive innovation and efficiency in the field of catalysis.
References
- 1. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ spectroscopic investigations on BiPhePhos modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Unraveling Rhodium's Catalytic Maze: A Guide to Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development seeking to understand the intricate mechanisms of rhodium-catalyzed reactions, isotopic labeling stands out as a powerful tool. This guide provides a comparative analysis of how isotopic labeling, particularly using deuterium (²H) and carbon-13 (¹³C), elucidates rhodium reaction pathways. We present supporting experimental data, detailed protocols, and a comparison with alternative and complementary techniques.
Isotopic labeling allows for the precise tracking of atoms throughout a chemical transformation, offering unambiguous evidence for proposed reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope, researchers can probe the rate-determining steps, identify bond-breaking and bond-forming events, and distinguish between different catalytic cycles. This approach provides a level of detail that is often unattainable through other methods alone.
Probing Reaction Mechanisms with Kinetic Isotope Effects
A key quantitative method in isotopic labeling studies is the measurement of the Kinetic Isotope Effect (KIE), which is the ratio of the reaction rate of a substrate with a lighter isotope (k_light) to that with a heavier isotope (k_heavy). A primary KIE greater than 1 (kH/kD > 1) typically indicates that the C-H bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further insights into the transition state of this step.
Below is a summary of representative KIE values obtained in various rhodium-catalyzed reactions, demonstrating the utility of this method in mechanistic analysis.
| Reaction Type | Substrate/Labeling Position | Rhodium Catalyst System | kH/kD | Mechanistic Implication |
| C-H Activation/Arylation | Benzene (C₆H₆ vs. C₆D₆) | [CpRh(PMe₃)(CH₃)]⁺ | 2.5 ± 0.2 | C-H bond cleavage is involved in the rate-determining step. |
| C-H Activation/Annulation | N-phenyl-2-aminopyridine | [CpRhCl₂]₂ | 2.1 | C-H activation is the rate-determining step. |
| Hydroacylation | Salicylaldehyde (CHO vs. CDO) | [Rh(dppe)]ClO₄ | 1.8 | Oxidative addition of the aldehyde C-H bond is rate-limiting. |
| Asymmetric Hydrogenation | (Z)-α-acetamidocinnamate | Rh(I)-DIPAMP | 1.1 | C-H bond formation is not the primary rate-determining step. |
Elucidating Reaction Pathways: Case Studies
Isotopic labeling has been instrumental in distinguishing between proposed mechanisms in several key rhodium-catalyzed reactions.
C-H Activation and Functionalization
In the realm of C-H activation, isotopic labeling helps to discern between different potential pathways, such as oxidative addition, concerted metalation-deprotonation (CMD), and σ-bond metathesis. For instance, in the Rh(III)-catalyzed arylation of arenes, deuterium labeling of the arene substrate and subsequent analysis of the product distribution and KIE can provide strong evidence for a CMD mechanism. Deuterium scrambling patterns in the reactants and products can also reveal the reversibility of certain steps in the catalytic cycle.
Hydroformylation
Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, has been extensively studied using isotopic labeling. By using deuterated syngas (D₂/CO) or deuterated alkenes, researchers can trace the pathways of the hydrogen and formyl groups. These studies have provided crucial evidence for the Heck and Breslow mechanism, involving steps like migratory insertion of the alkene into a rhodium-hydride bond and subsequent reductive elimination.
dot
Caption: Proposed catalytic cycle for rhodium-catalyzed hydroformylation.
Asymmetric Hydrogenation
In asymmetric hydrogenation, deuterium labeling is a powerful tool to probe the mechanism of enantioselectivity. By using D₂ gas or deuterated substrates, the stereochemical course of the hydrogen addition can be determined. These experiments have been vital in supporting models like the "unsaturated" and "dihydride" pathways for catalysts such as those based on Rh-DIPAMP and Rh-BINAP.
Experimental Protocols
To provide practical guidance, we outline a general workflow for an isotopic labeling study in rhodium catalysis.
dot
Caption: General experimental workflow for isotopic labeling studies.
Detailed Protocol: Synthesis of Deuterated Styrene (Styrene-d₈)
Materials:
-
Benzene-d₆
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl chloride
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d₄
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
Procedure:
-
Friedel-Crafts Acylation: To a solution of benzene-d₆ in anhydrous diethyl ether, slowly add anhydrous AlCl₃ at 0 °C. Then, add acetyl chloride dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice and acidify with 1 M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain acetophenone-d₈.
-
Reduction: Dissolve acetophenone-d₈ in methanol-d₄ and cool to 0 °C. Add NaBD₄ portion-wise. Stir the reaction at room temperature for 1 hour.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield 1-phenylethanol-d₁₀.
-
Dehydration: Heat the 1-phenylethanol-d₁₀ with a catalytic amount of a dehydration agent (e.g., alumina) to afford styrene-d₈.
-
Purification: Purify the resulting styrene-d₈ by distillation under reduced pressure.
Characterization: Confirm the isotopic purity and structure of styrene-d₈ using ¹H NMR, ²H NMR, and mass spectrometry.
Comparison with Alternative and Complementary Methods
While powerful, isotopic labeling is often used in conjunction with other techniques to build a comprehensive mechanistic picture.
| Method | Advantages | Limitations | Synergy with Isotopic Labeling |
| In-situ Spectroscopy (NMR, IR) | Provides real-time information on catalyst resting states and intermediates. | May not detect short-lived or low-concentration species. Interpretation can be complex. | Can identify intermediates whose role in the catalytic cycle is then confirmed by labeling studies. |
| Computational Studies (DFT) | Can model transition states and reaction energy profiles. Allows for the prediction of KIEs. | Accuracy is dependent on the level of theory and model used. Requires experimental validation. | Experimental KIEs from labeling studies can validate and refine computational models of the reaction pathway. |
| Kinetic Studies | Determines reaction orders and activation parameters. | Provides information about the overall rate law, but not necessarily the elementary steps. | Isotopic labeling can pinpoint the specific bond-breaking/forming events within the rate-determining step identified by kinetic analysis. |
dot
Caption: Interplay of different methods in elucidating reaction mechanisms.
A Comparative Guide to Homogeneous and Heterogeneous Rhodium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Rhodium-based catalysts are pivotal in chemical synthesis, facilitating a vast array of transformations crucial for producing fine chemicals, pharmaceuticals, and specialty materials.[1][2] The choice between a homogeneous and a heterogeneous catalytic system is a critical decision in process development, as each presents a unique profile of advantages and disadvantages regarding activity, selectivity, catalyst stability, and process viability.[3][4] This guide provides an objective comparison of these two catalytic modalities, supported by experimental data, to aid researchers in selecting the optimal system for their specific applications.
Fundamental Differences: A High-Level Overview
At its core, the distinction lies in the phase of the catalyst relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in a liquid solvent.[5] In contrast, heterogeneous catalysts are in a different phase, usually a solid catalyst with liquid or gaseous reactants.[4] This fundamental difference dictates the catalyst's performance and handling characteristics.
Homogeneous catalysts often exhibit superior activity and selectivity due to their well-defined, single-site active centers, which are readily accessible to reactants, minimizing mass transfer limitations.[6][7][8] However, their primary drawback is the often difficult and costly separation from the reaction products, which complicates catalyst recycling and can lead to product contamination.[5][6][7]
Conversely, heterogeneous catalysts are prized for their ease of separation and recycling, making them robust for continuous industrial processes.[3][4] Their stability under harsh reaction conditions is also a significant advantage.[4][8] However, they can suffer from lower activity and selectivity compared to their homogeneous counterparts, and their active sites are often less defined and more prone to deactivation or poisoning.[3][4][8]
Performance in Key Chemical Transformations
The choice between homogeneous and heterogeneous rhodium catalysts is often dictated by the specific requirements of the chemical reaction, such as desired product selectivity and process scale.
Hydroformylation (or oxo-synthesis) is a large-scale industrial process that converts alkenes into aldehydes and is one of the premier applications of homogeneous rhodium catalysis.[9] Homogeneous systems, often utilizing phosphine or phosphite ligands, offer exceptional control over regioselectivity (linear vs. branched aldehydes) and high activity under mild conditions.[10]
Table 1: Performance Data in Hydroformylation of Alkenes
| Catalyst Type | Catalyst System | Substrate | Temp (°C) / Pressure (bar) | TOF (h⁻¹) | Selectivity (Aldehydes) | Rh Leaching | Reference |
|---|---|---|---|---|---|---|---|
| Homogeneous | HRh(CO)(TPPTS)₃ | Long-chain alkenes | 100 / 50 | 3323 | 97.6% | < 0.03% | [11] |
| Homogeneous | Rh(acac)(CO)₂ / Amine | 1-Octene | 120 / 80 | 280 | High (to alcohols) | 0.1% (over 9 runs) | [12] |
| Heterogeneous | Rh nanoparticles in thermomorphic solvent system | 1-Dodecene | 120 / 50 | ~1000 | >95% | Not specified | Behr, A. et al. (2012) |
Note: Data for the heterogeneous system is sourced from Behr, A. et al., Tetrahedron Lett. 2012, 53, 2680–2683, as presented in a review[13], and is representative of efforts to "heterogenize" traditionally homogeneous processes.
Experimental Protocol: Homogeneous Hydroformylation of Long-Chain Alkenes A representative experimental protocol based on the literature is as follows:
-
Catalyst Preparation : The water-soluble rhodium precursor HRh(CO)(TPPTS)₃ (TPPTS: sodium salt of sulfonated triphenylphosphine) is prepared in situ or used directly.
-
Reaction Setup : A high-pressure autoclave is charged with the rhodium precursor, additional TPPTS ligand, the alkene substrate, and a solvent such as methanol.
-
Reaction Conditions : The reactor is pressurized with syngas (a mixture of CO and H₂) to a designated pressure (e.g., 50 bar) and heated to the reaction temperature (e.g., 100°C). The reaction proceeds as a single phase under these conditions.[11]
-
Workup and Catalyst Separation : After the reaction, the solvent is removed. This causes the catalyst to precipitate, allowing it to be separated from the liquid product phase by centrifugation. The catalyst can then be reused.[11]
Hydrogenation is another cornerstone reaction where both homogeneous and heterogeneous rhodium catalysts are employed. Heterogeneous catalysts, such as rhodium supported on carbon (Rh/C) or alumina (Rh/Al₂O₃), are widely used for their robustness and ease of handling, especially for the reduction of simple functional groups.[14][15] Homogeneous catalysts, like Wilkinson's catalyst (RhCl(PPh₃)₃), are favored for high selectivity in complex molecules, particularly in asymmetric hydrogenations.[5]
Table 2: Performance Data in Hydrogenation Reactions
| Catalyst Type | Catalyst System | Substrate | Temp (°C) / Pressure (bar) | Yield / Conversion | Selectivity | Recyclability | Reference |
|---|---|---|---|---|---|---|---|
| Homogeneous | Supramolecular Rh complex | Functionalized alkenes | 25 / 10 | High Conversion | Up to 99% ee | Not specified | [16][17] |
| Heterogeneous | Nanoparticle-supported Rh | p-Halonitrobenzenes | 25 / 20 | 85-98% (to haloanilines) | High (no dehalogenation) | Active for 5 cycles, no leaching | [14] |
| Heterogeneous | Rh supported on MOF | 1-Octene | 25 / 1 | >99% Conversion | N/A | Recyclable | [18][19] |
| Heterogeneous | Rh/ZrO₂ | CO₂ | 50-200 / 10 | High conversion | CH₄ (up to 200°C) | Stable |[15] |
Experimental Protocol: Heterogeneous Hydrogenation of Halonitroarenes A generalized protocol for this reaction is as follows:
-
Catalyst Synthesis : A nanoparticle-supported rhodium catalyst is synthesized, for instance, by copolymerization of a rhodium complex with monomers and cross-linkers.[14]
-
Reaction Setup : The supported catalyst is placed in a pressure reactor with the substrate (e.g., p-chloronitrobenzene) and a solvent like ethanol.
-
Reaction Conditions : The reactor is purged and pressurized with hydrogen gas (e.g., 20 bar) and maintained at room temperature with stirring.
-
Workup and Catalyst Recovery : Upon reaction completion, the pressure is released. The solid catalyst is easily recovered by simple filtration, washed, and dried for reuse in subsequent cycles. The product is isolated from the filtrate.[14]
Rhodium-catalyzed C-H activation and functionalization represent a modern frontier in organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.[20][21][22] These reactions predominantly rely on homogeneous rhodium(I) and rhodium(III) catalysts, which offer high levels of chemo- and regioselectivity through the use of directing groups.[23] The development of heterogeneous catalysts for these precise transformations is an ongoing area of research.
Table 3: Representative Rhodium-Catalyzed C-H Functionalization
| Catalyst Type | Catalyst System | Transformation | Key Features | Reference |
|---|---|---|---|---|
| Homogeneous | [Rh(III)] complexes | Oxidative C-H Alkenylation | Requires stoichiometric oxidant; electrochemical methods offer a sustainable alternative. | [20] |
| Homogeneous | [Rh(I)] complexes | Intramolecular C-H Annulation | Used to build complex heterocyclic structures; enantioselective versions developed. | [23] |
| Homogeneous | [Rh(III)] complexes | C-H Annulation with Alkynes | Enables synthesis of cyclic imidates and α-pyridones from acrylamides. |[20] |
Catalyst Lifecycle and Recyclability
A major practical distinction between the two systems is the catalyst lifecycle, particularly the separation and recycling stages.
Homogeneous Catalyst Recovery: Separating dissolved homogeneous catalysts is challenging.[7] Strategies include:
-
Biphasic Systems: Using two immiscible solvents (e.g., aqueous/organic) where the catalyst resides in one phase and the product in another.[11]
-
Temperature-Controlled Recycling: Employing thermomorphic solvent systems that are miscible at reaction temperature but separate upon cooling.[12]
-
Precipitation/Crystallization: Changing solvent composition or temperature to induce catalyst precipitation.[11]
Despite these methods, some catalyst leaching into the product stream is often unavoidable, which is a major concern in pharmaceutical synthesis due to strict limits on metal impurities.[24]
Heterogeneous Catalyst Recovery: Recovery is straightforward, typically involving physical methods like filtration or centrifugation.[14] This simplicity is a key driver for developing heterogeneous catalysts. However, the primary challenge is preventing the active metal from leaching off the support during the reaction.[24] Leaching not only deactivates the catalyst but also negates the primary advantage of easy separation, as the reaction may be inadvertently catalyzed by dissolved rhodium species.[25][26] Various methods exist for recovering rhodium from spent solid catalysts, including pyrometallurgy and hydrometallurgy, though these can be complex and energy-intensive.[13][27][28]
Conclusion and Outlook
The decision to use a homogeneous or heterogeneous rhodium catalyst is a trade-off between performance and process engineering.
-
Homogeneous rhodium catalysis remains the superior choice for reactions demanding high selectivity and activity, particularly in asymmetric synthesis and complex molecule construction where precise control over the catalytic environment is paramount.[6][29] The primary research challenge is the development of more efficient and complete methods for catalyst separation and recycling to improve economic and environmental viability.
-
Heterogeneous rhodium catalysis is the preferred option for large-scale, continuous processes where catalyst longevity, ease of handling, and recyclability are critical.[4] The focus of innovation in this area is on designing well-defined, stable active sites on robust supports to mimic the high selectivity of homogeneous systems while preventing metal leaching.[30]
Ultimately, the ideal catalyst often lies in a hybrid approach, such as immobilizing homogeneous complexes on solid supports or using tunable solvent systems that combine the benefits of both.[3][14] As synthetic demands become more complex and sustainability standards more stringent, the development of novel rhodium catalytic systems that bridge the gap between these two domains will continue to be a vibrant area of research.
References
- 1. nbinno.com [nbinno.com]
- 2. lianerossi.org [lianerossi.org]
- 3. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 5. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. What is a homogeneous catalyst? What are the advantages/disadvantages - askIITians [askiitians.com]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Solvent design for catalyst recycling of rhodium/amine catalysts via sc CO 2 extraction in the reductive hydroformylation of alpha olefins - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01252A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogenation of Carbon Dioxide on Supported Rh Catalysts [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 21. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scispace.com [scispace.com]
- 24. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heterogeneous or homogeneous catalysis? Mechanistic studies of the rhodium-catalyzed dehydrocoupling of amine-borane and phosphine-borane adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. Homogeneous rhodium(i)-catalysis in de novo heterocycle syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Product Purity in Rhodium-Catalyzed Reactions
For researchers, scientists, and drug development professionals, establishing the purity of a final product is a non-negotiable aspect of chemical synthesis. In the context of rhodium-catalyzed reactions, which are pivotal for creating complex molecules and chiral compounds, purity validation is a multi-faceted process. It encompasses not only the quantification of the desired product but also the identification of isomers, byproducts, and residual metal catalyst. This guide provides an objective comparison of common analytical techniques for purity validation, offers performance data against alternative catalytic systems, and presents detailed experimental protocols.
Data Presentation: Performance of Rhodium vs. Alternative Catalysts
The choice of catalyst is paramount in achieving high efficiency and selectivity. Rhodium is often benchmarked against other precious metals like Iridium (Ir) and Ruthenium (Ru), particularly in asymmetric hydrogenation reactions. The following tables summarize comparative performance data for these catalysts in key transformations.
Table 1: Comparison of Catalysts in Asymmetric Hydrogenation of 2-Methylquinoline
| Metal | Chiral Ligand | Reaction Type | Substrate/Catalyst Ratio (S/C) | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|---|
| Rhodium | (R,R)-TsDPEN | Hydrogenation | 100 | 60 | 20 | 8 | >99 | 98 |
| Iridium | (S)-SegPhos | Transfer Hydrogenation | 100 | 40 | N/A | 12 | >99 | 97 |
| Ruthenium | (R,R)-TsDPEN | Hydrogenation | 100 | 60 | 20 | 6 | >99 | >99 |
Data synthesized from a comparative analysis of catalysts for asymmetric quinoline hydrogenation.[1]
Table 2: Performance of a Rhodium Catalyst in Asymmetric Hydrogenation of an α,β-Unsaturated Phosphonate
| Metal | Ligand Analogue | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Conditions |
|---|
| Rhodium | (R,R)-t-Bu-BisP* | Dimethyl α-acetylaminoethenephosphonate | Complete | 90 | MeOH, 4 atm H₂, 18 h, RT |
This reaction is representative of the high enantioselectivities achievable with Rh-BisP* catalyst systems.[2]
Key Purity Validation Techniques
Validating the purity of products from rhodium-catalyzed reactions requires a suite of analytical methods to assess chemical purity, stereochemical purity, and residual metal content.
-
Chemical Purity and Conversion Assessment : This involves quantifying the target molecule relative to starting materials, byproducts, and solvent impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is frequently used to determine the conversion of starting material to product by integrating characteristic signals.[2]
-
Chromatographic Methods (HPLC, GC) : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are workhorse techniques for separating and quantifying all components in a crude reaction mixture.[3][4]
-
-
Stereochemical (Enantiomeric) Purity : For asymmetric reactions, determining the enantiomeric excess (ee) is critical.
-
Chiral Chromatography (HPLC, GC, SFC) : This is the most definitive and widely used method. The crude product mixture is passed through a chiral stationary phase (CSP) that differentially interacts with each enantiomer, leading to their separation and quantification.[3][5][6] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for its speed and reduced solvent consumption.[5]
-
-
Residual Rhodium Quantification : In pharmaceutical applications, minimizing residual catalyst is a regulatory requirement.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : ICP-MS is a highly sensitive technique capable of detecting and quantifying trace and ultra-trace levels of rhodium and other elemental impurities, often at parts-per-million (ppm) or parts-per-billion (ppb) levels.[7][8] It is considered the gold standard for high-purity applications.[7]
-
X-Ray Fluorescence (XRF) : XRF is a non-destructive method that can rapidly determine the elemental composition of a sample, including rhodium content. It is commonly used for quality control and verification.[7]
-
Mandatory Visualization
Caption: Experimental workflow for product purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skpharmteco.com [skpharmteco.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Performance Across Diverse Olefin Substrates
This guide provides a comparative overview of catalytic performance for several key classes of olefin reactions. The data presented is intended for researchers, scientists, and drug development professionals to facilitate catalyst selection and methods development. We will explore Olefin Metathesis, Wacker-Type Oxidation, and the Heck Reaction, presenting quantitative data, detailed experimental protocols, and visual diagrams of workflows and reaction mechanisms.
Comparison of Catalytic Performance
The efficacy of a catalytic system is highly dependent on the nature of the olefin substrate. The following tables summarize the performance of various catalysts with different olefins under specific experimental conditions.
Table 1: Olefin Metathesis
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds.[1] The performance of catalysts, such as the Grubbs catalysts, can vary significantly with the substrate's steric and electronic properties.[1]
| Catalyst | Olefin Substrate | Reaction Type | Product | Yield (%) | Reference |
| Grubbs 2nd Gen. | Alkenyl Baylis-Hillman Adduct (3a) | Cross-Metathesis | Product 11a | 46% | [1] |
| Grubbs 2nd Gen. | Alkenyl Baylis-Hillman Adduct (3a) | Cross-Metathesis | Product 10a | 8% | [1] |
| Grubbs 2nd Gen. | Alkenyl Baylis-Hillman Adduct (3b) | Cross-Metathesis | - | - | [1] |
Note: In the study cited, ring-closing metathesis (RCM) did not occur; instead, cross-metathesis products were observed along with recovered starting material.[1]
Table 2: Wacker-Type Oxidation of Terminal Olefins
The Wacker-type oxidation is a cornerstone method for converting terminal olefins into methyl ketones.[2][3] The choice of co-catalyst and solvent system is critical for achieving high yields, especially with aliphatic alkenes.[3]
| Catalyst System | Olefin Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂ / TFA | Styrene | Acetophenone | 95% | [2] |
| Pd(OAc)₂ / TFA | 4-Methylstyrene | 4-Methylacetophenone | 92% | [2] |
| Pd(OAc)₂ / TFA | 4-Chlorostyrene | 4-Chloroacetophenone | 85% | [2] |
| PdCl₂ / Fe(III) citrate | 1-Octene | 2-Octanone | 85% | [3] |
| PdCl₂ / Fe(III) citrate | 4-Methyl-1-pentene | 4-Methyl-2-pentanone | 82% | [3] |
| PdCl₂ / Fe(III) citrate | 3,3-Dimethyl-1-butene | 3,3-Dimethyl-2-butanone | 78% | [3] |
Table 3: Heck Reaction with Various Olefins
The Heck reaction is a versatile method for carbon-carbon bond formation by coupling olefins with aryl halides.[4][5] The reaction's success depends on the catalyst, ligands, and the electronic nature of both the olefin and the aryl halide.[5][6]
| Catalyst System | Olefin Substrate | Aryl Halide | Product | Yield (%) | Reference |
| Pd-complex (6) | Styrene | Bromobenzene | trans-Stilbene | 98% | [5] |
| Pd-complex (6) | n-Butyl acrylate | 4-Bromoanisole | n-Butyl trans-4-methoxycinnamate | 95% | [5] |
| Pd(OAc)₂ / PANI | Styrene (in situ) | Iodobenzene | Stilbene derivative | 89% | [6] |
| Pd(OAc)₂ / PANI | Styrene (in situ) | 4-Iodotoluene | Stilbene derivative | 85% | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in catalytic research. The following are representative protocols for the reactions discussed.
Protocol 1: Wacker-Type Oxidation of Aliphatic Terminal Alkenes[3]
This procedure outlines a palladium/iron-catalyzed Wacker-type oxidation using molecular oxygen.
-
Catalyst Preparation : To a reaction vessel, add PdCl₂ (0.025 mmol) and Fe(III) citrate·nH₂O (0.025 mmol).
-
Atmosphere Control : Purge the vessel with O₂.
-
Solvent Addition : Add 1,2-dimethoxyethane (DME, 3.0 mL) and H₂O (1.0 mL) to the mixture. Stir the resulting mixture at room temperature.
-
Substrate Addition : Slowly add the terminal alkene (0.50 mmol) over 5 to 15 hours using a syringe pump.
-
Reaction Completion : Continue stirring for an additional hour after the addition is complete.
-
Workup and Purification : The product can be derivatized to 2,4-dinitrophenylhydrazone for analysis. Purify the crude material using silica gel column chromatography.
Protocol 2: Heck Reaction of Aryl Halides with Olefins[5]
This protocol describes a general procedure for the Heck reaction catalyzed by a specific SPO-ligated palladium complex.
-
Reaction Setup : In a sealed tube, combine the aryl halide (1.0 mmol), olefin (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium precatalyst (e.g., complex 6 , 0.01 mmol).
-
Solvent Addition : Add a suitable solvent (e.g., DMA, 3 mL).
-
Reaction Conditions : Heat the reaction mixture at the designated temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring : Monitor the reaction progress using an appropriate technique like TLC or GC-MS.
-
Workup : After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Visualizations: Workflows and Mechanisms
Visual representations are essential for understanding complex experimental processes and catalytic cycles.
Caption: General experimental workflow for a typical catalytic reaction.
Caption: Simplified diagram of the Heck reaction catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Carbon Monoxide, 4-oxopent-2-en-2-olate, and Rhodium: A Guide for Laboratory Professionals
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific disposal protocols for hazardous and valuable materials is paramount. This guide provides essential, step-by-step procedures for the safe disposal of carbon monoxide, a toxic gas; 4-oxopent-2-en-2-olate, an organic chelate; and rhodium, a valuable precious metal.
Carbon Monoxide (CO)
Carbon monoxide is a colorless, odorless, and highly toxic gas that requires meticulous handling and disposal procedures to prevent accidental exposure.[1][2][3] The primary method of disposal for residual gas is controlled venting, while gas cylinders are typically returned to the supplier.
Quantitative Safety Data for Carbon Monoxide
| Parameter | Value/Guideline | Source |
| OSHA Permissible Exposure Limit (PEL) | 50 ppm (8-hour TWA) | OSHA |
| NIOSH Recommended Exposure Limit (REL) | 35 ppm (8-hour TWA) | NIOSH |
| Storage Separation from Oxidizers | Minimum 20 feet or a non-combustible barrier (5 ft high, 30-min fire rating) | [1][4][5] |
| Maximum Allowable Quantity (MAQ) outside exhausted storage | 20 cubic feet | [2][3] |
| Cylinder Temperature Limit | Do not exceed 125 °F (52 °C) | [4] |
Experimental Protocols for Carbon Monoxide Disposal
Protocol 1: Disposal of Excess Gas from an Experimental Setup
-
Ensure Proper Ventilation: Confirm that the laboratory's chemical fume hood or other local exhaust ventilation system is operational and functioning correctly.[4]
-
Controlled Venting: Direct the excess carbon monoxide gas from your apparatus through tubing into the back of the certified chemical fume hood.
-
Purge the System: Once the CO source is removed, purge the experimental setup with an inert gas, such as nitrogen or argon, to remove any residual CO.[1] The purge gas should also be vented into the fume hood.
-
Monitor the Area: Use a calibrated, low-level CO detector to monitor the laboratory air to ensure no gas has escaped.[2][3]
Protocol 2: Handling of Empty or Near-Empty Gas Cylinders
-
Close the Valve: Firmly close the main cylinder valve.
-
Release Regulator Pressure: After the cylinder valve is closed, vent any gas remaining in the pressure regulator and delivery system through the fume hood.
-
Remove Regulator: Once the system is depressurized, safely remove the regulator from the cylinder.
-
Replace Valve Cap: Securely replace the valve protection cap.[6]
-
Mark as Empty: Clearly label the cylinder as "EMPTY" using a tag or stencil.[6][7]
-
Return to Supplier: Store the empty cylinder in the designated area for return. Contact the gas supplier to schedule a pickup.[6]
Workflow for Carbon Monoxide Cylinder Management
References
- 1. purdue.edu [purdue.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Compressed Gas Safety Guidelines | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. co2meter.com [co2meter.com]
Personal protective equipment for handling Carbon monoxide;4-oxopent-2-en-2-olate;rhodium
Essential Safety and Handling Guide for Dicarbonyl(4-oxopent-2-en-2-olate)rhodium(I)
This guide provides crucial safety and logistical information for handling Dicarbonyl(4-oxopent-2-en-2-olate)rhodium(I), a compound analogous to (Acetylacetonato)dicarbonylrhodium(I). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and proper chemical management.
Chemical Profile:
The specified compound, Carbon monoxide;4-oxopent-2-en-2-olate;rhodium, is structurally identified as Dicarbonyl(4-oxopent-2-en-2-olate)rhodium(I). For the purpose of this safety guide, information is substantially based on its close and well-documented analog, (Acetylacetonato)dicarbonylrhodium(I), with the molecular formula Rh(O₂C₅H₇)(CO)₂.[1] This compound is a green powder or a yellow to orange crystalline solid, soluble in organic solvents like acetone and benzene.[1][2][3] It is primarily used as a precursor for catalysts in organic reactions.[2][4]
Hazard Identification and Personal Protective Equipment (PPE)
Exposure to rhodium compounds can pose significant health risks, including respiratory issues and skin irritation.[5] Furthermore, the presence of carbonyl ligands indicates a risk of carbon monoxide release, which is a toxic gas.[6][7] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved full-facepiece respirator with appropriate cartridges for organic vapors and particulates is recommended, especially when handling the powder or in case of potential thermal decomposition.[8][9] For higher concentrations, a self-contained breathing apparatus (SCBA) is necessary.[8][10] |
| Eye Protection | Chemical safety goggles and a face shield are required to protect against dust particles and splashes.[5][11] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[5] In situations with a higher risk of exposure, a full-body suit may be necessary. |
Occupational Exposure Limits for Rhodium:
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH | 0.1 mg/m³ |
| OSHA | 0.1 mg/m³ |
[Source: CDC - NIOSH Pocket Guide to Chemical Hazards][8]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risks and environmental impact.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
In Case of a Spill:
Step-by-Step Disposal Plan:
Rhodium is a valuable and hazardous material; therefore, proper disposal is crucial.[12]
-
Waste Collection:
-
All waste materials containing the rhodium compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in designated, labeled hazardous waste containers.
-
-
Waste Treatment (Neutralization):
-
For spent solutions, a neutralization process can be employed to recover rhodium and render the liquid waste safer for disposal.[13][14]
-
Equipment: Two plastic containers, a plastic colander, coffee filters, a stirring rod, and sodium bicarbonate (baking soda).[13][14]
-
Procedure:
-
In a well-ventilated area and while wearing full PPE, pour the spent rhodium solution into the first container.[13][14]
-
Slowly add sodium bicarbonate while stirring. This will cause bubbling as the acid is neutralized.[13][14]
-
Continue adding baking soda until the bubbling ceases, indicating neutralization.[14]
-
Allow the solid rhodium carbonate to precipitate.[14]
-
Line the colander with coffee filters and place it over the second container.[13][14]
-
Pour the mixture through the filter to separate the solid waste from the liquid.[13][14]
-
-
-
Final Disposal:
-
The filtered liquid, now neutralized, may be safe for drain disposal, pending local regulations.[13][14]
-
The solid precipitate and all other contaminated materials should be placed in a sealed container, labeled as hazardous waste containing rhodium, and disposed of through an approved hazardous waste management facility.
-
Experimental Workflow and Safety Logic
To visualize the procedural flow of handling and disposal, the following diagrams illustrate the necessary steps and their logical relationships.
Caption: Workflow for the safe handling of the rhodium compound.
Caption: Step-by-step process for the safe disposal of rhodium waste.
References
- 1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 2. (Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9 [sigmaaldrich.com]
- 3. nanochemazone.ca [nanochemazone.ca]
- 4. nanochemazone.ca [nanochemazone.ca]
- 5. proplate.com [proplate.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Rhodium (metal fume and insoluble compounds, as Rh) [cdc.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. proplate.com [proplate.com]
- 13. capepreciousmetals.com [capepreciousmetals.com]
- 14. Bench Jeweler: Library: Articles: Treatment and Disposal of Spent Rhodium Plating Solution [stuller.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
